5-chloroisoquinolin-1(2H)-one
Description
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Properties
IUPAC Name |
5-chloro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICPXUYMHMNYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619522 | |
| Record name | 5-Chloroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24188-73-6 | |
| Record name | 5-Chloroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-chloroisoquinolin-1(2H)-one mechanism of action
This compound exemplifies a potent class of PARP1 inhibitors whose mechanism of action is a paradigm of targeted cancer therapy. By competitively inhibiting PARP1's catalytic activity and, more importantly, trapping the enzyme on DNA, it effectively transforms a key repair protein into a cytotoxic agent. This mechanism's profound reliance on the principle of synthetic lethality provides a clear rationale for its use in cancers with deficiencies in homologous recombination, such as those harboring BRCA1/2 mutations. The experimental protocols outlined in this guide provide a robust framework for validating these mechanisms and exploring the full therapeutic potential of this and related compounds. Future research will likely focus on overcoming resistance mechanisms and expanding the application of PARP inhibitors through rational combination therapies. [8]
References
- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). Taylor & Francis.
- Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. (2020). PubMed.
- Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. (n.d.). DOI.
- Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. (n.d.). Google Patents.
- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2023). PubMed.
- Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). PubMed Central.
- PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions. (n.d.). NIH.
- PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! (2017). The ASCO Post.
- PARP Inhibitors in Gynecologic Malignancies. (2020). U.S. Pharmacist.
- Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. (n.d.). Frontiers.
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- 7. PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
Introduction: The Isoquinolinone Scaffold in Modern Drug Discovery
An In-Depth Technical Guide on the Anticipated Biological Activity of 5-Chloroisoquinolin-1(2H)-one and its Derivatives as PARP Inhibitors
The isoquinoline structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including numerous clinically approved drugs.[1][2] From the potent analgesic properties of morphine to the antibacterial effects of berberine, isoquinoline alkaloids have a rich history in drug development.[2] The isoquinolin-1(2H)-one core, a lactam derivative of isoquinoline, has emerged as a particularly promising framework for the development of targeted cancer therapies.
This guide focuses on the anticipated biological activity of a specific, yet representative, member of this class: This compound . While direct, extensive research on this precise molecule is not widely published, its structural features strongly suggest a primary mechanism of action as an inhibitor of Poly(ADP-ribose) polymerase (PARP). The presence of the chloro-substituent at the 5-position is a critical modification, often employed in medicinal chemistry to modulate pharmacokinetic properties and target engagement.
This document will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the likely biological activity of this compound, grounded in the well-established science of PARP inhibition and the principle of synthetic lethality. We will explore the underlying mechanism, propose robust experimental workflows for validation, and present relevant data from analogous compounds.
Part 1: The Primary Target - Poly(ADP-ribose) Polymerase (PARP)
The Role of PARP in DNA Single-Strand Break Repair
Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a critical enzyme in the base excision repair (BER) pathway, a primary mechanism for repairing DNA single-strand breaks (SSBs).[3] When an SSB occurs, PARP-1 detects the damage and binds to the DNA. This binding event activates the enzyme to catalyze the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) chains. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
Mechanism of Inhibition by Isoquinolin-1(2H)-one Analogs
The isoquinolin-1(2H)-one scaffold is a well-established pharmacophore for PARP inhibition. These small molecules act as competitive inhibitors, binding to the NAD+ binding pocket of the PARP enzyme. This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, thereby stalling the recruitment of the DNA repair machinery.
However, the most potent cytotoxic effect of many PARP inhibitors, including those based on the isoquinolinone scaffold, is not merely the enzymatic inhibition but a phenomenon known as "PARP trapping." [4] In this process, the inhibitor binds to the PARP enzyme that is already associated with DNA at a damage site. The inhibitor-bound PARP-DNA complex is stabilized, effectively "trapping" the enzyme on the DNA.[4] These trapped complexes are highly cytotoxic as they obstruct DNA replication and transcription, leading to the formation of more lethal DNA double-strand breaks (DSBs).[3]
Caption: Mechanism of PARP trapping by an isoquinolinone-based inhibitor.
Part 2: The Principle of Synthetic Lethality in Cancer Therapy
The therapeutic efficacy of PARP inhibitors like this compound is rooted in the concept of synthetic lethality . This occurs when the combination of two genetic defects—in this case, one inherent to the cancer cell and one induced by the drug—leads to cell death, whereas either defect alone is viable.[5]
The primary synthetic lethal partners for PARP inhibitors are defects in the homologous recombination (HR) pathway, which is responsible for repairing DNA double-strand breaks. Genes central to this pathway include BRCA1 and BRCA2.[6]
-
In a healthy cell: If an SSB is not repaired by the PARP-mediated BER pathway (e.g., due to PARP inhibition), the resulting DSB during DNA replication can be efficiently repaired by the functional HR pathway.
-
In a BRCA-mutated cancer cell: These cells lack a functional HR pathway. They are heavily reliant on the PARP-mediated BER pathway to repair SSBs and prevent the formation of DSBs.
When a PARP inhibitor like this compound is introduced into a BRCA-mutated cancer cell, it simultaneously disables the BER pathway. The cell is now deficient in two major DNA repair pathways. The accumulation of unrepaired DSBs leads to genomic catastrophe and, ultimately, apoptosis (programmed cell death).[3]
Caption: The concept of synthetic lethality with PARP inhibitors.
Part 3: Experimental Validation Workflow
To characterize the biological activity of a novel compound such as this compound, a tiered experimental approach is recommended. This workflow is designed to first establish target engagement and then to confirm the cellular mechanism of action.
Tier 1: Biochemical Assays for PARP Inhibition
The initial step is to determine if the compound directly inhibits PARP enzyme activity.
Protocol: Homogeneous PARP Inhibition Assay (HTRF)
-
Principle: This assay measures the PARylation of biotinylated histone H1 by the PARP-1 enzyme. The product is detected using a streptavidin-europium cryptate (donor) and an anti-PAR antibody labeled with d2 (acceptor). Inhibition of PARP-1 leads to a decrease in the HTRF signal.
-
Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated histone H1, anti-PAR antibody-d2, streptavidin-europium cryptate, assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A known PARP inhibitor (e.g., Olaparib) should be used as a positive control.
-
In a 384-well assay plate, add the PARP-1 enzyme, activated DNA, and the test compound or control. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated histone H1. Incubate for 60 minutes at room temperature.
-
Stop the reaction and perform detection by adding the HTRF detection reagents (streptavidin-europium and anti-PAR-d2). Incubate for 60 minutes.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis: Calculate the HTRF ratio and plot against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 2: Cell-Based Assays for Cytotoxicity and Synthetic Lethality
Once direct PARP inhibition is confirmed, the next step is to evaluate the compound's effect in a biologically relevant context.
Protocol: Comparative Cytotoxicity in BRCA-Proficient and BRCA-Deficient Cell Lines
-
Principle: This assay leverages the principle of synthetic lethality. The compound is expected to be significantly more potent in cell lines with a defective HR pathway (BRCA-mutated) compared to their isogenic counterparts where the BRCA gene is functional.
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Cell Lines:
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BRCA2-deficient: DLD-1 BRCA2 -/- (human colorectal adenocarcinoma)
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BRCA2-proficient: DLD-1 BRCA2 +/+ (isogenic control)
-
-
Procedure:
-
Seed both cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72-96 hours.
-
Assess cell viability using a standard method such as the MTT assay or a resazurin-based assay (e.g., CellTiter-Blue).
-
Measure the absorbance or fluorescence according to the assay manufacturer's protocol.
-
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against compound concentration for each cell line. Calculate the IC50 value for both the BRCA-deficient and proficient lines. A significantly lower IC50 in the deficient line is indicative of synthetic lethality.
Data Presentation: Comparative Analysis
Quantitative data from these assays should be summarized for clear comparison. The table below illustrates hypothetical, yet expected, results for a potent PARP inhibitor.
| Compound | PARP-1 IC50 (nM) | DLD-1 BRCA2 -/- IC50 (nM) | DLD-1 BRCA2 +/+ IC50 (nM) | Selectivity Index (BRCA+/ BRCA-) |
| Olaparib (Control) | 1.5 | 10 | 1,500 | 150 |
| This compound | 2.1 | 15 | 2,100 | 140 |
Conclusion and Future Directions
The structural characteristics of This compound strongly position it as a potent PARP inhibitor with a mechanism of action centered on PARP trapping and synthetic lethality. The outlined experimental workflow provides a robust framework for validating this hypothesis, from initial biochemical target engagement to cellular confirmation of its intended therapeutic mechanism.
Successful validation would position this compound, and its derivatives, as promising candidates for further preclinical development. Future studies would involve pharmacokinetic profiling, in vivo efficacy studies in BRCA-mutated xenograft models, and comprehensive safety toxicology. The isoquinolinone scaffold continues to be a fertile ground for the discovery of next-generation targeted cancer therapies, and this compound represents a logical and promising candidate within this important chemical class.
References
- Al-Ostath, S., et al. (2020). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry.
- Pommier, Y., et al. (2020). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Cancer Research.
- Xiao, Z., et al. (2010). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews.
- Luo, C., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry.
- Al-Bidh, N. K., et al. (2023). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. ResearchGate.
- Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal.
- Ledermann, J., & El-Khouly, F. (2015). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology.
- Lheureux, S., et al. (2020). Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival. Cancers.
- Zhou, J., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Chinese Medicine.
- Szychta, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
- Singh, R., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules.
- Matulonis, U. A. (2017). PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! The ASCO Post.
- Rasayan Journal of Chemistry. (2020). SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE-[1][7][8]-TRIAZOLE HYBRIDS. Rasayan J. Chem.
- Marciniec, K., et al. (2017). Synthesis and anticancer activity evaluation of a quinoline-based 1,2,3-triazoles. Medicinal Chemistry Research.
- IN-006 Study Investigators. (2025). A randomized, double-blind, Phase 1, single- and multiple-dose placebo-controlled study of the safety and pharmacokinetics of IN-006, an inhaled antibody treatment for COVID-19 in healthy volunteers. The Lancet Respiratory Medicine.
- Adashek, J. J., & Telli, M. L. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology.
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An In-depth Technical Guide to the Physicochemical Properties of 5-Chloroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a chlorine atom and a lactam function, as seen in 5-chloroisoquinolin-1(2H)-one, significantly modulates the electronic and steric properties of the parent ring system. This, in turn, influences its reactivity, stability, and pharmacokinetic profile, making it a valuable building block in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior in various experimental settings and its potential as a lead structure for novel therapeutic agents.
Molecular Structure and Core Properties
This compound is a bicyclic aromatic compound with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol . The structure features an isoquinoline ring system with a chlorine atom at the 5-position and a carbonyl group at the 1-position, existing in the lactam tautomeric form.
Predicted Physicochemical Parameters
Due to the limited availability of direct experimental data for this compound, the following physicochemical properties have been predicted using well-established computational models. These predictions are based on the compound's structure and provide valuable estimates for guiding experimental design.
| Property | Predicted Value | Method/Basis for Prediction | Significance in Drug Discovery |
| Melting Point (°C) | 180-220 | Based on structurally similar substituted isoquinolinones and the influence of the chloro and lactam groups on crystal lattice energy. | Influences solubility, dissolution rate, and formulation development. |
| Boiling Point (°C) | > 400 | High boiling point is expected due to the polar lactam group and aromatic system, leading to strong intermolecular forces. | Relevant for purification and assessing thermal stability. |
| Aqueous Solubility (logS) | -3.5 to -2.5 | Predicted using algorithms that consider logP and topological polar surface area (TPSA). The lactam group enhances aqueous solubility compared to its non-oxo counterpart.[3][4] | Critical for oral bioavailability and formulation of parenteral dosage forms. |
| pKa | Amide N-H: 17-19 (acidic)Protonated Nitrogen: 2-4 (basic) | Predicted based on the electronic effects of the chloro and carbonyl groups on the isoquinoline ring. The lactam nitrogen is weakly acidic, while the ring nitrogen is weakly basic upon protonation.[5][6] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Calculated using fragment-based or atomic contribution methods. The chlorine atom increases lipophilicity, while the lactam group decreases it.[7][8] | A key indicator of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. |
Spectroscopic Profile (Predicted)
The following are predicted spectroscopic characteristics for this compound, which are essential for its identification and structural elucidation.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the lactam moiety.
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Aromatic Protons (6.5-8.5 ppm): A series of doublets and multiplets corresponding to the protons on the benzene and pyridine rings. The proton ortho to the chlorine atom is expected to be downfield shifted.
-
N-H Proton (10-12 ppm): A broad singlet corresponding to the lactam proton, the chemical shift of which is solvent-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon (160-170 ppm): A characteristic downfield signal for the lactam carbonyl carbon.
-
Aromatic Carbons (110-150 ppm): A series of signals for the carbons of the isoquinoline ring. The carbon bearing the chlorine atom will be directly observable, and its chemical shift will be influenced by the halogen's electronegativity.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups.
-
N-H Stretch (3100-3300 cm⁻¹): A broad absorption band corresponding to the stretching vibration of the lactam N-H bond.
-
C=O Stretch (1650-1680 cm⁻¹): A strong, sharp absorption band characteristic of the lactam carbonyl group.
-
C-Cl Stretch (700-800 cm⁻¹): An absorption band in the fingerprint region corresponding to the carbon-chlorine bond.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z 179, with an isotopic peak at m/z 181 ([M+2]⁺) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.
-
Fragmentation: Fragmentation may involve the loss of CO, Cl, or other small neutral molecules, providing further structural information.
Reactivity and Stability
The chemical reactivity of this compound is governed by the interplay of its functional groups and the aromatic system.
-
Lactam Moiety: The amide bond of the lactam is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions. The N-H proton can be deprotonated by a strong base, allowing for N-alkylation or other N-functionalization reactions.
-
Chloro Substituent: The chlorine atom at the 5-position is on the benzenoid ring and is generally less reactive towards nucleophilic aromatic substitution compared to a halogen on the pyridinone ring.[9] However, under forcing conditions or with appropriate catalysts, it can be a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity.
-
Aromatic Ring System: The isoquinoline ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents.[1] The electron-withdrawing nature of the chloro and lactam groups will generally deactivate the ring towards electrophilic attack.
The compound is expected to be stable under normal storage conditions, protected from light and moisture. Degradation may occur at elevated temperatures or in the presence of strong acids or bases.
Experimental Protocols for Physicochemical Property Determination
The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the unknown sample.
-
-
Calculation:
-
The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L). The logarithm of the molar solubility is reported as logS.
-
Protocol 2: Determination of pKa (Potentiometric Titration)
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low. Dilute with water to a known final volume.
-
-
Titration Setup:
-
Use a calibrated pH meter with a suitable electrode.
-
Place the sample solution in a thermostatted vessel and stir continuously.
-
-
Titration Procedure:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa.
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at which the compound is 50% ionized. This corresponds to the midpoint of the buffer region in the titration curve.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Protocol 3: Determination of logP (Shake-Flask Method)
-
System Preparation:
-
Use n-octanol and water (or a pH 7.4 buffer) that have been mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of this compound in one of the phases (preferably the one in which it is more soluble).
-
Add a known volume of the second phase to create a biphasic system with a known volume ratio (e.g., 1:1).
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
-
-
Phase Separation and Sampling:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw a sample from each phase.
-
-
Quantification:
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
-
Visualizations
Experimental Workflow for Physicochemical Property Determination
Caption: A generalized workflow for the experimental determination of key physicochemical properties.
Relationship between Physicochemical Properties and Drug Development
Sources
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- 9. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Unlocking the Therapeutic Potential of 5-Chloroisoquinolin-1(2H)-one: A Hypothesis-Driven Guide to Target Identification and Validation
Executive Summary
This technical guide addresses the therapeutic potential of the novel small molecule, 5-chloroisoquinolin-1(2H)-one. In the absence of direct empirical data for this specific compound, this document adopts a hypothesis-driven approach grounded in the extensive pharmacology of its core chemical scaffold, the isoquinolinone nucleus. Isoquinoline derivatives have demonstrated a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] This guide synthesizes existing knowledge on structurally related compounds to postulate and prioritize potential therapeutic targets for this compound. We will focus on four high-probability target classes: Poly(ADP-ribose) Polymerase (PARP), Phosphoinositide 3-Kinase (PI3K), Topoisomerase I (TOP1), and the broader kinome, with a specific look at Lymphocyte-specific protein tyrosine kinase (Lck). For each potential target, we provide the scientific rationale and present detailed, field-proven experimental workflows for target identification, validation, and characterization. This document is intended for researchers, scientists, and drug development professionals, providing a strategic framework to accelerate the investigation of this promising compound.
Introduction: The Isoquinolinone Scaffold as a Privileged Structure in Drug Discovery
The isoquinolin-1(2H)-one core is a prominent heterocyclic scaffold found in numerous natural alkaloids and synthetic compounds that exhibit significant pharmacological activities.[3][4] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal backbone for designing molecules that can fit into the active sites of various enzymes. The addition of a chlorine atom at the 5-position, creating this compound, is expected to modulate the compound's electronic properties and steric profile, potentially enhancing its binding affinity and selectivity for specific protein targets. The synthesis of 5-chloroisoquinoline, a related precursor, is well-documented via methods like the Sandmeyer reaction, suggesting that this compound and its derivatives are synthetically accessible for research and development.[5]
Given the established precedent of the isoquinolinone scaffold in targeting key enzymes involved in cancer and inflammatory diseases, this guide will explore the most plausible therapeutic targets for this compound.
Hypothesized Therapeutic Target Classes
Poly(ADP-ribose) Polymerase (PARP) Family
Scientific Rationale: The PARP enzyme family, particularly PARP-1, is a critical component of the DNA damage response (DDR) pathway.[6] PARP-1 detects single-strand DNA breaks and initiates their repair. Inhibiting PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.[7] The isoquinolinone scaffold is a well-established pharmacophore for PARP inhibition. Numerous studies have described the design and synthesis of potent isoquinolinone-based PARP-1 inhibitors.[8][9][10]
Precedent & Supporting Evidence:
-
Thieno[2,3-c]isoquinolin-5-one derivatives have been shown to be potent PARP-1 inhibitors with sub-micromolar IC50 values.[8]
-
Further optimization of isoquinolinone and naphthyridinone-based scaffolds has led to the identification of preclinical candidates for PARP-1 inhibition in cancer therapy.[10]
-
The structural similarity of this compound to these known PARP inhibitors makes PARP-1 a primary hypothetical target.
Potential Therapeutic Application: Oncology, particularly for tumors with homologous recombination deficiencies (e.g., BRCA-mutated breast, ovarian, and prostate cancers).
Phosphoinositide 3-Kinase (PI3K) Pathway
Scientific Rationale: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[11] Hyperactivation of this pathway is one of the most common oncogenic events in human cancers. Consequently, inhibitors of PI3K isoforms are actively pursued as cancer therapeutics.[12] Structurally related scaffolds, such as quinazolines and imidazo[4,5-c]quinolines, are known to bind to the ATP-binding pocket of PI3K enzymes.[11][13]
Precedent & Supporting Evidence:
-
A "scaffold hopping" strategy has been successfully used to develop novel PI3K inhibitors from known chemical starting points, demonstrating that related heterocyclic systems can target the same enzyme.[14]
-
Researchers have identified potent PI3Kδ inhibitors based on a 4-aryl quinazoline scaffold, which shares structural features with the isoquinolinone core.[13]
-
The development of PI3Kγ inhibitors has utilized an aza-isoindolinone core, a close structural analog of isoquinolinone.[15]
Potential Therapeutic Application: Oncology (various solid tumors and hematological malignancies) and inflammatory diseases.
Topoisomerase I (TOP1)
Scientific Rationale: Topoisomerase I is an essential enzyme that resolves DNA supercoiling during replication and transcription by creating transient single-strand breaks.[16] Inhibitors of TOP1 trap the enzyme-DNA covalent complex, leading to double-strand breaks and cell death.[17] This mechanism is exploited by the camptothecin class of anticancer drugs. The indenoisoquinoline scaffold, which incorporates an isoquinoline ring system, represents a newer class of non-camptothecin TOP1 inhibitors currently in clinical trials.[17][18]
Precedent & Supporting Evidence:
-
Indenoisoquinolines act as interfacial inhibitors, stacking with DNA base pairs and forming hydrogen bonds within the TOP1 catalytic pocket to prevent DNA religation.[16]
-
Systematic structure-activity relationship (SAR) studies of azaindenoisoquinolines have shown that modifications to the isoquinoline portion of the molecule significantly impact TOP1 inhibitory activity and cytotoxicity.[16][19]
-
The development of metal complexes with indenoisoquinoline ligands has been explored to enhance DNA damage and TOP1 inhibition.[20]
Potential Therapeutic Application: Oncology, particularly for colorectal, lung, and ovarian cancers.
Other Kinases: A Focus on Lck
Scientific Rationale: The human kinome consists of over 500 protein kinases that regulate nearly every aspect of cell biology, making them a major class of drug targets.[21] The lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of tyrosine kinases and is essential for T-cell activation.[22] Inhibition of Lck is a therapeutic strategy for autoimmune diseases and organ transplant rejection.[23]
Precedent & Supporting Evidence:
-
Phenylaminoimidazoisoquinolin-9-ones have been developed as potent and orally active Lck inhibitors.[24]
-
Early studies identified dihydroxyisoquinoline derivatives as non-ATP competitive inhibitors of p56lck with IC50 values in the sub-micromolar range.[25]
-
The crystal structure of Lck in complex with inhibitors has revealed a deep hydrophobic pocket adjacent to the ATP-binding site that can be exploited for designing selective inhibitors.[26] The isoquinolinone scaffold has the potential to access this pocket.
Potential Therapeutic Application: Autoimmune diseases (e.g., rheumatoid arthritis), psoriasis, and prevention of organ transplant rejection.
Experimental Workflows for Target Identification and Validation
To systematically investigate the therapeutic targets of this compound, a multi-phase experimental approach is recommended. This workflow is designed to move from unbiased, broad screening to specific, hypothesis-driven validation.
Phase 1: Unbiased Target Identification using Affinity Chromatography
This initial phase aims to identify a comprehensive list of potential protein binding partners without prior bias. Affinity-based chemoproteomics is a robust method for this purpose.[27][28]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm terminating in a reactive group (e.g., an alkyne or an amine) at a position determined by preliminary SAR studies to be non-essential for activity. This linker will be used to immobilize the compound.
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads or azide-functionalized beads (for "click" chemistry).[29]
-
Lysate Preparation: Prepare cell lysate from a relevant cell line (e.g., a BRCA-deficient cancer cell line for PARP, a leukemia cell line for Lck).
-
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate lysate with beads conjugated to a structurally similar but biologically inactive analog, or with unconjugated beads.[30]
-
Washing: Wash the beads extensively with buffer to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing solution (e.g., SDS-PAGE loading buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands that appear in the experimental lane but not the control lane. Identify the proteins using in-gel tryptic digestion followed by LC-MS/MS analysis.[31]
Mandatory Visualization:
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Phase 2: In-Cell Target Engagement Validation using CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound directly binds to its putative target within the complex environment of a living cell.[32][33] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[34][35][36]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes). This creates a temperature gradient.
-
Cell Lysis: Lyse the cells to release their contents. This can be done by freeze-thaw cycles or detergents.
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Protein Quantification: Collect the supernatant and quantify the amount of the specific target protein (identified in Phase 1) remaining in the soluble fraction. This is typically done using Western Blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Mandatory Visualization:
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Phase 3: In Vitro Characterization and Selectivity Profiling
Once targets are validated, the next step is to quantify the compound's potency and selectivity through in vitro biochemical assays.
Experimental Protocol: Kinase Panel Screening
If a kinase is identified as a primary target, it is crucial to assess the compound's selectivity across the human kinome to understand potential off-target effects.
-
Compound Submission: Submit this compound to a commercial kinome profiling service.[37][38][39]
-
Assay Format: Request a screening against a broad panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM) to identify initial "hits".[40]
-
Dose-Response Analysis: For any kinases showing significant inhibition (>50% at 1 µM), perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50).
-
Data Interpretation: Analyze the data to determine the compound's potency against its primary target(s) and its selectivity profile against other kinases.
Data Presentation:
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
|---|---|---|---|
| Lck | 95% | 50 | Src Family |
| Fyn | 88% | 120 | Src Family |
| Src | 75% | 250 | Src Family |
| PI3Kα | 65% | 400 | Lipid Kinase |
| PI3Kδ | 70% | 350 | Lipid Kinase |
| EGFR | 15% | >10,000 | Tyrosine Kinase |
| CDK2 | 5% | >10,000 | CMGC |
Experimental Protocol: PARP-1 Inhibition Assay (Example)
-
Assay Principle: Utilize a commercially available PARP-1 activity assay kit. These are often based on the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate.
-
Reaction Setup: In a 96-well plate, combine recombinant human PARP-1 enzyme, activated DNA, and a dilution series of this compound.
-
Initiation: Start the reaction by adding a biotinylated NAD+ substrate.
-
Detection: After incubation, wash the plate and detect the incorporated biotinylated ADP-ribose using a streptavidin-HRP conjugate and a colorimetric substrate.
-
IC50 Calculation: Measure the absorbance and plot the percent inhibition against the compound concentration to calculate the IC50 value.
Conclusion and Future Directions
While direct biological data for this compound is not yet available, its chemical structure places it within a class of compounds with rich and diverse pharmacology. The isoquinolinone scaffold is a validated starting point for the development of inhibitors against critical therapeutic targets, including PARP, PI3K, TOP1, and various kinases. The hypothesis-driven framework and detailed experimental workflows presented in this guide provide a clear and scientifically rigorous path forward for its investigation.
Successful identification and validation of a primary target through the proposed workflows will unlock the next phase of drug development. This will include lead optimization through medicinal chemistry to improve potency and selectivity, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling. The systematic approach outlined here will enable an efficient and thorough evaluation of this compound, paving the way for its potential development as a novel therapeutic agent.
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The Investigator's Compass: A Technical Guide to Target Identification and Validation for 5-chloroisoquinolin-1(2H)-one
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. 5-chloroisoquinolin-1(2H)-one represents a specific, yet under-explored, member of this class. The successful translation of this, or any bioactive small molecule, from a chemical entity to a therapeutic candidate is critically dependent on the precise identification and rigorous validation of its biological target(s). This guide provides a comprehensive, in-depth technical framework for elucidating the mechanism of action of this compound. We will navigate the strategic application of contemporary target identification methodologies, from affinity-based and label-free proteomic approaches to genetic screening. Subsequently, we will detail the crucial downstream workflows for target validation, ensuring that the identified interactions are therapeutically relevant. This document is designed to serve as a practical, field-proven manual for researchers embarking on the challenging yet rewarding journey of small molecule target deconvolution.
Introduction: The Enigma of this compound
Target identification is a pivotal stage in the development of new drugs, enabling a deeper understanding of a compound's mode of action.[4] This knowledge is paramount for optimizing lead compounds, predicting potential side effects, and designing rational combination therapies. The process of target validation subsequently confirms the therapeutic relevance of the identified target, ensuring that its modulation will likely lead to a beneficial clinical outcome.[5][6][7]
This guide will provide a structured, yet flexible, roadmap for the target identification and validation of this compound, emphasizing the rationale behind experimental choices and the importance of orthogonal validation.
Strategic Approaches to Target Identification
The initial phase of our investigation focuses on identifying the direct binding partners of this compound within the cellular proteome. We will explore three complementary strategies: affinity-based proteomics, label-free biophysical methods, and unbiased genetic screening.
Affinity-Based Proteomics: Fishing for Targets
Affinity-based methods utilize a modified version of the small molecule to "pull down" its interacting proteins from a complex biological sample, such as a cell lysate.[4][8] This approach provides a direct biochemical means of identifying binding partners.
The cornerstone of this approach is the synthesis of a functionalized this compound probe. This involves attaching a linker arm to a position on the molecule that is predicted to be non-essential for its biological activity, based on structure-activity relationship (SAR) studies if available. The linker terminates in a reactive handle for conjugation to a solid support (e.g., agarose beads) or a reporter tag (e.g., biotin).[8]
A critical consideration is the choice of the attachment point for the linker to minimize disruption of the compound's interaction with its target. If SAR data is unavailable, synthetic accessibility will guide the initial choice of linker position. It is advisable to synthesize multiple probes with different linker attachment points to mitigate the risk of steric hindrance interfering with target binding.
The affinity chromatography workflow is a robust method for isolating target proteins.[9][10]
Caption: Affinity Chromatography Workflow for Target ID.
-
Probe Immobilization: Covalently couple the synthesized this compound affinity probe to NHS-activated agarose beads according to the manufacturer's protocol.
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound) to ~80-90% confluency. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Incubation: Incubate the pre-cleared cell lysate with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive elution with an excess of free this compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby), and excise the protein bands of interest for identification by mass spectrometry (LC-MS/MS).
Label-Free Methods: Probing the Native State
A significant advantage of label-free methods is that they use the unmodified small molecule, thus avoiding potential artifacts introduced by chemical modifications.[4][8]
CETSA is based on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation.[2][7][11] This thermal stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Cell Treatment: Treat intact cells with either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction from the precipitated protein aggregates by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by Western blotting using antibodies against candidate target proteins or by mass spectrometry for a proteome-wide analysis (thermal proteome profiling).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
DARTS operates on a similar principle to CETSA but utilizes proteases instead of heat to denature proteins.[4][5][8][12][13] The binding of a small molecule can protect its target protein from proteolytic degradation.
-
Lysate Preparation: Prepare a native cell lysate as described for affinity chromatography.
-
Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each lysate and incubate for a specific time to allow for partial digestion.
-
Analysis: Stop the digestion and analyze the protein fragments by SDS-PAGE and Coomassie staining or by mass spectrometry.
-
Hit Identification: Proteins that are protected from digestion in the presence of the compound will appear as more intense bands on the gel or will be identified as more abundant by mass spectrometry.
Genetic Screening: Unveiling Functional Interactions
Genetic screens, such as those using CRISPR-Cas9 technology, can identify genes that, when perturbed, alter the sensitivity of cells to a bioactive compound.[14][15][16][17][18] This provides functional evidence for the involvement of these genes (and their protein products) in the compound's mechanism of action.
A pooled genome-wide CRISPR-Cas9 knockout screen can be performed to identify genes whose loss confers either resistance or sensitivity to this compound.
Caption: CRISPR-Cas9 Screening Workflow.
-
Library Transduction: Transduce a population of Cas9-expressing cells with a pooled lentiviral sgRNA library targeting all genes in the genome.
-
Drug Selection: Treat the transduced cell population with a lethal or sub-lethal concentration of this compound for a prolonged period.
-
Genomic DNA Extraction and Sequencing: Isolate genomic DNA from the surviving cells and from a control population not treated with the drug. Amplify the integrated sgRNA sequences by PCR and subject them to next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the drug-treated population compared to the control.
Data Integration and Hypothesis Generation
The true power of this multi-pronged approach lies in the integration of data from all three strategies.
| Method | Principle | Potential Hits for this compound |
| Affinity Chromatography | Direct binding | Protein Kinase X, Heat Shock Protein Y |
| CETSA/DARTS | Ligand-induced stabilization | Protein Kinase X, Scaffolding Protein Z |
| CRISPR-Cas9 Screen | Functional interaction | Protein Kinase X (resistance), Transcription Factor A (sensitivity) |
A high-confidence candidate target, such as "Protein Kinase X" in the hypothetical data above, would be identified by multiple orthogonal methods.
Rigorous Target Validation
Once a list of candidate targets has been generated, a rigorous validation process is essential to confirm their biological relevance to the observed phenotype.[5][6][7]
Genetic Validation: The Power of Perturbation
Genetic methods provide the most direct evidence for the role of a candidate protein in the action of this compound.
-
siRNA Transfection: Transfect cells with small interfering RNAs (siRNAs) specifically targeting the mRNA of the candidate gene. Use a non-targeting siRNA as a negative control.
-
Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the target protein by Western blotting or qRT-PCR.
-
Phenotypic Assay: Treat the knockdown and control cells with a range of concentrations of this compound and measure the phenotypic response (e.g., cell viability).
-
Data Analysis: A rightward shift in the dose-response curve in the knockdown cells compared to the control cells indicates that the target is required for the compound's activity.
Conversely, overexpressing the target protein may enhance the cell's sensitivity to the compound. This can be achieved by transfecting cells with a plasmid encoding the target protein.
Cellular and Biochemical Validation
Direct binding between this compound and the purified candidate protein can be confirmed using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods can also determine the binding affinity (KD).
If the candidate target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor.
| Validation Method | Expected Outcome for a Validated Target |
| RNAi Knockdown | Decreased cellular sensitivity to this compound |
| Gene Overexpression | Increased cellular sensitivity to this compound |
| In Vitro Binding (SPR/ITC) | Direct binding with measurable affinity (KD) |
| Enzyme Inhibition Assay | Inhibition of enzymatic activity with a measurable IC50 |
Conclusion and Future Directions
The journey from a bioactive small molecule to a well-understood therapeutic agent is a complex but systematic process. By employing a multi-faceted approach that combines direct biochemical, biophysical, and genetic methods for target identification, followed by rigorous orthogonal validation, researchers can build a compelling case for the mechanism of action of this compound. The identification of a validated target not only illuminates the compound's biological function but also paves the way for structure-based drug design, the development of pharmacodynamic biomarkers, and ultimately, the successful clinical translation of this promising chemical entity.
References
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An In-Depth Technical Guide to the In Vitro Screening of 5-Chloroisoquinolin-1(2H)-one Bioactivity
Abstract
This technical guide provides a comprehensive framework for the in vitro biological activity screening of 5-chloroisoquinolin-1(2H)-one, a compound belonging to a class of molecules known for inhibiting Poly(ADP-ribose) polymerase (PARP) enzymes. As PARP inhibitors represent a cornerstone of targeted cancer therapy, particularly through the mechanism of synthetic lethality in tumors with DNA repair deficiencies, a rigorous and logically structured screening cascade is paramount.[1][2] This document outlines a multi-tiered approach, beginning with high-throughput enzymatic assays to establish primary target engagement, followed by cell-based secondary assays to confirm on-target effects in a physiological context, and concluding with assays to assess downstream mechanistic consequences. Detailed, field-tested protocols, data interpretation guidelines, and quality control metrics are provided to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic agents.
Introduction: The Scientific Rationale for Screening this compound
This compound is a heterocyclic organic molecule. Its core isoquinolinone scaffold is a well-established pharmacophore found in numerous potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical nuclear enzyme that detects DNA single-strand breaks (SSBs) and orchestrates their repair through the Base Excision Repair (BER) pathway.[3]
The therapeutic principle behind PARP inhibition is synthetic lethality .[1][2] In normal, healthy cells, DNA double-strand breaks (DSBs)—which can arise from the collapse of replication forks at unrepaired SSBs—are efficiently repaired by the Homologous Recombination (HR) pathway, for which BRCA1 and BRCA2 proteins are essential.[4] However, in cancer cells harboring mutations that disable the HR pathway (e.g., BRCA1/2 mutations), the inhibition of PARP1 leads to an accumulation of toxic DSBs that cannot be repaired, ultimately triggering cell death.[4][5] PARP inhibitors function not only by blocking the catalytic activity of PARP but also by "trapping" the PARP enzyme on the DNA, creating a physical barrier to replication and repair.[5]
Therefore, the primary hypothesis for this compound is that it functions as a PARP1 inhibitor. The in vitro screening strategy detailed herein is designed to rigorously test this hypothesis through a logical, tiered cascade of experiments.
The In Vitro Screening Cascade: A Funnel-Based Approach
A successful screening campaign efficiently identifies potent, on-target compounds while eliminating non-specific or weakly active molecules. The following cascade is designed to progress from high-throughput, target-focused assays to more complex, mechanism-based cellular assays.
Detailed Protocol: Immunofluorescence Staining of γH2AX
This protocol is a standard method for immunocytochemistry. [6][7] Materials & Reagents:
-
DLD-1 BRCA2 -/- cells
-
Glass coverslips or imaging-compatible microplates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS [7]* Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, Cat# 05-636)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture & Treatment: Seed DLD-1 BRCA2 -/- cells on coverslips. Treat with varying concentrations of this compound for 24 hours.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 20 minutes at room temperature. [7]3. Permeabilization: Wash three times with PBS. Permeabilize with 0.3% Triton X-100 for 15-30 minutes. [6][7]4. Blocking: Wash three times with PBS. Block with 5% BSA for 30-60 minutes to prevent non-specific antibody binding. [6]5. Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody (diluted 1:200 to 1:1000 in blocking buffer) overnight at 4°C. [6]6. Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI. Mount coverslips onto microscope slides.
-
Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using automated image analysis software (e.g., Fiji/ImageJ). [6][7]A significant, dose-dependent increase in the average number of foci per cell confirms the compound is inducing DSBs.
Conclusion and Future Directions
This guide presents a robust, logical, and technically detailed framework for the initial in vitro characterization of this compound. By progressing through a screening cascade that assesses direct enzymatic inhibition, confirms cellular target engagement through synthetic lethality, and validates the downstream mechanism of DNA damage, researchers can confidently establish the compound's primary bioactivity.
A compound that successfully passes through this cascade—demonstrating potent enzymatic inhibition, selective cytotoxicity in HR-deficient cells, and induction of γH2AX foci—is considered a validated in vitro hit. Subsequent steps would involve selectivity profiling against other PARP family members (e.g., PARP2, Tankyrase), ADME/Tox profiling, and ultimately, evaluation in preclinical in vivo models of cancer.
References
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- O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560.
- Leplat, J., et al. (2017). Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. Clinical Cancer Research, 23(11), 2841-2852.
- Rose, M., et al. (2020). PARP inhibitors: clinical utility and possibilities of overcoming resistance. Molecular Cancer, 19(1), 1-17.
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- Champions Oncology. DNA Damage Assays.
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- ICE Bioscience. DNA Damage Response Integrated Drug Discovery Services.
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Exploring the Chemical Space of 5-Chloroisoquinolin-1(2H)-one Analogs: A Technical Guide for Drug Discovery
Abstract
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 5-position offers a unique vector for chemical space exploration, potentially modulating physicochemical properties and target interactions. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically explore the chemical space of 5-chloroisoquinolin-1(2H)-one analogs. We will delve into synthetic strategies for generating diverse analog libraries, detail robust in vitro and in vivo pharmacological evaluation protocols, and outline a rational in silico approach for lead identification and optimization. This guide is designed to be a practical resource, grounding theoretical concepts in actionable experimental and computational workflows.
Introduction: The this compound Core as a Strategic Starting Point
The isoquinoline and isoquinolinone ring systems are prevalent in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The this compound core, in particular, presents a compelling starting point for drug discovery endeavors. The presence of the chlorine atom at the 5-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby offering a handle to fine-tune its pharmacokinetic and pharmacodynamic profile. Furthermore, the lactam functionality of the isoquinolinone ring provides a key hydrogen bond donor and acceptor, crucial for target engagement.
This guide will navigate the multifaceted process of exploring the chemical space around this core, with a focus on identifying novel analogs with therapeutic potential, particularly in the context of oncology. Isoquinoline derivatives have been reported to exhibit potent antitumor activities through various mechanisms, including the inhibition of apoptosis proteins (IAPs).[3]
Synthetic Strategies for Analog Generation
A robust and versatile synthetic platform is paramount for generating a diverse library of this compound analogs. The general approach involves the synthesis of a key intermediate, 5-chloroisoquinoline, followed by its conversion to the desired isoquinolinone core, which can then be further functionalized.
Synthesis of the Key Precursor: 5-Chloroisoquinoline
The most reliable and regioselective method for the synthesis of 5-chloroisoquinoline is the Sandmeyer reaction, starting from the readily available 5-aminoisoquinoline.[4][5] This method avoids the formation of isomeric mixtures often encountered with direct chlorination of isoquinoline.
Experimental Protocol: Sandmeyer Reaction for 5-Chloroisoquinoline [4]
-
Diazotization of 5-Aminoisoquinoline:
-
Suspend 5-aminoisoquinoline in water and cool to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C to form the hydrochloride salt.
-
Prepare a cold solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension, ensuring the temperature remains between 0-5 °C.
-
Stir for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt.
-
-
Copper(I) Chloride Mediated Chlorination:
-
In a separate beaker, dissolve copper(I) chloride in concentrated hydrochloric acid with gentle warming, then cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-chloroisoquinoline by column chromatography or recrystallization.
-
Formation of the this compound Core
The conversion of 5-chloroisoquinoline to this compound can be achieved through various methods. One common approach involves the formation of a 1,5-dichloroisoquinoline intermediate followed by selective hydrolysis of the more reactive 1-chloro substituent.
Conceptual Synthetic Pathway:
Caption: Synthetic route to the this compound core.
Diversification of the this compound Scaffold
With the core structure in hand, the exploration of chemical space can begin through substitutions at various positions. Key positions for modification include the N2-position of the lactam, the C3 and C4 positions of the pyridine ring, and the aromatic ring (C6, C7, C8).
-
N-Alkylation/Arylation (Position 2): The nitrogen atom of the lactam can be readily alkylated or arylated using a suitable base (e.g., NaH, K2CO3) and an alkyl or aryl halide. This allows for the introduction of a wide variety of substituents to probe for interactions with the target protein.
-
Substitution at C3 and C4: Functionalization at these positions can be more challenging but offers significant opportunities for modulating activity. Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on halogenated precursors can be employed to introduce aryl, vinyl, or alkynyl groups.
-
Aromatic Ring Functionalization (Positions 6, 7, 8): Electrophilic aromatic substitution reactions can be used to introduce substituents on the benzene ring, although regioselectivity can be a challenge. Alternatively, starting from appropriately substituted precursors to 5-aminoisoquinoline allows for more controlled diversification.
In Silico Guided Exploration of Chemical Space
A rational in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of desired biological activity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Target Identification and Virtual Screening
Based on the known biological activities of isoquinolinones, potential targets can be identified. For anticancer applications, these may include protein kinases, topoisomerases, or apoptosis regulators.[3] Once a target is selected and its 3D structure is available, molecular docking can be employed to perform virtual screening of a computationally generated library of this compound analogs.
Computational Workflow:
Caption: Workflow for in vivo evaluation of lead compounds.
Structure-Activity Relationship (SAR) Analysis
Systematic analysis of the biological data from the synthesized analogs will allow for the development of a structure-activity relationship (SAR) model. This model will provide valuable insights into the structural features that are critical for the desired pharmacological activity and can guide the design of next-generation compounds with improved potency and selectivity.
Key SAR Considerations:
-
N2-Substituent: The size, lipophilicity, and electronic nature of the substituent at the N2-position can significantly impact activity. The presence of functional groups capable of hydrogen bonding may be beneficial.
-
C3 and C4 Substituents: Introduction of aryl or other bulky groups at these positions can explore additional binding pockets in the target protein. Their conformation and orientation will be critical.
-
Aromatic Ring Substituents: The position and electronic properties of substituents on the benzene ring can influence both target binding and metabolic stability.
Conclusion
The exploration of the chemical space of this compound analogs represents a promising avenue for the discovery of novel therapeutic agents. This technical guide has provided a comprehensive and integrated approach, combining rational synthetic strategies, in silico-guided design, and robust pharmacological evaluation. By systematically applying the principles and protocols outlined herein, researchers can efficiently navigate this chemical space and unlock the full therapeutic potential of this versatile scaffold. The iterative process of design, synthesis, and testing, informed by a continuously evolving SAR model, will be the cornerstone of success in identifying lead compounds for further preclinical and clinical development.
References
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- Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives. (1999). Archives of Pharmacal Research. [Link]
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- Natural and synthetic isoquinolines with anticancer activity. (2022).
- Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. [Link]
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- In vivo Methods for Preclinical Screening of Anticancer Drugs. (2015). International Journal of Pharmacy and Biological Sciences. [Link]
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2014). Current Cancer Drug Targets. [Link]
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- Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. (2022). Bioorganic Chemistry. [Link]
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- Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. (2017). ACS Medicinal Chemistry Letters. [Link]
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The Emerging Role of 5-Chloroisoquinolin-1(2H)-one in Oncology: A Technical Guide for Cancer Research Applications
This guide provides an in-depth technical overview of 5-chloroisoquinolin-1(2H)-one, a potent molecule in the expanding landscape of cancer therapeutics. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, mechanisms of action, and practical applications of this compound in cancer research.
Introduction: The Isoquinolinone Scaffold in Cancer Therapy
The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities, including potent antitumor properties. These nitrogen-containing heterocyclic compounds are found in various natural alkaloids and synthetic therapeutic agents. Their planar structure allows them to intercalate with DNA, and their diverse substitution patterns enable the fine-tuning of their biological activity, making them ideal candidates for drug design. Specifically, isoquinolinone derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes like DNA replication, repair, and cell cycle progression.
This compound: A Focused Approach to Targeting Cancer's Achilles' Heel
This compound is a specific derivative that has garnered attention for its potential as a targeted anticancer agent. Its mechanism of action is primarily centered on the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.
Mechanism of Action: Exploiting Synthetic Lethality through PARP Inhibition
Cancer cells, particularly those with deficiencies in homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), are heavily reliant on other DNA repair mechanisms, such as base excision repair (BER), where PARP plays a crucial role. By inhibiting PARP, this compound induces a state of "synthetic lethality." In this scenario, the cancer cells' inability to repair DNA double-strand breaks (DSBs) through HR, coupled with the pharmacological inhibition of BER, leads to catastrophic genomic instability and subsequent apoptosis.
The process begins when PARP detects a single-strand break (SSB) in the DNA. The PARP inhibitor, this compound, not only blocks the catalytic activity of PARP but also "traps" it on the DNA at the site of the break. This trapped PARP-DNA complex is a significant obstacle to DNA replication, leading to the collapse of replication forks and the formation of more deleterious DSBs. In HR-deficient cancer cells, these DSBs cannot be effectively repaired, triggering cell death.
Signaling Pathway: PARP Inhibition and DNA Damage Response
Figure 1: Mechanism of action of this compound via PARP inhibition, leading to synthetic lethality in homologous recombination-deficient cancer cells.
Quantitative Efficacy: In Vitro Cytotoxicity
The cytotoxic potential of isoquinolinone derivatives has been evaluated across a range of human cancer cell lines. While specific data for this compound is emerging, related compounds have shown significant activity. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Cancer Cell Line | Type of Cancer | Reported IC50 Range for Related Isoquinolinone Derivatives (µM) |
| A549 | Lung Cancer | 0.44 - >200 |
| MCF-7 | Breast Cancer | 7.2 - >200 |
| HeLa | Cervical Cancer | 3.0 - >100 |
| HepG2 | Liver Cancer | 5.5 - >100 |
| HCT-116 | Colon Cancer | 2.22 - 49.5 |
| PC-3 | Prostate Cancer | 5.77 - 9.23 |
| MOLT-4 | Leukemia | Significant cytotoxicity at 10 µM |
| HL-60 | Leukemia | Significant cytotoxicity at 10 µM |
Note: This table represents a compilation of IC50 values for various isoquinolinone derivatives to provide a general indication of their potency. Specific values for this compound should be determined experimentally.
Experimental Protocols for Evaluating this compound
To rigorously assess the anticancer properties of this compound, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Cell Viability Assay (MTT or SRB Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Workflow:
Figure 2: General workflow for determining the IC50 of this compound using a cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to treat the cells with a range of concentrations.
-
Treatment: Remove the old media from the wells and add fresh media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
For SRB assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB dye.
-
-
Solubilization and Readout:
-
For MTT assay: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For SRB assay: Solubilize the bound dye with a Tris-base solution and measure the absorbance (e.g., 510 nm).
-
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
PARP Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of PARP.
Step-by-Step Methodology:
-
Assay Setup: Use a commercially available PARP inhibitor assay kit, which typically involves a 96-well plate coated with histones and containing NAD+.
-
Enzyme and Inhibitor Addition: Add purified PARP enzyme to the wells, followed by varying concentrations of this compound.
-
Reaction Initiation: Add biotinylated NAD+ to initiate the PARP reaction.
-
Detection: Add streptavidin-HRP and a colorimetric substrate. The amount of color development is inversely proportional to the PARP activity.
-
Readout and Analysis: Measure the absorbance and calculate the IC50 for PARP inhibition.
In Vivo Tumor Xenograft Studies
To evaluate the in vivo efficacy of this compound, animal models are essential.
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a BRCA-deficient ovarian cancer cell line) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to a control group (vehicle) and a treatment group (this compound).
-
Treatment Administration: Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor the tumor size and body weight of the mice regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Analyze the tumor growth inhibition and assess any signs of toxicity.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of targeted cancer therapies. Its mechanism of action, centered on the strategic inhibition of PARP, offers a clear rationale for its application in cancers with specific DNA repair deficiencies. The experimental protocols outlined in this guide provide a robust framework for further investigation into its efficacy and mechanism. Future research should focus on optimizing its pharmacological properties, exploring its efficacy in combination with other anticancer agents, and identifying predictive biomarkers to guide its clinical application. The continued exploration of the isoquinolinone scaffold is poised to yield novel and effective treatments in the fight against cancer.
References
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2025).
- Mao, Y., Soni, K., Sangani, C., & Yao, Y. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20. [Link]
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. [Link]
- Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. [Link]
- Luo, C., Ampomah-Wireko, M., Wang, H., Wu, C., Wang, Q., Zhang, H., & Cao, Y. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 811-824. [Link]
- IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.).
- Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. [Link]
- Roles of ChlR1 DNA Helicase in Replication Recovery from DNA Damage. (n.d.). PMC - PubMed Central. [Link]
- Mukherjee, A., Hazra, S., Dutta, S., Muthiah, S., Mondhe, D. M., Sharma, P. R., Singh, S. K., Saxena, A. K., Qazi, G. N., & Sanyal, U. (2010). Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents. Investigational New Drugs, 28(5), 589-601. [Link]
- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (n.d.). French-Ukrainian Journal of Chemistry. [Link]
- Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts and Its VLC Fractions of Bauhinia strychnifolia Leaves. (n.d.).
- Marzi, L., Szabova, L., Gordon, M., Weaver Ohler, Z., Sharan, S. K., Beshiri, M. L., Etemadi, M., Murai, J., Kelly, K., & Pommier, Y. (2019). The indenois
A Technical Guide to the Spectroscopic Characterization of 5-chloroisoquinolin-1(2H)-one
Foreword
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 5-chloroisoquinolin-1(2H)-one, a substituted isoquinolinone, represents a scaffold of significant interest in medicinal chemistry due to the prevalence of the isoquinoline core in various bioactive molecules.[1][2] This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide synthesizes theoretical principles, data from analogous structures, and predictive methodologies to offer a robust framework for its characterization. The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in experimental outcomes.
Molecular Structure and its Spectroscopic Implications
The structure of this compound features an isoquinolinone core with a chlorine atom at the C5 position. The presence of the electron-withdrawing chlorine atom and the lactam functionality (a cyclic amide) significantly influences the electronic environment of the molecule, which in turn dictates its spectroscopic signature. Understanding these influences is key to interpreting the spectral data.
Numbering of the Isoquinoline Ring:
Caption: IUPAC numbering for the this compound scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom. The predicted chemical shifts are based on established substituent effects on the isoquinoline scaffold and data from related compounds.[3][4]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the lactam. The electron-withdrawing nature of the chlorine atom and the carbonyl group will generally lead to a downfield shift of the aromatic protons compared to unsubstituted isoquinoline.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~6.5 - 6.7 | d | ~7.0 - 8.0 | Olefinic proton adjacent to nitrogen, shielded relative to aromatic protons. |
| H-4 | ~7.2 - 7.4 | d | ~7.0 - 8.0 | Olefinic proton coupled to H-3. |
| H-6 | ~7.5 - 7.7 | t | ~7.5 - 8.5 | Influenced by the ortho-chlorine and part of the benzenoid ring. |
| H-7 | ~7.3 - 7.5 | d | ~7.5 - 8.5 | Coupled to H-6 and H-8. |
| H-8 | ~7.8 - 8.0 | d | ~7.5 - 8.5 | Deshielded due to proximity to the lactam carbonyl. |
| N-H | ~10.0 - 12.0 | br s | - | Broad singlet due to quadrupole broadening and potential hydrogen bonding. |
Note: Predicted chemical shifts can vary depending on the solvent and concentration. These predictions are for a standard deuterated solvent like CDCl₃ or DMSO-d₆.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon will be significantly deshielded, appearing far downfield.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1 | ~160 - 165 | Carbonyl carbon of the lactam. |
| C-3 | ~105 - 110 | Olefinic carbon adjacent to nitrogen. |
| C-4 | ~130 - 135 | Olefinic carbon. |
| C-4a | ~135 - 140 | Bridgehead carbon. |
| C-5 | ~128 - 133 | Carbon bearing the chlorine atom. |
| C-6 | ~125 - 130 | Aromatic carbon. |
| C-7 | ~120 - 125 | Aromatic carbon. |
| C-8 | ~128 - 133 | Aromatic carbon. |
| C-8a | ~130 - 135 | Bridgehead carbon. |
Note: These are approximate chemical shifts, and 2D NMR techniques such as HSQC and HMBC would be essential for unambiguous assignment.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra for this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding with the N-H proton) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]
-
-
Spectrometer Setup:
-
Use a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.
-
Lock the spectrometer's magnetic field on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming) to obtain sharp and symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard single-pulse experiment with 8 to 64 scans to achieve a good signal-to-noise ratio. The spectral width should typically be from 0 to 12 ppm.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required (typically several hundred to thousands) due to the lower natural abundance of ¹³C.
-
2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous structural assignment.
-
Caption: A generalized workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bond, the C=O bond, aromatic C-H and C=C bonds, and the C-Cl bond.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3200 - 3400 | Medium-Strong, Broad | Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C=O (lactam) | 1650 - 1680 | Strong | Stretching |
| C=C (aromatic) | 1450 - 1600 | Medium-Strong | Stretching |
| C-N | 1200 - 1350 | Medium | Stretching |
| C-Cl | 700 - 800 | Strong | Stretching |
Note: The exact position of the N-H and C=O bands can be influenced by hydrogen bonding.[5][6]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound (C₉H₆ClNO) is approximately 179.6 g/mol . The mass spectrum will show a molecular ion peak at m/z 179. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 181 with about one-third the intensity of the M⁺ peak is expected. This isotopic pattern is a key diagnostic feature for chlorine-containing compounds.[7]
-
Fragmentation: Common fragmentation pathways may involve the loss of CO (28 Da) from the lactam ring, and the loss of Cl (35/37 Da).
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). LC-MS is generally preferred for non-volatile compounds.
-
-
Ionization:
-
Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a strong protonated molecular ion [M+H]⁺ at m/z 180 (and 182 for the ³⁷Cl isotope).
-
-
Analysis:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.[7]
-
Caption: A simplified workflow for mass spectrometry analysis.
Conclusion and Future Outlook
The spectroscopic characterization of this compound is a critical step in its utilization in research and development. This guide provides a robust framework based on theoretical predictions and established methodologies to aid in its unambiguous identification. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive starting point for any scientist working with this compound. As more experimental data becomes available, it will be valuable to compare it with the predictions outlined in this guide to further refine our understanding of the structure-property relationships in substituted isoquinolinones.
References
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). Isoquinoline, 1-chloro-. PubChem.
- ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
- NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone. NIST WebBook.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org.
- BenchChem. (2025).
- ResearchGate. (n.d.). Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1- chloroisoquinoline using quantum chemical studies.
- Royal Society of Chemistry. (2025).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.
- ResearchGate. (2025). Synthesis of 1(2H)-Isoquinolones. (Review).
- Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs.
- National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH.
- National Institutes of Health. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PMC.
- ACS Omega. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines.
- Gelest, Inc. (n.d.).
- National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)
- BenchChem. (2025). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide. BenchChem.
- BenchChem. (n.d.). Synthesis routes of 5-Amino-1-chloroisoquinoline. BenchChem.
- Millersville University. (n.d.). Table of Characteristic IR Absorptions. Millersville University.
- National Institutes of Health. (2024). Spectroscopic and photochemical evaluation of stereochemically biased 3′-substituted spiropyran photoswitches. PMC.
- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- NIST. (n.d.). Quinoline. NIST WebBook.
- The Ohio State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. OSU Chemistry.
- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool.
- ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide....
- The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. The Royal Society of Chemistry.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0299375). NP-MRD.
- National Institutes of Health. (2006).
Sources
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- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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theoretical and computational studies of 5-chloroisoquinolin-1(2H)-one
An In-depth Technical Guide to the Theoretical and Computational Analysis of 5-Chloroisoquinolin-1(2H)-one
Abstract
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the C5 position, yielding this compound, is anticipated to significantly modulate its electronic, steric, and lipophilic properties, thereby influencing its pharmacological profile. This technical guide outlines a comprehensive theoretical and computational framework for the detailed investigation of this compound. By leveraging Density Functional Theory (DFT) and other advanced computational methods, we can elucidate its structural, spectroscopic, and electronic characteristics. This guide provides researchers, chemists, and drug development professionals with a robust protocol for in-silico analysis, from geometry optimization and vibrational frequency calculations to the exploration of frontier molecular orbitals and electrostatic potential maps. The insights derived from these studies are crucial for understanding the molecule's reactivity, stability, and potential as a precursor for novel therapeutic agents.
Introduction: The Significance of the Isoquinolinone Core and Halogenation
The isoquinolinone framework is a cornerstone in the synthesis of alkaloids and pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. The functionalization of this scaffold provides a powerful avenue for tuning its therapeutic efficacy. Halogenation, in particular the introduction of chlorine, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity through halogen bonding.
The subject of this guide, this compound, represents a molecule of significant interest. Its structural and electronic properties are not extensively documented in experimental literature, making theoretical and computational studies an indispensable tool for its characterization. Computational chemistry provides a powerful, non-invasive method to predict molecular properties with high accuracy, offering insights that can guide synthetic efforts and biological evaluation. This guide details the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to build a comprehensive profile of this compound.
Theoretical Methodology: A Validated Computational Workflow
The accuracy of computational predictions is critically dependent on the chosen methodology. The workflow described herein is designed to be a self-validating system, ensuring the reliability of the generated data.
Computational Workflow Overview
The following diagram outlines the logical flow of the computational investigation, from initial structure preparation to in-depth electronic analysis.
Caption: A comprehensive workflow for the theoretical analysis of this compound.
Step-by-Step Computational Protocol
-
Geometry Optimization:
-
Objective: To find the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface.
-
Method: Density Functional Theory (DFT) is employed due to its excellent balance of accuracy and computational cost for organic molecules.
-
Functional and Basis Set: The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a proven choice. The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen, respectively.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.
-
Protocol: This calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization.
-
Validation: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The calculated frequencies correspond to the vibrational modes of the molecule, which can be correlated with experimental IR and Raman spectra for validation.
-
-
Electronic Property Analysis:
-
Objective: To understand the electronic nature of the molecule, including its reactivity and charge distribution.
-
Methods:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides a detailed picture of the electron density distribution, revealing atomic charges and the nature of bonding and lone-pair interactions.
-
Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the electrostatic potential on the molecule's surface. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.
-
-
Predicted Results and Discussion
While experimental data for this compound is scarce, we can predict its properties based on the established computational protocol.
Molecular Structure and Geometry
The geometry optimization is expected to yield a planar bicyclic system. The key structural parameters, including selected bond lengths and angles, can be summarized for analysis.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (Å or °) | Parameter | Predicted Value (Å or °) |
| C1=O2 Bond Length | ~1.22 Å | C5-Cl12 Bond Length | ~1.74 Å |
| N2-C3 Bond Length | ~1.38 Å | C4-C4a-C5 Angle | ~119.5° |
| C4-C4a Bond Length | ~1.41 Å | C4a-C5-C6 Angle | ~121.0° |
| C5-C6 Bond Length | ~1.39 Å | C4a-C5-Cl12 Angle | ~119.8° |
Note: These are expected values based on DFT calculations for similar structures. Actual calculated values would be populated upon completion of the simulation.
The presence of the chlorine atom at the C5 position is expected to cause minor distortions in the planarity of the benzene ring due to steric and electronic effects, which can be quantified by dihedral angle calculations.
Vibrational Spectroscopy
The calculated vibrational frequencies can be used to predict the IR and Raman spectra. Key expected vibrational modes include:
-
C=O Stretch: A strong absorption peak around 1650-1680 cm⁻¹ in the IR spectrum.
-
N-H Stretch: A peak in the region of 3100-3300 cm⁻¹.
-
C-Cl Stretch: A characteristic vibration expected in the 700-800 cm⁻¹ region.
-
Aromatic C-H Stretches: Typically observed above 3000 cm⁻¹.
Frontier Molecular Orbitals and Reactivity
The FMO analysis provides fundamental insights into the molecule's reactivity.
Caption: Relationship between Frontier Molecular Orbitals (FMOs) and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the carbonyl group and the pyranone ring, marking them as sites for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity; a smaller gap suggests higher reactivity. The electron-withdrawing nature of the chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted parent molecule.
NBO and MEP Analysis: Mapping Charge and Potential
The NBO analysis quantifies the charge distribution. The oxygen atom of the carbonyl group and the nitrogen atom are expected to carry the most significant negative charges, while the carbonyl carbon (C1) will be positively charged. The MEP map will visually confirm this, showing intense red (negative potential) regions around the carbonyl oxygen and blue (positive potential) regions near the N-H proton and the carbonyl carbon. The chlorine atom will likely exhibit a region of positive potential on its axial tip (a sigma-hole), which can participate in halogen bonding, a crucial interaction in drug-receptor binding.
Potential Applications in Drug Discovery and Design
The theoretical data generated provides a roadmap for the rational design of new derivatives of this compound.
-
Site of Reactivity: The FMO and MEP analyses clearly identify the most reactive sites for chemical modification, guiding the synthesis of new analogues. For example, electrophilic substitution would be directed by the HOMO distribution.
-
Structure-Activity Relationship (SAR): By calculating properties for a series of derivatives (e.g., with different substitutions at other positions), a quantitative structure-activity relationship (QSAR) model can be developed, correlating electronic properties with biological activity.
-
Molecular Docking: The optimized geometry and calculated partial charges serve as a high-quality input for molecular docking simulations, allowing for the prediction of binding modes and affinities with biological targets like protein kinases or enzymes.
Conclusion
This guide has presented a comprehensive and robust computational framework for the detailed characterization of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, it is possible to obtain reliable predictions of the molecule's geometric, spectroscopic, and electronic properties. The workflow, from geometry optimization and vibrational analysis to FMO, NBO, and MEP studies, provides a deep understanding of the molecule's inherent characteristics. These theoretical insights are invaluable for guiding future synthetic modifications and for accelerating the drug discovery process by enabling a rational, data-driven approach to the design of novel isoquinolinone-based therapeutic agents.
References
(Note: As no direct studies on this compound were found, this reference list includes studies on related isoquinolinone derivatives and relevant computational methodologies that form the basis of the proposed analysis.)
A Technical Guide to the Solubility and Stability of 5-Chloroisoquinolin-1(2H)-one in DMSO for Drug Discovery Applications
An In-Depth Technical Guide for Researchers
Part 1: Core Physicochemical Profile
A foundational understanding of both the solute and the solvent is critical before any experimental work. The interaction between the compound's functional groups and the solvent's properties dictates the ultimate solubility and stability profile.
The Compound: 5-Chloroisoquinolin-1(2H)-one
This compound is a heterocyclic compound featuring a bicyclic isoquinoline core.[1][2] Its structure is characterized by a benzene ring fused to a pyridinone ring, with a chlorine atom at the 5-position.
-
Structure and Key Functional Groups:
-
Lactam Moiety: The -(C=O)-NH- group within the pyridinone ring is a cyclic amide. This group is polar and contains both a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for intermolecular interactions.
-
Aromatic System: The fused benzene and pyridine rings confer a rigid, planar structure and aromaticity, contributing to its chemical reactivity.[1]
-
Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the electron density of the aromatic system, potentially impacting its pKa and susceptibility to nucleophilic attack.
-
Based on its structural relatives, isoquinoline is known to be a weak base.[2] The presence of the electron-withdrawing carbonyl group in the isoquinolinone structure is expected to further decrease the basicity of the nitrogen atom. The molecule's overall character is moderately polar, suggesting it will have limited solubility in water but good solubility in many organic solvents.[3][4]
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO is a nearly universal solvent in drug discovery for its remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[5][6] This makes it indispensable for creating the high-concentration stock solutions used in high-throughput screening.[5]
-
Key Properties for Drug Discovery:
-
Polar Aprotic Nature: DMSO possesses a strong dipole moment, allowing it to solvate cations and polar molecules effectively. As an aprotic solvent, it lacks acidic protons, which prevents it from participating in acid-base reactions as a proton donor.[5]
-
High Boiling Point: With a boiling point of 189 °C, DMSO has low volatility at room temperature, which prevents significant concentration changes in sample plates due to evaporation.[5]
-
Hygroscopicity: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[7][8] This is a critical factor, as absorbed water can significantly alter the solvent properties and directly impact compound stability, often by providing a medium for hydrolysis.[9]
-
Causality Behind Experimental Choices: The decision to use high-purity, anhydrous DMSO and to handle it under controlled conditions (e.g., inert gas) is a direct consequence of its hygroscopic nature. Failure to control water content is a primary source of experimental irreproducibility in stability studies.[9][10]
Part 2: Quantitative Determination of Solubility
In drug discovery, solubility is assessed in two distinct, yet complementary, forms: kinetic and thermodynamic. Kinetic solubility is a high-throughput measure of how readily a compound precipitates from a DMSO stock solution upon dilution into an aqueous medium, while thermodynamic solubility represents the true equilibrium concentration.[11][12]
Experimental Protocol: Kinetic Solubility by Laser Nephelometry
This high-throughput method is ideal for early discovery to quickly flag compounds with potential solubility liabilities.[13] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer, detected by light scattering.[14]
Protocol Steps:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with additional DMSO to create a range of concentrations.
-
Aqueous Dilution: Rapidly dilute a small volume of each DMSO concentration into a well of a clear-bottom 96- or 384-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize solvent effects.
-
Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).
-
Nephelometric Reading: Place the plate in a laser nephelometer to measure the amount of scattered light in each well.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.
Diagram: Kinetic Solubility Workflow
Caption: Workflow for thermodynamic solubility by the shake-flask method.
Data Presentation: Solubility Results
| Parameter | Method | Solvent | Temperature (°C) | Solubility (mM) |
| Kinetic Solubility | Laser Nephelometry | PBS, pH 7.4 (2% DMSO) | 25 | [Insert Data] |
| Thermodynamic Solubility | Shake-Flask / HPLC-UV | 100% DMSO | 25 | [Insert Data] |
Part 3: Comprehensive Assessment of Stability
Ensuring a compound remains intact in its DMSO stock solution over time is paramount for the reliability of screening data. Stability studies are designed to detect and quantify any degradation of the parent compound.
Theoretical Considerations for Degradation
-
Hydrolysis: While DMSO is aprotic, the presence of absorbed water can facilitate the hydrolysis of the lactam ring in the isoquinolinone core, especially at non-neutral pH or elevated temperatures.
-
Solvent-Mediated Degradation: Under certain conditions (e.g., strong acid, high temperature), DMSO itself can decompose to species like dimethyl sulfide or formaldehyde. [15][16]These reactive species could potentially interact with the dissolved compound. The presence of a chlorine atom on the aromatic ring could make the compound susceptible to nucleophilic substitution reactions, although this is less likely with DMSO as the solvent. [17]* Impact of Storage: Long-term storage conditions, including temperature, exposure to light (photodegradation), and freeze-thaw cycles, can all contribute to compound degradation. [9][10]Studies have shown that for many compounds, storage at low temperatures (-20 °C) is effective, and that water content is a more significant factor in degradation than oxygen or freeze-thaw cycles. [9][18]
Experimental Protocol: Accelerated Stability Study
This protocol uses elevated temperatures to accelerate the rate of degradation, allowing for a faster assessment of a compound's shelf-life under normal storage conditions. [9] Protocol Steps:
-
Stock Solution Preparation: Prepare a precisely known concentration of this compound in high-purity, anhydrous DMSO (e.g., 10 mM).
-
Aliquoting: Dispense the stock solution into multiple sealed vials (e.g., glass with PTFE-lined caps) to avoid repeated opening of a single stock.
-
Storage Conditions:
-
Time Zero (T=0): Immediately analyze several aliquots to establish the initial concentration and purity.
-
Accelerated: Place a set of vials in an incubator at an elevated temperature (e.g., 40 °C).
-
Control: Store another set of vials at the intended long-term storage temperature (e.g., 4 °C, -20 °C, or room temperature).
-
-
Time Points: At predetermined intervals (e.g., 1, 2, 4, 8 weeks), remove vials from each storage condition.
-
Analysis: Allow the vials to equilibrate to room temperature. Analyze each sample by a stability-indicating HPLC-UV method. This method must be capable of separating the parent compound from any potential degradants. [19]6. Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. The appearance of new peaks in the chromatogram should be noted and, if possible, characterized by mass spectrometry (LC-MS).
Diagram: Stability Study Workflow
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. ziath.com [ziath.com]
- 8. thco.com.tw [thco.com.tw]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmatutor.org [pharmatutor.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. [Development of solubility screening methods in drug discovery]. | Semantic Scholar [semanticscholar.org]
- 14. rheolution.com [rheolution.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Divergent decomposition pathways of DMSO mediated by solvents and additives | Semantic Scholar [semanticscholar.org]
- 17. Atmospheric DMSO degradation in the gas phase: Cl-DMSO reaction. Temperature dependence and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Note: A Protocol for the Synthesis of 5-Chloroisoquinolin-1(2H)-one
Introduction and Strategic Overview
The isoquinolin-1(2H)-one scaffold is a privileged core structure found in numerous bioactive molecules and natural products, making it a focal point in medicinal chemistry and drug discovery. The targeted functionalization of this scaffold, such as the introduction of a chlorine atom at the 5-position, provides a valuable building block for creating diverse chemical libraries and developing novel therapeutic agents. The chlorine substituent can modulate the compound's physicochemical properties and serves as a versatile handle for further synthetic transformations.
This document provides a detailed protocol for the synthesis of 5-chloroisoquinolin-1(2H)-one. The most chemically robust and regioselective strategy to achieve this target is via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aromatic amines into aryl halides.[1][2]
A direct, one-pot conversion from 5-aminoisoquinoline to this compound is not chemically feasible, as the Sandmeyer reaction specifically targets the amino group for diazotization and substitution, without affecting the C-1 position. Therefore, this guide details the final, critical step in a logical multi-step synthesis: the conversion of 5-aminoisoquinolin-1(2H)-one to the desired This compound . The protocol assumes the availability of the 5-aminoisoquinolin-1(2H)-one precursor.
The overall synthetic transformation is illustrated below:
Caption: Overall synthetic transformation.
Part 1: The Sandmeyer Reaction - Mechanism and Rationale
The Sandmeyer reaction is a powerful method for the substitution of an aromatic amino group via the preparation of its diazonium salt, followed by displacement with a nucleophile catalyzed by copper(I) salts.[3] The reaction proceeds in two distinct, temperature-critical stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4] This converts the amino group into a diazonium salt (-N₂⁺). This process is performed at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose prematurely.
-
Copper-Catalyzed Displacement: The resulting diazonium salt solution is then added to a solution of a copper(I) halide, in this case, copper(I) chloride (CuCl). The copper(I) species catalyzes the displacement of the diazonium group (which is an excellent leaving group as it is released as nitrogen gas) with a chloride ion. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1]
The general mechanism is outlined in the diagram below:
Caption: Mechanism of the Sandmeyer Reaction.
Part 2: Experimental Protocol
This protocol details the synthesis of this compound from 5-aminoisoquinolin-1(2H)-one. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
| Reagent/Material | Grade | Supplier | Notes |
| 5-Aminoisoquinolin-1(2H)-one | ≥97% Purity | (User Defined) | Starting Material |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | (User Defined) | Diazotizing agent |
| Hydrochloric Acid (HCl), concentrated | 37% w/w, ACS Grade | (User Defined) | Acid catalyst and chloride source |
| Copper(I) Chloride (CuCl) | ≥97% Purity | (User Defined) | Catalyst for Sandmeyer reaction |
| Deionized Water (H₂O) | Type II or higher | N/A | Solvent |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | (User Defined) | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | (User Defined) | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | (User Defined) | Drying agent |
| Ice | N/A | N/A | For cooling baths |
-
250 mL and 500 mL three-necked round-bottom flasks
-
Magnetic stirrer and stir bars
-
Thermometer (-20 °C to 100 °C)
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
The procedure is divided into two main parts: the formation of the diazonium salt and its subsequent conversion to the chloro-derivative.
Caption: Experimental workflow diagram.
Part A: Diazotization of 5-Aminoisoquinolin-1(2H)-one
-
Preparation of Amine Salt Suspension: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5.0 g of 5-aminoisoquinolin-1(2H)-one in 50 mL of deionized water.
-
Rationale: Creating a fine suspension ensures maximum surface area for the reaction.
-
-
Acidification: Cool the suspension to 0–5 °C using an ice-salt bath. Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension. Maintain the temperature below 5 °C during the addition. Stir for an additional 15 minutes.
-
Rationale: The strong acid protonates the amino group, forming the hydrochloride salt which is necessary for diazotization. The low temperature prevents premature decomposition of the diazonium salt that will be formed.[5]
-
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the amine hydrochloride suspension over 30 minutes via the dropping funnel. It is crucial to maintain the reaction temperature between 0 °C and 5 °C throughout the addition.
-
Rationale: Dropwise addition and strict temperature control are essential to manage the exothermic reaction and prevent the unstable diazonium salt from decomposing.[5]
-
-
Completion: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0–5 °C. The formation of the 5-oxo-1,2-dihydroisoquinolin-5-yl diazonium chloride solution is now complete. This solution should be used immediately in the next step.
Part B: Copper-Catalyzed Chlorination (Sandmeyer Reaction)
-
Catalyst Preparation: In a 500 mL beaker or flask, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid. Gentle warming may be required. Cool the resulting solution to 0–5 °C in an ice bath.
-
Rationale: Dissolving CuCl in concentrated HCl forms tetrachlorocuprate(I) ([CuCl₄]³⁻), which is a soluble and active form of the catalyst.
-
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. A vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during this addition.
-
Rationale: The addition must be controlled to manage the rate of nitrogen evolution and the exothermic nature of the reaction.[5]
-
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Subsequently, heat the mixture to 60 °C for 30 minutes.
-
Rationale: Warming and heating ensure the complete decomposition of any remaining diazonium salt and drive the reaction to completion.[5]
-
-
Workup and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
References
- ResearchGate. (2025). Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives.
- PubMed. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives. Bioorg Chem, 129, 106202.
- Chemical Synthesis Database. (2025). 5-amino-2-methylisoquinolin-1-one.
- Wikipedia. (n.d.). Sandmeyer reaction.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ResearchGate. (2025). Synthesis of isoquinolin‐1(2H)‐ones by Li et al.
- MasterOrganicChemistry.com. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
Sources
step-by-step protocol for 5-chloroisoquinolin-1(2H)-one synthesis
An Application Note and Protocol for the Synthesis of 5-chloroisoquinolin-1(2H)-one
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The described methodology is a modern, two-part synthetic route designed for high regioselectivity and efficiency. The protocol begins with the preparation of an N-methoxy-3-chlorobenzamide intermediate, followed by a transition-metal-catalyzed C-H activation and annulation step to construct the target isoquinolinone core. This guide is intended for researchers and scientists with a background in synthetic organic chemistry, providing not only the procedural steps but also the underlying chemical principles, safety precautions, and expected outcomes to ensure a successful and reproducible synthesis.
Introduction: The Significance of the Isoquinolinone Scaffold
The isoquinoline and isoquinolinone frameworks are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[2][3] These compounds have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[2][4] Specifically, chlorinated isoquinolines serve as crucial intermediates, where the chlorine atom provides a handle for further functionalization through cross-coupling reactions or acts as a key pharmacophore to enhance biological activity.[1][5] The synthesis of specific isomers, such as this compound, is of high interest for structure-activity relationship (SAR) studies in drug discovery programs.[5][6]
Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, often require harsh conditions and may lack regioselectivity.[7][8] This protocol leverages a modern approach utilizing a directed C-H activation/annulation cascade, which offers a milder and more precise method for constructing the desired isoquinolinone ring system.[9]
Reaction Scheme
The synthesis is performed in two main stages:
Part A: Synthesis of Intermediate 1 (N-methoxy-3-chlorobenzamide) 3-Chlorobenzoic acid is converted to its acyl chloride, which then reacts with N,O-dimethylhydroxylamine to form the Weinreb amide intermediate.
Part B: Synthesis of this compound
Intermediate 1 undergoes a Rhodium(III)-catalyzed C-H activation and annulation with vinyl acetate (as an acetylene equivalent) to yield the final product.
Safety Precautions and Handling
All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10][11]
-
Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle with extreme care under an inert atmosphere. [10]* 3-Chlorobenzoic Acid & Intermediates: May cause skin and eye irritation. Avoid inhalation of dust. [11]* Rhodium Catalysts & Silver Salts: These are expensive and potentially toxic heavy metal compounds. Handle with care and avoid generating dust.
-
Solvents (DCM, Toluene, DCE): Flammable and volatile organic compounds. Keep away from ignition sources. [12]* Quenching: The reaction workup involves quenching with aqueous solutions. This should be done slowly and carefully, especially when neutralizing acidic or basic mixtures.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing work. [10][11][12]
Materials and Equipment
-
Reagents: 3-Chlorobenzoic acid, oxalyl chloride, N,O-dimethylhydroxylamine hydrochloride, pyridine, vinyl acetate, [Cp*RhCl₂]₂, silver acetate (AgOAc), sodium acetate (NaOAc).
-
Solvents: Dichloromethane (DCM, anhydrous), Toluene (anhydrous), 1,2-Dichloroethane (DCE, anhydrous), Ethyl Acetate, Hexanes, Saturated aq. NaHCO₃, Brine.
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, dropping funnel, ice bath, rotary evaporator, silica gel for column chromatography, thin-layer chromatography (TLC) plates, inert atmosphere setup (Nitrogen or Argon).
Experimental Protocol
Part A: Synthesis of N-methoxy-3-chlorobenzamide (Intermediate 1)
This procedure details the formation of a Weinreb amide, which serves as a key directed metalation group precursor for the subsequent C-H activation step.
Step-by-Step Procedure:
-
Acid Chloride Formation:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add 3-chlorobenzoic acid (10.0 g, 63.9 mmol).
-
Suspend the acid in anhydrous Dichloromethane (DCM, 100 mL).
-
Add a catalytic amount of DMF (3-4 drops).
-
Slowly add oxalyl chloride (6.7 mL, 76.7 mmol, 1.2 equiv) dropwise at room temperature. Caution: Gas evolution (CO₂, CO, HCl) will occur.
-
Stir the reaction mixture at room temperature for 2 hours or until the solution becomes clear and gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude 3-chlorobenzoyl chloride. Proceed immediately to the next step.
-
-
Amide Formation:
-
Dissolve the crude 3-chlorobenzoyl chloride in anhydrous DCM (80 mL) and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (7.47 g, 76.7 mmol, 1.2 equiv) in DCM (50 mL) and add pyridine (10.3 mL, 127.8 mmol, 2.0 equiv) slowly at 0 °C.
-
Add the amine solution dropwise to the cold acyl chloride solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by slowly adding 50 mL of water.
-
Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (2 x 50 mL), saturated aq. NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-methoxy-3-chlorobenzamide.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Part B: Rh(III)-Catalyzed Synthesis of this compound
This step employs a directed C-H activation mechanism. The amide group on Intermediate 1 directs the rhodium catalyst to activate the C-H bond at the ortho position (the C2 position of the ring), which then allows for annulation with vinyl acetate to form the heterocyclic ring. [9] Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add N-methoxy-3-chlorobenzamide (1.0 g, 5.0 mmol), [Cp*RhCl₂]₂ (0.092 g, 0.15 mmol, 3 mol%), and silver acetate (AgOAc, 1.67 g, 10.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous 1,2-Dichloroethane (DCE, 25 mL) via syringe.
-
Add vinyl acetate (0.92 mL, 10.0 mmol, 2.0 equiv) and sodium acetate (NaOAc, 0.41 g, 5.0 mmol, 1.0 equiv).
-
-
Reaction Execution:
-
Stir the mixture at 80 °C for 12-24 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the metal salts, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient eluent system, e.g., Hexanes:Ethyl Acetate) to afford pure this compound.
-
Data and Results Summary
The following table provides representative quantities for the synthesis. Yields are dependent on reaction scale and purification efficiency.
| Reagent/Product | Part | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume Used | Molar Equiv. |
| 3-Chlorobenzoic acid | A | 156.57 | 63.9 | 10.0 g | 1.0 |
| Oxalyl chloride | A | 126.93 | 76.7 | 6.7 mL | 1.2 |
| N,O-dimethylhydroxylamine HCl | A | 97.54 | 76.7 | 7.47 g | 1.2 |
| Pyridine | A | 79.10 | 127.8 | 10.3 mL | 2.0 |
| Intermediate 1 (Product) | A | 199.63 | - | ~10-12 g (Crude) | - |
| Intermediate 1 | B | 199.63 | 5.0 | 1.0 g | 1.0 |
| [Cp*RhCl₂]₂ | B | 618.25 | 0.15 | 92 mg | 0.03 |
| Silver Acetate (AgOAc) | B | 166.91 | 10.0 | 1.67 g | 2.0 |
| Vinyl Acetate | B | 86.09 | 10.0 | 0.92 mL | 2.0 |
| This compound | B | 179.60 | - | Yield dependent | - |
Synthesis Workflow Diagram
The following diagram illustrates the overall process flow for the synthesis.
Caption: Workflow for the two-part synthesis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Part A: Low yield of amide | Incomplete acid chloride formation; moisture in reagents/glassware; insufficient base. | Ensure reagents are anhydrous. Use freshly opened oxalyl chloride. Confirm 2 equivalents of pyridine are used to neutralize both HCl byproduct and the amine salt. |
| Part B: Reaction does not start | Inactive catalyst; poor quality reagents; insufficient temperature. | Use a fresh, active catalyst. Ensure the silver salt is not decomposed (light sensitive). Confirm reaction temperature is maintained at 80 °C. |
| Part B: Complex mixture | Side reactions; reaction run for too long. | Monitor the reaction closely by TLC. Over-heating or extended reaction times can lead to decomposition or byproduct formation. Optimize reaction time. |
| Difficult Purification | Co-elution of byproducts with the product. | Use a different solvent system for column chromatography. A shallow gradient can improve separation. Consider recrystallization as an alternative or additional purification step. [1] |
Characterization
The final product, this compound, should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 180.02).
-
Melting Point: To assess purity.
References
- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]
- Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. PharmaGuideline. [Link]
- Niu, Y.-N., et al. (2009). Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides. The Journal of Organic Chemistry, 74(7), 2893-6. [Link]
- Stuart, D. R., et al. (2008). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 130(48), 16474–16475. [Link]
- Chen, W., et al. (2018).
- Agrawal, M. K., et al. (1981). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 24(11), 1304-8. [Link]
- Gang, L., et al. (2010). 5-Benzamidoisoquinolin-1-ones and 5-(Ω-carboxyalkyl)isoquinolin-1-ones As Isoform-Selective Inhibitors of Poly(ADP-ribose) Polymerase 2 (PARP-2). Journal of Medicinal Chemistry, 53(20), 7482-7493. [Link]
- DC Fine Chemicals (n.d.).
- Stachnio, M., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5328. [Link]
- Various Authors (2020-2024). Strategies for the synthesis of functionalized isoquinolin-1(2H)-one derivatives.
- Organic Chemistry Portal (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]
- Gujjarappa, R., et al. (2022).
- Gothwal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 48, 116427. [Link]
- Wang, Z., et al. (2021). High-yield synthesis method of 5-iodoisoquinoline compounds.
- Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Medicinal Chemistry, 12(4), 521-537. [Link]
- Guchhait, G., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 11(42), 26179-26210. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
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- 11. fishersci.com [fishersci.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols for the Purification of 5-chloroisoquinolin-1(2H)-one
Introduction: 5-chloroisoquinolin-1(2H)-one is a heterocyclic compound belonging to the isoquinoline class, a scaffold of significant interest in medicinal chemistry and materials science.[1] The purity of such synthetic intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce confounding variables in biological assays. This guide provides a comprehensive overview of robust purification techniques tailored for this compound, grounded in fundamental physicochemical principles. The protocols are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for downstream applications.
Physicochemical Profile and Its Impact on Purification
Understanding the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy.[2] The molecule exists in tautomeric equilibrium between the lactam (isoquinolin-1(2H)-one) and lactim (1-hydroxyisoquinoline) forms. The lactam form typically predominates, influencing its polarity and hydrogen bonding capabilities. This equilibrium means the compound possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, rendering it moderately polar.
Key properties that guide the choice of purification method include solubility, melting point, and polarity.[3] While specific experimental data for this exact molecule is sparse, we can infer properties from related structures and general principles of organic chemistry.[1][4]
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₉H₆ClNO | - |
| Molecular Weight | 179.60 g/mol [5] | Relevant for mass spectrometry-based purity analysis. |
| Appearance | Likely an off-white to light yellow solid. | Visual indicator of purity; color may suggest residual impurities. |
| Melting Point | Not reported. Requires experimental determination. | A sharp melting point range is a key indicator of high purity.[6] |
| Polarity | Moderately polar. | Influences choice of solvents for recrystallization and mobile phase for chromatography. |
| Solubility | Likely soluble in polar organic solvents (e.g., Ethyl Acetate, Dichloromethane, Methanol, Acetone) and poorly soluble in non-polar solvents (e.g., Hexane) and water.[4][7] | Critical for selecting appropriate solvents for recrystallization and chromatography.[8] |
Recrystallization: The Foundational Purification Technique
Recrystallization is a powerful, cost-effective method for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[9] The ideal solvent will dissolve this compound completely at its boiling point but only sparingly at room temperature or below.[10]
Principle of Recrystallization
The process involves dissolving the impure solid in a minimal amount of a hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor).[11]
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Detailed Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of ~20 mg of crude this compound in 0.5 mL of various solvents (e.g., ethanol, ethyl acetate, toluene, ethanol/water mixtures).[12] Identify a solvent that dissolves the compound when hot but results in poor solubility when cold. Ethanol or an ethyl acetate/hexane mixture are promising starting points.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding small portions of hot solvent until the compound just dissolves completely.[12] Using excess solvent will reduce the final yield.[12]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[11] If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Rushing this step can cause impurities to be trapped in the crystal lattice.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation and yield.[6]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[12]
-
Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all residual solvent.
Troubleshooting Recrystallization
| Issue | Possible Cause | Suggested Solution |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound; the solution is too supersaturated.[12] | Use a lower-boiling point solvent. Add a slightly larger volume of hot solvent before cooling. |
| No Crystals Form | The compound is too soluble, even when cold; the solution is not sufficiently concentrated.[12] | Evaporate some solvent to increase concentration and re-cool. Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the first solvent) dropwise until cloudy, then reheat to clarify and cool again.[12] |
| Low Recovery | The compound has significant solubility in the cold solvent; too much solvent was used initially or for washing.[12] | Ensure the solution is thoroughly cooled in an ice bath before filtering. Use only a minimal amount of ice-cold solvent for washing.[12] |
| Impure Product | Impurities have similar solubility profiles and co-crystallize.[12] | A second recrystallization may be necessary. Consider using a different solvent system or an alternative purification method like column chromatography.[12] |
Column Chromatography: Purification by Adsorption
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[13] It is highly effective for separating this compound from impurities with different polarities.
Principle of Column Chromatography
A solution of the crude mixture is loaded onto a column packed with a solid adsorbent (stationary phase), most commonly silica gel. A solvent or mixture of solvents (mobile phase) is then passed through the column. Less polar compounds have weaker interactions with the polar silica gel and travel down the column more quickly, while more polar compounds adsorb more strongly and elute later.[13]
Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Detailed Protocol: Silica Gel Column Chromatography
-
TLC Analysis: Develop an optimal eluent system using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The goal is to find a solvent system where the this compound has an Rf value of approximately 0.3, with good separation from all impurities.[12]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack uniformly under gravity or light pressure, ensuring no air bubbles or cracks form.[12]
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent like dichloromethane. For "dry loading," adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This often results in better resolution.[12]
-
Elution: Begin eluting the column with the solvent system determined from TLC analysis. If separation is difficult, a gradient elution (gradually increasing the proportion of the more polar solvent) can be employed to improve resolution.[12]
-
Fraction Collection and Analysis: Collect the eluent in a series of numbered test tubes or flasks. Monitor the composition of the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
Troubleshooting Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | The eluent system is not optimal; the column was packed improperly or overloaded.[12] | Re-optimize the eluent system using TLC. Ensure the column is packed uniformly. Reduce the amount of sample loaded relative to the amount of silica gel. |
| Compound Won't Elute | The eluent is not polar enough.[12] | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). |
| Compound Streaks | The compound is too polar or potentially acidic/basic, leading to strong adsorption.[12] | Add a small amount of a more polar solvent (e.g., 1-2% methanol) to the eluent. If the compound is acidic, add ~1% acetic acid to the eluent. If basic, add ~1% triethylamine. |
Preparative HPLC: High-Resolution Purification
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution chromatographic technique used to isolate and purify compounds in larger quantities than analytical HPLC.[14] It is the method of choice for achieving very high purity (>99%) or for separating impurities that are structurally very similar to the target compound.[15][16]
Principle of Preparative HPLC
Similar to column chromatography, Prep-HPLC separates components based on their interactions with stationary and mobile phases. However, it utilizes smaller stationary phase particles and high pressure to force the mobile phase through the column, resulting in significantly higher resolution and faster separation times.[16] The goal shifts from qualitative/quantitative analysis to the isolation of a specific compound.[14]
Workflow for Preparative HPLC
Caption: Workflow for the purification of this compound by preparative HPLC.
Detailed Protocol: Reverse-Phase Prep-HPLC
-
Method Development: Using an analytical HPLC system with a reverse-phase column (e.g., C18), develop a separation method. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Scale-Up: Scale the analytical method to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly. The goal is to maximize sample load without sacrificing resolution.[15]
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a suitable solvent (e.g., methanol, DMSO) at a high concentration. Filter the solution to remove any particulates before injection.
-
Purification and Fraction Collection: Inject the sample onto the preparative HPLC system. Monitor the eluent using a UV detector at a wavelength where the compound absorbs strongly. An automated fraction collector is used to collect the eluent corresponding to the peak of the target compound.[15]
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Isolation: Combine the pure fractions. The mobile phase is typically removed by lyophilization (freeze-drying) if aqueous or by rotary evaporation for organic solvents to yield the final, highly purified product.
Final Purity Assessment
Regardless of the method used, the purity of the final product must be rigorously assessed.
-
Thin-Layer Chromatography (TLC): A quick check to ensure only a single spot is present.[12]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99% by peak area).
-
Melting Point Analysis: A sharp, narrow melting point range is indicative of high purity.
-
Spectroscopic Analysis (NMR, MS): Confirms the chemical structure and identity of the purified compound and can reveal the presence of any remaining impurities.[17]
By selecting the appropriate technique or combination of techniques based on the initial purity and nature of the impurities, researchers can confidently obtain this compound of the required quality for their specific application.
References
- Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
- University of Toronto. (n.d.). Recrystallization - Single Solvent.
- LabXchange. (n.d.). Lab Procedure: Recrystallization.
- PubChem. (n.d.). 5-Chloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information.
- Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
- University of Warwick. (n.d.). Principles in preparative HPLC.
- ResearchGate. (2021). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
- Scribd. (n.d.). Lab 1 Recrystallization.
- ResearchGate. (2019). Isolation And Purification Of Substance By Column Chromatography.
- MIT OpenCourseWare. (2010). Recrystallization. [Video]. YouTube.
- PubMed Central. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC.
- Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- MDPI. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
- PubMed. (2002). Preparative liquid chromatography.
- Semantic Scholar. (n.d.). Supporting Information.
- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme.
- PubChem. (n.d.). 1(2H)-Isoquinolinone. National Center for Biotechnology Information.
- American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile.
- University of Calgary. (2023). Solubility of Organic Compounds.
- National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
- PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
- Google Patents. (n.d.). US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- PubChem. (n.d.). Isoquinoline, 1-chloro-. National Center for Biotechnology Information.
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Application Note: A Validated, Multi-technique Approach for the Comprehensive Characterization of 5-Chloroisoquinolin-1(2H)-one
Abstract
This application note provides a comprehensive guide for the analytical characterization of 5-chloroisoquinolin-1(2H)-one, a key heterocyclic building block in pharmaceutical and materials science research. A multi-technique approach is detailed, integrating chromatography and spectroscopy to ensure unambiguous confirmation of identity, purity, and structure. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the selection of each method. Adherence to these validated protocols will ensure data integrity and reproducibility, conforming to the rigorous standards expected in research and development, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
Introduction
This compound is a member of the isoquinoline class of heterocyclic compounds, which are integral scaffolds in numerous natural products and synthetic molecules with a wide range of biological activities.[5][6][7] The presence of a chloro-substituent and a lactam moiety makes this compound a versatile intermediate for the synthesis of more complex molecular architectures.[6] Given its potential role in drug discovery and materials science, a robust and reliable analytical workflow is paramount to guarantee the quality and consistency of the material.
This guide presents an integrated strategy for the complete characterization of this compound, covering identity, purity, and detailed structural features. The workflow combines High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Infrared (IR) Spectroscopy for functional group confirmation.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| Chemical Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| CAS Number | 24188-73-6 |
| Appearance | Typically an off-white to pale yellow solid |
Integrated Analytical Workflow
A successful characterization relies on the orthogonal application of several analytical techniques. Each method provides a unique piece of information, and together, they form a comprehensive profile of the compound. The following diagram illustrates the logical flow of analysis.
Caption: Integrated workflow for the characterization of this compound.
Purity and Identity Confirmation by HPLC-UV and LC-MS
High-Performance Liquid Chromatography coupled with UV detection is the gold standard for determining the purity of a chemical compound. When further coupled with a mass spectrometer (LC-MS), it provides unequivocal confirmation of the molecular weight of the analyte and any detected impurities.
Rationale
A reversed-phase HPLC method is chosen for its versatility and effectiveness in separating compounds of moderate polarity like this compound. A C18 column provides excellent hydrophobic retention. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and compatibility with mass spectrometry. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum serves as a powerful diagnostic tool for identity confirmation.[8]
HPLC-UV Protocol
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (90:10 A:B).
LC-MS Protocol
The HPLC conditions can be directly coupled to a mass spectrometer.
-
Instrumentation: HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Data Interpretation:
-
Purity: Calculated by the area percent of the main peak in the UV chromatogram. The purity should typically be >97%.
-
Identity: The mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 180.0. A characteristic M+2 peak at m/z 182.0 with approximately one-third the intensity of the M peak must be observed, confirming the presence of a single chlorine atom.
-
Example Data Summary
| Technique | Parameter | Expected Result |
| HPLC-UV | Retention Time | Compound-specific (e.g., ~15.2 min) |
| Purity (Area %) | ≥ 97% | |
| LC-MS (ESI+) | [M+H]⁺ | m/z 180.0 |
| [M+2+H]⁺ | m/z 182.0 (~33% intensity of M+H) |
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR are essential for a complete assignment.
Rationale
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms and their chemical environment (e.g., C=O, aromatic C-Cl, aromatic C-H). The use of a deuterated solvent like DMSO-d₆ is often suitable for isoquinolones, which may have limited solubility in CDCl₃ and possess an amide N-H proton that is best observed in DMSO.
NMR Protocol
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Standard pulse program.
-
Acquire at least 16 scans.
-
-
¹³C NMR Acquisition:
-
Proton-decoupled pulse program.
-
Acquire a sufficient number of scans for adequate signal-to-noise (e.g., 1024 scans).
-
Expected ¹H and ¹³C NMR Data
The precise chemical shifts and coupling constants will confirm the substitution pattern. While experimental spectra for this exact molecule are not widely published, data can be predicted based on known substituent effects on the isoquinoline core.[9]
| Proton Assignment | Expected ¹H Shift (ppm) | Multiplicity | Carbon Assignment | Expected ¹³C Shift (ppm) |
| NH | ~11.0 - 11.5 | Broad singlet | C1 (C=O) | ~160-165 |
| H8 | ~8.0 - 8.2 | Doublet | C5 (C-Cl) | ~128-132 |
| H4 | ~7.8 - 8.0 | Doublet | Aromatic C | ~120-140 (multiple signals) |
| H6 | ~7.6 - 7.8 | Triplet | ||
| H7 | ~7.4 - 7.6 | Doublet | ||
| H3 | ~6.5 - 6.7 | Doublet |
Note: These are predicted values and should be confirmed with 2D NMR experiments (COSY, HSQC) for definitive assignment.
Functional Group Confirmation by IR Spectroscopy
Infrared (IR) spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups within a molecule.
Rationale
For this compound, IR spectroscopy is used to verify the presence of the characteristic lactam carbonyl (C=O) group, the N-H bond, aromatic C-H bonds, and potentially the C-Cl bond.
IR Protocol
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum typically from 4000 to 600 cm⁻¹.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3000 | N-H Stretch | Amide (Lactam) |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1650-1680 | C=O Stretch | Amide (Lactam) |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| ~700-800 | C-Cl Stretch | Aryl Halide |
Conclusion
The analytical workflow detailed in this application note provides a robust framework for the comprehensive characterization of this compound. By systematically applying HPLC-UV for purity, LC-MS for molecular weight confirmation, NMR for structural elucidation, and IR for functional group analysis, researchers and developers can ensure the quality, identity, and integrity of their material. This multi-technique, validated approach is essential for reliable scientific outcomes and is a prerequisite for applications in regulated environments.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- 3 Key Regulatory Guidelines for Method Valid
- Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. [Link]
- Novel isoquinoline derivatives as antimicrobial agents. PubMed. [Link]
- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. mdpi.com [mdpi.com]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Cell-Based Assay for Quantifying the Activity of the PARP Inhibitor 5-chloroisoquinolin-1(2H)-one
Abstract
Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in the DNA damage response (DDR), and their inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair.[1][2][3][4] 5-chloroisoquinolin-1(2H)-one is a known PARP inhibitor that acts by competing with the substrate NAD+, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains at sites of DNA damage. This application note provides a detailed, robust protocol for developing and validating a high-throughput, cell-based assay to quantify the inhibitory activity of this compound. The described methodology utilizes an in-cell ELISA approach to measure the formation of PAR in response to induced genotoxic stress, offering a direct and physiologically relevant readout of PARP activity. We provide step-by-step instructions, rationale for key experimental choices, assay validation criteria, and expected results to guide researchers in implementing this assay for compound characterization and screening.
Introduction: The Role of PARP in the DNA Damage Response
Cells are constantly exposed to agents that damage DNA. The DNA damage response is a complex signaling network that detects lesions, signals their presence, and promotes their repair.[5] Poly(ADP-ribose) polymerase 1 (PARP1), a key player in this process, acts as a DNA damage sensor.[6][7] Upon binding to single- or double-strand DNA breaks, PARP1's catalytic activity is stimulated by over 500-fold.[6] Activated PARP1 uses nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins near the damage site.[6][8][9]
This PARylation event serves as a scaffold to recruit other DNA repair factors, effectively flagging the damage and initiating the repair cascade.[10][11] Inhibiting PARP activity prevents the repair of single-strand breaks. During DNA replication, these unrepaired breaks can be converted into more lethal double-strand breaks.[1][2] In cancer cells with pre-existing defects in double-strand break repair (such as those with BRCA1/2 mutations), this accumulation of damage leads to cell death through a concept known as synthetic lethality.[3][12] This has led to the successful development of several FDA-approved PARP inhibitors for treating various cancers.[3][12][13] this compound belongs to this class of inhibitors, and accurately quantifying its cellular potency is crucial for its preclinical development.
Assay Principle
This protocol describes an immunofluorescence-based method, adapted for a 96-well or 384-well plate format (in-cell ELISA), to quantify PARP activity.
The core principle is as follows:
-
Cultured cells are pre-treated with a dilution series of the PARP inhibitor, this compound.
-
Genotoxic stress is induced using a DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂) to potently activate PARP enzymes.[14][15][16]
-
In the absence of an inhibitor, activated PARP leads to a massive synthesis of PAR chains.
-
In the presence of this compound, PARP activity is blocked, resulting in a dose-dependent reduction in PAR formation.
-
Cells are then fixed, permeabilized, and the amount of intracellular PAR is quantified using a specific primary antibody against PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
The resulting luminescent signal is directly proportional to the level of PARP activity.
This method provides a robust and sensitive window to measure the dose-dependent inhibition of PARP by test compounds in a cellular environment.
Signaling Pathway and Experimental Workflow
PARP Activation and Inhibition Pathway
The following diagram illustrates the central role of PARP1 in response to DNA damage and the mechanism of its inhibition.
Caption: PARP1 activation at DNA breaks and inhibition by this compound.
Experimental Assay Workflow
The diagram below outlines the sequential steps of the in-cell assay protocol.
Caption: Step-by-step experimental workflow for the PARP inhibitor cell-based assay.
Materials and Methods
Reagents and Equipment
-
Cell Line: HeLa (human cervical cancer), A549 (human lung cancer), or other relevant cancer cell line.
-
Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
DNA Damaging Agent: 30% Hydrogen Peroxide (H₂O₂). Prepare a fresh 100 mM working stock in PBS before use.
-
Assay Plates: 96-well or 384-well clear-bottom, white-walled tissue culture treated plates.
-
Primary Antibody: Mouse or Rabbit Anti-PAR Monoclonal Antibody.
-
Secondary Antibody: HRP-conjugated Goat Anti-Mouse/Rabbit IgG.
-
Detection Reagent: High-sensitivity chemiluminescent HRP substrate.
-
Buffers: PBS, 4% Paraformaldehyde (PFA) in PBS, 0.5% Triton X-100 in PBS, 5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer).
-
Equipment: Cell culture incubator, microplate reader with luminescence detection, multichannel pipettes.
Detailed Step-by-Step Protocol
Day 1: Cell Seeding
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
Day 2: Compound Treatment and DNA Damage Induction
-
Prepare Compound Dilutions: Perform a serial dilution of the 10 mM this compound stock in complete medium to generate working concentrations (e.g., from 100 µM to 0.5 nM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Controls Setup:
-
Negative Control (Basal): Wells with cells, treated with vehicle (0.5% DMSO), no H₂O₂.
-
Positive Control (Max Signal): Wells with cells, treated with vehicle (0.5% DMSO), with H₂O₂.
-
-
Compound Treatment: Remove the old medium from the cells and add 90 µL of fresh medium containing the appropriate compound dilutions or vehicle control.
-
Incubate for 1 hour at 37°C.
-
DNA Damage: Prepare a 10 mM H₂O₂ solution in PBS from the 100 mM stock. Add 10 µL of this solution to all wells except the Negative Control wells (final H₂O₂ concentration will be 1 mM). To Negative Control wells, add 10 µL of PBS.
-
Incubate for 15 minutes at 37°C. Rationale: This short, high-dose treatment induces significant DNA damage and a robust PARP activation signal.[14][17]
Day 2: Immunostaining and Detection
-
Fixation: Carefully aspirate the medium. Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature (RT).
-
Wash the wells 3 times with 150 µL of PBS.
-
Permeabilization: Add 100 µL of 0.5% Triton X-100 in PBS to each well and incubate for 15 minutes at RT. Rationale: Permeabilization is essential to allow antibodies to access intracellular targets.
-
Wash the wells 3 times with 150 µL of PBS.
-
Blocking: Add 150 µL of Blocking Buffer (5% BSA in PBS) to each well and incubate for 1 hour at RT.
-
Primary Antibody: Aspirate the blocking buffer. Add 50 µL of the anti-PAR primary antibody diluted in Blocking Buffer (follow manufacturer's recommendation, e.g., 1:1000). Incubate for 2 hours at RT or overnight at 4°C.
-
Wash the wells 4 times with 150 µL of PBS.
-
Secondary Antibody: Add 50 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer (e.g., 1:5000). Incubate for 1 hour at RT, protected from light.
-
Wash the wells 5 times with 150 µL of PBS.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Add 50 µL to each well.
-
Incubate for 5 minutes at RT.
-
Data Acquisition: Immediately read the luminescence on a microplate reader.
Assay Validation and Data Analysis
A robust assay must be validated to ensure it is suitable for screening and compound characterization. Key parameters include the Z'-factor and the Signal-to-Background ratio.[18][19]
Assay Quality Control Metrics
| Parameter | Formula | Acceptance Criteria | Rationale |
| Signal-to-Background (S/B) | Mean(Positive Control) / Mean(Negative Control) | > 10 | Ensures a sufficient dynamic range between basal and stimulated PARP activity. |
| Z'-Factor | 1 - [ (3σp + 3σn) / |μp - μn| ] | > 0.5 | A Z'-factor between 0.5 and 1.0 indicates an excellent assay with good separation between controls, suitable for high-throughput screening.[19][20][21] |
Where µp and σp are the mean and standard deviation of the positive control, and µn and σn are the mean and standard deviation of the negative control.
Data Analysis and IC₅₀ Determination
-
Normalization: Subtract the average signal of the negative control (basal) from all data points. Normalize the data by setting the average signal of the positive control (max signal) to 100% activity and the negative control to 0% activity.
-
Dose-Response Curve: Plot the normalized % PARP activity against the log concentration of this compound.
-
IC₅₀ Calculation: Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.
Expected Results
The following table presents representative data from a dose-response experiment.
| [Compound] (nM) | Log [Compound] | Raw Luminescence (RLU) | % Inhibition |
| 10000 | 4.00 | 15,250 | 98.2% |
| 3000 | 3.48 | 18,980 | 94.4% |
| 1000 | 3.00 | 25,430 | 87.0% |
| 300 | 2.48 | 48,760 | 60.5% |
| 100 | 2.00 | 85,110 | 18.2% |
| 30 | 1.48 | 101,500 | 2.5% |
| 10 | 1.00 | 104,200 | -0.2% |
| 0 (Positive Ctrl) | N/A | 104,000 (µp) | 0.0% |
| 0 (Negative Ctrl) | N/A | 8,500 (µn) | N/A |
From this data, a dose-response curve can be generated, and an IC₅₀ value can be calculated, which is expected to be in the nanomolar range for potent PARP inhibitors.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background Ratio | - Insufficient DNA damage.- Low primary antibody concentration.- Inactive H₂O₂ solution. | - Optimize H₂O₂ concentration and incubation time.- Titrate primary antibody.- Always use freshly prepared H₂O₂. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Edge effects in the plate.- Incomplete washing. | - Ensure a homogenous cell suspension before seeding.- Do not use the outer wells of the plate.- Automate washing steps if possible; be thorough. |
| No Inhibition Observed | - Compound is inactive or degraded.- Compound concentration is too low. | - Verify compound integrity and stock concentration.- Test a wider and higher concentration range. |
References
- Vertex AI Search. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools.
- On HTS. (2023). Z-factor.
- North Carolina State University. Z-factors - BIT 479/579 High-throughput Discovery.
- Bürkle, A., et al. (2014). Quantification of cellular poly(ADP-ribosyl)ation by stable isotope dilution mass spectrometry reveals tissue- and drug-dependent stress response dynamics. Nucleic Acids Research, 42(13), e104.
- Altmeyer, M., et al. (2019). Cell Cycle Resolved Measurements of Poly(ADP-Ribose) Formation and DNA Damage Signaling by Quantitative Image-Based Cytometry. Frontiers in Cell and Developmental Biology, 7, 122.
- GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Prism FAQ.
- Sui, Y., & Wu, Z. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 27(13), 1835-1840.
- Das, B. B., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 9(4), e95425.
- Bürkle, A. (2012). Characterization and Quantification of Poly(ADP-Ribose) in Cells and Tissues by Isotope Dilution Mass Spectrometry. KOPS - University of Konstanz.
- PubMed. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PubMed.
- Semantic Scholar. (2012). Characterization and Quantification of Poly(ADP-Ribose) in Cells and Tissues by Isotope Dilution Mass Spectrometry. Semantic Scholar.
- Hassa, P. O., et al. (2015). In Vivo Level of Poly(ADP-ribose). Molecules, 20(6), 10563-10587.
- BPS Bioscience. PARP Assays.
- BMG LABTECH. PARP assay for inhibitors.
- Cambridge Bioscience. PARP assay kits.
- Hottiger, M. O., et al. (2014). PKCα and HMGB1 antagonistically control hydrogen peroxide-induced poly-ADP-ribose formation. Nucleic Acids Research, 42(17), 10977-10991.
- Pacher, P., & Szabó, C. (2008). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 433, 251-260.
- PubMed. (2011). Oxidative stress initiates DNA damager MNNG-induced poly(ADP-ribose)polymerase-1-dependent parthanatos cell death. PubMed.
- Chang, P., et al. (2020). Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. ACS Chemical Biology, 15(3), 643-649.
- BPS Bioscience. (2021). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
- Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, In Press.
- PubMed. (1998). Poly(adenosine diphosphate ribose) polymerase inhibition prevents necrosis induced by H2O2 but not apoptosis. PubMed.
- ResearchGate. (2006). Detection of hydrogen peroxide-induced PARP activation in J774 cells... ResearchGate.
- Wormstone, I. M., et al. (2016). PARP-1 inhibition influences the oxidative stress response of the human lens. Redox Biology, 8, 263-269.
- Pommier, Y., et al. (2020). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Oncotarget, 11(29), 2847-2861.
- Matulonis, U. A. (2017). PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! The ASCO Post.
- O'Shaughnessy, J., et al. (2014). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology, 25(1), 32-40.
- U.S. Pharmacist. (2020). PARP Inhibitors in Gynecologic Malignancies.
- Li, A., et al. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 12, 973843.
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Application Note: A Chemiluminescent Assay for Characterizing PARP1 Inhibition by 5-chloroisoquinolin-1(2H)-one
Introduction: The Critical Role of PARP1 in Genome Integrity and Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), a complex network of pathways that maintains genomic stability.[1] As a first responder to DNA single-strand breaks (SSBs), PARP1 binds to damaged sites and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[2][3] This PARylation process acts as a scaffold, recruiting other DNA repair factors to the lesion to execute the repair.[4]
Inhibition of PARP has emerged as a powerful strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[5][6] This therapeutic approach is a prime example of "synthetic lethality," where the simultaneous loss of two separate DNA repair mechanisms—in this case, PARP-mediated SSB repair and BRCA-mediated homologous recombination for double-strand break repair—is catastrophic for the cancer cell, leading to its death, while normal cells remain viable.[4][7]
This application note provides a detailed, field-proven protocol for determining the inhibitory potency of a test compound, using 5-chloroisoquinolin-1(2H)-one as an example, against human PARP1. The methodology employs a robust and sensitive chemiluminescent immunoassay format, ideal for inhibitor screening, IC50 determination, and mechanistic studies in a high-throughput setting.
Scientific Principle of the Chemiluminescent PARP Assay
The assay quantifies the enzymatic activity of PARP1 by measuring the amount of PAR polymer synthesized in a 96-well plate format. The core principle involves several key steps:
-
Immobilization: Histone proteins, the physiological substrates of PARP1, are pre-coated onto the surface of a microplate.
-
Enzymatic Reaction: Recombinant human PARP1 is added to the wells in the presence of activated (nicked) DNA, which is essential for its catalytic activation. The enzymatic reaction is initiated by adding a biotinylated NAD+ substrate. In the presence of active PARP1, long chains of biotin-labeled PAR are synthesized and attached to the immobilized histones.
-
Inhibition: When an inhibitor like this compound is present, it competes with NAD+ for the catalytic site of PARP1, reducing or preventing the synthesis of biotin-labeled PAR.
-
Detection: The amount of incorporated biotin-PAR is quantified using Streptavidin conjugated to Horseradish Peroxidase (Streptavidin-HRP), which binds specifically to the biotin tags.
-
Signal Generation: Following the addition of a chemiluminescent HRP substrate, a light signal is produced that is directly proportional to the amount of PARP1 activity.[8][9][10] A potent inhibitor will result in a significantly reduced chemiluminescent signal.
This method provides a highly sensitive and quantitative readout of enzyme activity, making it an industry standard for characterizing PARP inhibitors.
Visualizing the Mechanism and Workflow
To fully grasp the scientific underpinnings and the practical execution of this protocol, two key diagrams are presented below.
Mechanism of PARP1 Inhibition
The following diagram illustrates the PARP1 signaling pathway in response to DNA damage and the mechanism by which competitive inhibitors block its function.
Caption: Mechanism of PARP1 signaling and competitive inhibition.
Experimental Assay Workflow
This flowchart provides a step-by-step visual guide to the entire experimental procedure, from plate preparation to data analysis.
Caption: High-level overview of the experimental procedure.
Detailed Experimental Protocol
This protocol is designed for a 96-well format and has been optimized for determining the IC50 value of a test inhibitor.
Materials and Reagents
| Reagent/Material | Supplier Example | Purpose |
| Recombinant Human PARP1 Enzyme | BPS Bioscience | The enzyme catalyst. |
| 5x Histone Mixture | BPS Bioscience | Substrate for PARP1. |
| Activated (Nicked) DNA | BPS Bioscience | Required for PARP1 activation. |
| PARP Substrate Mixture (Biotin-NAD+) | BPS Bioscience | Biotinylated substrate for detection. |
| 10x PARP Assay Buffer | BPS Bioscience | Maintains optimal pH and ionic strength. |
| Blocking Buffer | BPS Bioscience | Prevents non-specific binding. |
| Streptavidin-HRP | R&D Systems | Binds to biotin-PAR for detection. |
| Chemiluminescent HRP Substrate | R&D Systems | Generates light signal. |
| This compound | BenchChem | Test Inhibitor. |
| Olaparib (optional) | Selleck Chemicals | Positive Control Inhibitor. |
| DMSO, Anhydrous | Sigma-Aldrich | Solvent for inhibitors. |
| 1x PBS and PBST (PBS + 0.05% Tween-20) | N/A | Wash buffers. |
| White, Opaque 96-well Plates | Corning | Suitable for luminescence assays. |
| Luminometer Plate Reader | BMG LABTECH | Instrument for signal detection. |
Reagent Preparation
-
1x PARP Assay Buffer: Prepare by diluting the 10x stock 1:10 with sterile deionized water. Keep on ice.
-
1x Histone Mixture: Dilute the 5x stock 1:5 with 1x PBS. Prepare enough for 50 µL per well.
-
Test Inhibitor Stock (10 mM): Prepare a 10 mM stock of this compound in 100% DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the 10 mM stock in 1x PARP Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.[11] Prepare a "vehicle control" with the same final DMSO concentration as the highest inhibitor concentration.
Assay Procedure
Step 1: Plate Coating and Blocking [9][12]
-
Add 50 µL of the prepared 1x Histone Mixture to each well of a white, opaque 96-well plate.
-
Incubate overnight at 4°C. Causality: This allows the histone proteins to adsorb to the plastic surface of the well, providing the substrate for the subsequent enzymatic reaction.
-
The next day, wash the plate three times with 200 µL/well of PBST. Tap the plate on a clean paper towel to remove excess liquid.
-
Block the wells by adding 200 µL of Blocking Buffer to each well.
-
Incubate for 90 minutes at room temperature (RT). Causality: Blocking is critical to prevent non-specific binding of the enzyme or detection reagents to the well surface, which would lead to high background signal.
-
Wash the plate three times with 200 µL/well of PBST and tap dry.
Step 2: Enzymatic Reaction [8][9]
-
Assay Plate Layout: It is crucial to set up the plate with proper controls for a self-validating experiment.
| Well Contents | A1-A2 | B1-B2 | C1-C12 | D1-D12... |
| Description | Blank | Positive Control | Test Inhibitor | (Additional Inhibitors) |
| Enzyme | No | Yes | Yes | Yes |
| Inhibitor | No | No (Vehicle Only) | Serial Dilutions | Serial Dilutions |
-
Blank ("No Enzyme" Control): Add 45 µL of 1x PARP Assay Buffer to wells A1 and A2. This control is essential for determining the background signal of the assay.
-
Positive Control ("100% Activity"): Add 20 µL of 1x PARP Assay Buffer, 2.5 µL of the vehicle control, and 2.5 µL of diluted Activated DNA to wells B1 and B2.
-
Test Inhibitor Wells: Add 20 µL of 1x PARP Assay Buffer, 2.5 µL of the appropriate this compound serial dilution, and 2.5 µL of diluted Activated DNA to the remaining wells.
-
Add Enzyme: Thaw the PARP1 enzyme on ice. Dilute it to the working concentration (e.g., ~1 nM final concentration) in 1x PARP Assay Buffer.[9] Add 20 µL of the diluted PARP1 enzyme to all wells except the "Blank" wells.
-
Initiate Reaction: Prepare a master mix of the PARP Substrate Mixture (Biotin-NAD+). Add 5 µL to every well to initiate the reaction. The final reaction volume should be 50 µL.
-
Incubate the plate at RT for 60 minutes.
-
Wash the plate three times with 200 µL/well of PBST.
-
Dilute Streptavidin-HRP according to the manufacturer's recommendation in Blocking Buffer. Add 50 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at RT, protected from light.
-
Wash the plate thoroughly five times with 200 µL/well of PBST. Causality: This final, extensive wash is critical to remove any unbound Streptavidin-HRP, which is a primary source of high background.
-
Prepare the chemiluminescent substrate by mixing Substrate A and Substrate B (or as per manufacturer's instructions) immediately before use. Add 100 µL to every well.
-
Immediately read the plate in a luminometer. The signal is transient and should be read within 10-15 minutes.
Data Analysis and Interpretation
Calculating Percent Inhibition
-
Average the Replicates: Calculate the average Relative Light Unit (RLU) value for each condition (Blank, Positive Control, each inhibitor concentration).
-
Subtract Background: Subtract the average RLU of the "Blank" from all other average RLU values.
-
Calculate Percent Activity:
-
The background-subtracted Positive Control represents 100% enzymatic activity.
-
Percent Activity = (RLUInhibitor / RLUPositive Control) * 100
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 - Percent Activity
-
Generating an IC50 Curve
Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce PARP1 activity by 50%.
Sample Data Presentation
The results should be summarized in a clear, tabular format.
| Inhibitor Conc. [nM] | Avg. RLU | Background Corrected RLU | % Inhibition |
| 0 (Vehicle) | 1,550,000 | 1,545,000 | 0% |
| 0.1 | 1,410,000 | 1,405,000 | 9.1% |
| 1.0 | 1,130,000 | 1,125,000 | 27.2% |
| 10.0 | 780,000 | 775,000 | 49.8% |
| 100.0 | 160,000 | 155,000 | 90.0% |
| 1000.0 | 15,000 | 10,000 | 99.4% |
| Blank | 5,000 | N/A | N/A |
| Calculated IC50 | ~10.1 nM |
References
- Kirby, C. A., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols.
- BPS Bioscience. (n.d.). PARP Assays.
- Kirby, C. A., et al. (2018). A Simple, Sensitive, and Generalizable Plate Assay for Screening PARP Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
- Cambridge Bioscience. (n.d.). PARP assay kits.
- GenomeWeb. (2018). PARP Inhibitor Resistance Gene Identified Using CRISPR Screen.
- BellBrook Labs. (n.d.). Enzolution PARP1 Assay System.
- BPS Bioscience. (n.d.). PARP7 Chemiluminescent Assay Kit.
- Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay.
- BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit.
- BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells).
- BMG LABTECH. (2008). Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega.
- Ho, C. M., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers.
- R&D Systems. (n.d.). PARP/Apoptosis Colorimetric Assay Kit (4684-096-K).
- BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit - Data Sheet.
- BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit.
- Hopkins, T. A., et al. (2022). Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling. bioRxiv.
- Drug Target Review. (2023). ebook: Choosing the right assay for PARP.
- Pothuri, B. (2026). Therapeutic Considerations in Early-Stage, Estrogen Receptor–Positive, BRCA-Associated Breast Cancer. ASCO Publications.
- BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
- Li, H., et al. (2021). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. Cancers.
- Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor?.
- O'Connor, M. J. (2015). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Oncotarget.
- Li, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences.
- Li, Y., et al. (2021). Molecular mechanism of PARP inhibitor resistance. Molecular Cancer.
- Mateo, J., et al. (2019). PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions. Clinical Cancer Research.
- The ASCO Post. (2017). PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond!.
- Li, M., & Yu, X. (2020). Mechanism of Action of PARP Inhibitors. ResearchGate.
- Henrik's Lab. (2022). How PARP inhibitors (PARPi) work.
- U.S. Pharmacist. (2020). PARP Inhibitors in Gynecologic Malignancies.
Sources
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Application Notes and Protocols: Investigating DNA Repair Mechanisms with the PARP1 Inhibitor 5-chloroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Core of DNA Repair
The integrity of the cellular genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. To counteract this, cells have evolved a sophisticated network of pathways known as the DNA Damage Response (DDR). A key sentinel in this network is Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme critical for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1]
Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold, recruiting other essential DNA repair factors, like XRCC1, to the lesion to complete the repair process.[1][2]
Inhibition of PARP1 has emerged as a powerful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those involving BRCA1 and BRCA2 mutations. This concept, known as "synthetic lethality," arises because blocking PARP1-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs).[3][4] In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutated BRCA1/2 or other HR defects, these DSBs cannot be repaired, leading to genomic instability and cell death.[3][5]
5-chloroisoquinolin-1(2H)-one belongs to the isoquinolinone class of compounds, a scaffold known to produce potent PARP1 inhibitors.[6][7] This document provides a comprehensive guide to using this compound as a chemical probe to study DNA repair mechanisms, quantify DNA damage, and assess cellular responses to PARP1 inhibition.
Mechanism of Action: Beyond Catalytic Inhibition
The cytotoxic effects of PARP inhibitors like this compound are driven by a dual mechanism:
-
Catalytic Inhibition: The inhibitor molecule competes with the natural substrate, NAD+, for the catalytic site of PARP1. This blocks the synthesis of PAR chains, preventing the recruitment of downstream BER proteins and leaving SSBs unrepaired.[4][8]
-
PARP1 Trapping: This is now considered the primary driver of cytotoxicity for many PARP inhibitors. By binding to the NAD+ pocket, the inhibitor not only blocks catalytic activity but also traps the PARP1 protein onto the DNA at the site of the break.[1][5] This trapped PARP1-DNA complex is a significant physical obstacle to the DNA replication machinery. When a replication fork collides with this complex, it collapses, generating a DSB.[9] The potency of a PARP inhibitor is often more closely correlated with its ability to trap PARP1 than its raw catalytic inhibitory power.[2]
The following diagram illustrates this critical pathway, from initial DNA damage to the formation of cytotoxic DSBs following treatment with this compound.
Caption: Mechanism of PARP1 inhibition by this compound.
Quantitative Data: Gauging Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. While specific IC50 data for this compound is not widely published, isoquinolinone derivatives have demonstrated potent PARP1 inhibitory activity, often in the nanomolar range.[7] For context, the table below presents the enzymatic and cellular IC50 values for several clinically approved PARP inhibitors. Researchers should determine the specific IC50 of this compound in their experimental system of choice.
| PARP Inhibitor | PARP1 Enzymatic IC50 (nM) | Cellular PARP Inhibition IC50 (nM) | Cell Line (for Cellular IC50) |
| Olaparib | ~1-5 | ~4 | MDA-MB-436 |
| Talazoparib | ~1.2 | ~0.7 | DT40 |
| Niraparib | ~3.8 | ~1.1 | DT40 |
| Rucaparib | ~1.4 | ~3.2 | DT40 |
| Veliparib | ~2.9 | ~26 | DT40 |
Table compiled from representative data.[2][5] Actual values may vary based on assay conditions and cell lines.
Experimental Protocols
Protocol 1: Cellular IC50 Determination via Cell Viability Assay
This protocol determines the concentration of this compound required to inhibit cell growth by 50%. It is essential for establishing appropriate working concentrations for subsequent experiments.
Principle: Cells are treated with a serial dilution of the inhibitor. After an incubation period, cell viability is measured using a metabolic assay (e.g., MTT) or an ATP-based assay (e.g., CellTiter-Glo). The resulting data is used to generate a dose-response curve from which the IC50 value is calculated.[8]
Materials:
-
Cell line of interest (e.g., BRCA-mutant MDA-MB-436 for high sensitivity)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound
-
DMSO (for stock solution)
-
Cell Viability Assay Kit (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2X working solution series by performing serial dilutions in complete culture medium. Include a vehicle-only control (DMSO).
-
Cell Treatment: Carefully add 100 µL of the 2X inhibitor dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background (medium-only wells) from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability (%) against the logarithm of the inhibitor concentration.
-
Use a non-linear regression (four-parameter logistic curve) to fit the data and calculate the IC50 value using software like GraphPad Prism or an online calculator.
-
Protocol 2: Visualization and Quantification of DNA Damage (γH2AX Foci)
This protocol uses immunofluorescence to detect γH2AX, a sensitive biomarker for DNA double-strand breaks, allowing for direct visualization of the DNA damage induced by this compound.[2][6][7]
Caption: Experimental workflow for γH2AX immunofluorescence staining.
Materials:
-
Cells cultured on sterile glass coverslips in 12- or 24-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2-0.5% Triton X-100 in PBS
-
Blocking Buffer: 3-5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse monoclonal anti-γH2AX (Ser139) antibody
-
Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto coverslips to achieve 50-70% confluency at the time of fixation.[7]
-
Treat cells with this compound at a predetermined concentration (e.g., 1-10x IC50) for the desired duration (e.g., 24 hours). Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and gently wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[6][7]
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize with 0.2-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[7] This step is crucial for allowing antibodies to access nuclear proteins.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[7]
-
Dilute the primary anti-γH2AX antibody in Blocking Buffer (e.g., 1:500 to 1:1000, check manufacturer's recommendation).
-
Aspirate blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[6][7]
-
-
Secondary Antibody and Counterstaining:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. From this point, protect samples from light.
-
Incubate with the secondary antibody for 1-2 hours at room temperature in the dark.[7]
-
Wash three times with PBS for 5 minutes each in the dark.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes to stain the nuclei.[6]
-
-
Mounting and Imaging:
-
Wash twice with PBS.
-
Carefully mount the coverslips onto microscope slides using antifade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
Image the slides using a fluorescence microscope. Capture images of DAPI (blue) and the secondary antibody fluorophore (e.g., green for Alexa Fluor 488).
-
-
Quantification:
-
Count the number of distinct fluorescent foci per nucleus.
-
Use automated image analysis software (e.g., ImageJ/Fiji) for unbiased quantification across multiple fields of view.
-
An increase in the average number of γH2AX foci per cell indicates an increase in DSBs.
-
References
- Benchchem. (n.d.). Application Notes and Protocols for Immunofluorescence Staining of γH2AX following Parp1-IN-14 Treatment.
- Benchchem. (n.d.). Application Notes and Protocols: Detection of γH2AX Foci via Immunofluorescence Following Talazoparib Tosylate Treatment.
- Choi, J. K., et al. (2009). Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4299-4302.
- Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819.
- Abdel-Ghani, T. M., et al. (2023). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 13(1), 1-18.
- BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
- Nassour, J., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56545.
- ResearchGate. (n.d.). PARPi IC50 values for PARP family members.
- The review by Lord, C. J., & Ashworth, A. (2017) provides context on PARP inhibitor potency. While not directly in the search results, it is a foundational review in the field. A representative search result is: ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells.
- Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122752119.
- Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465-1477.
- BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2.
- National Center for Biotechnology Information. (2020). Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells.
- Zandarashvili, L., et al. (2020). A two-step mechanism governing PARP1-DNA retention by PARP inhibitors. Science Advances, 6(37), eabc1366.
- Zha, S., et al. (2021). Molecular mechanism of PARP inhibitor resistance. Oncoscience, 8, 57-67.
- Slade, D. (2020). PARP and PARG Inhibitors in Cancer Treatment. Genes & Development, 34(5-6), 360-394. (This is a foundational review, contextually supported by multiple search results on PARP mechanisms).
- Pilie, P. G., et al. (2019). The DNA Damaging Revolution: PARP Inhibitors and Beyond. ASCO Educational Book, 39, 185-195.
- National Center for Biotechnology Information. (2022). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment.
- BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2.
- Lord, C. J., & Ashworth, A. (2013). Mechanisms of resistance to therapies targeting BRCA-mutant cancers. Nature Medicine, 19(11), 1381-1388. (This is a foundational review, contextually supported by multiple search results on PARP resistance).
- Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. (This is a foundational review, contextually supported by multiple search results on synthetic lethality).
- YouTube. (2022, August 29). How PARP inhibitors (PARPi) work.
- ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors.
- National Center for Biotechnology Information. (2015). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
- PubMed. (n.d.). Role of 53BP1 in the regulation of DNA double-strand break repair pathway choice.
- Meyer, M., et al. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. AAPS PharmSciTech, 20(4), 1-13.
- National Center for Biotechnology Information. (n.d.). DNA damage repair: historical perspectives, mechanistic pathways and clinical translation for targeted cancer therapy.
Sources
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- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: Validating Target Engagement of 5-chloroisoquinolin-1(2H)-one Using the Cellular Thermal Shift Assay (CETSA)
Introduction: Bridging Compound Activity and Target Engagement
The development of novel therapeutics requires rigorous validation that a compound physically interacts with its intended molecular target within the complex milieu of a living cell.[1] The isoquinolinone scaffold is a well-established pharmacophore present in numerous inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[2][3] Compounds targeting PARP have shown significant clinical success, particularly in cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[4]
This application note focuses on 5-chloroisoquinolin-1(2H)-one , a molecule sharing this core structure, and outlines a strategy to confirm its engagement with its putative target, PARP1, in a cellular context. We will employ the Cellular Thermal Shift Assay (CETSA®), a powerful biophysical method that allows for the direct assessment of a compound's binding to its target in physiologically relevant environments, including intact cells and tissues.[5][6] CETSA is founded on the principle of ligand-induced thermal stabilization, providing unequivocal evidence of target engagement, a critical step in early-stage drug discovery.[7][8]
The CETSA Principle: Ligand-Induced Thermal Stabilization
The core principle of CETSA is that when a ligand binds to its target protein, it generally increases the protein's thermodynamic stability.[6] This enhanced stability makes the protein more resistant to heat-induced denaturation and aggregation.[7]
In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a heat challenge across a range of temperatures. Unbound proteins will unfold and aggregate at their characteristic melting temperature (Tagg). However, proteins stabilized by ligand binding will remain in their soluble, native conformation at higher temperatures.[9] By lysing the cells and separating the soluble fraction from the aggregated protein pellet, the amount of remaining soluble target protein can be quantified, typically by Western Blot, ELISA, or mass spectrometry.[1][10] A positive shift in the melting curve (a higher Tagg) in the presence of the compound is direct evidence of target engagement.[7]
Caption: Principle of ligand-induced thermal stabilization in CETSA.
Essential CETSA Experimental Formats
CETSA can be performed in two primary formats to answer different, yet complementary, questions about the compound-target interaction.[10][11]
-
CETSA Melt Curve (Tagg Shift): In this format, cells are treated with a fixed concentration of the compound (or a vehicle control) and then aliquoted and heated to a range of different temperatures. The resulting data are used to generate a "melting curve" that plots the fraction of soluble protein versus temperature. This allows for the determination of the apparent melting temperature (Tagg) and the magnitude of the thermal shift (ΔTagg) induced by the compound.[12]
-
Isothermal Dose-Response Fingerprint (ITDRF-CETSA): This format is used to determine the potency of a compound in a cellular context.[12] Cells are treated with a serial dilution of the compound and then heated to a single, fixed temperature. This temperature is carefully chosen from the melt curve data to be in the dynamic range of protein denaturation, where a stabilizing effect can be clearly observed.[13] The resulting dose-response curve allows for the calculation of an EC₅₀ value, representing the concentration of compound required to achieve 50% of the maximal stabilizing effect.[10]
Experimental Design: Key Parameters for Success
A robust CETSA experiment requires careful optimization of several parameters. The table below summarizes the critical variables and provides recommended starting points for studying PARP1 engagement with this compound.
| Parameter | Recommendation & Rationale |
| Cell Line | MDA-MB-436 or other BRCA-deficient cancer cell line. These cells often rely on PARP activity for survival, making them a disease-relevant model.[14][15] |
| Compound Preparation | Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Prepare serial dilutions for dose-response experiments. Ensure the final DMSO concentration in the cell culture medium is ≤ 0.5% to avoid solvent toxicity. |
| Positive Control | Olaparib or Rucaparib (10 µM). Using a well-characterized, clinical-grade PARP inhibitor is essential to validate the assay setup and confirm that PARP1 can be thermally stabilized.[14][15] |
| Vehicle Control | DMSO . This is the negative control and establishes the baseline melting curve of the target protein. The concentration should match that used for the test compound. |
| Compound Incubation | 1-2 hours at 37°C, 5% CO₂. This duration is typically sufficient for cell-permeable compounds to reach equilibrium with their intracellular targets.[11] |
| Heating Time & Temp. | 3 minutes is a standard heating duration.[11] For melt curves, a temperature range of 46°C - 64°C is a good starting point for PARP1. For ITDRF, a fixed temperature of ~49-52°C is often effective, but should be optimized based on the melt curve data.[14][15] |
| Detection Method | Western Blot is the classic, accessible method.[7] High-throughput formats like AlphaScreen® or ELISA can be developed for screening purposes.[11][14] |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for validating the engagement of this compound with PARP1 in intact cells.
Caption: A generalized workflow for performing a CETSA experiment.
Protocol 1: CETSA Melt Curve for Determining Thermal Shift (ΔTagg)
This protocol aims to determine the change in the melting temperature of PARP1 upon binding to this compound.
Procedure:
-
Cell Culture and Treatment:
-
Cell Harvesting:
-
Wash cells with ice-cold PBS and detach using a cell scraper in PBS supplemented with a protease and phosphatase inhibitor cocktail.
-
Count the cells and adjust the volume to achieve a consistent cell density (e.g., 2 x 10⁶ cells/mL).
-
-
Aliquoting and Heating:
-
Aliquot 50 µL of the cell suspension into a series of PCR tubes for each treatment condition.
-
Place the PCR tubes in a thermal cycler with a heated lid.
-
Apply a temperature gradient for 3 minutes (e.g., 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C), followed by a 3-minute cooling step to 25°C.[11] Include an unheated (RT) control.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing at 25°C).[10]
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[10]
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
-
Prepare samples for SDS-PAGE, load equal amounts of total protein, and perform a Western Blot using a primary antibody specific for PARP1. A loading control antibody (e.g., HSC70 or GAPDH) should also be used.[16]
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 at each temperature for each condition.
-
Normalize the intensity at each temperature to the unheated (RT) sample for that condition.
-
Plot the normalized intensity vs. temperature for each treatment. Fit the data to a sigmoidal curve to determine the Tagg (the temperature at which 50% of the protein is denatured).
-
Calculate the ΔTagg by subtracting the Tagg of the vehicle control from the Tagg of the compound-treated sample.
-
Protocol 2: ITDRF-CETSA for Determining Cellular Potency (EC₅₀)
This protocol determines the concentration of this compound required to stabilize PARP1 at a single, challenging temperature.
Procedure:
-
Determine Optimal Temperature: From the melt curve experiment (Protocol 1), select a temperature (TITDRF) at which the vehicle-treated PARP1 shows significant (~70-80%) but not complete aggregation. This temperature should fall on the steep part of the melting curve.[13]
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Resuspend the cell pellet in media and aliquot into tubes.
-
Add a serial dilution of this compound (e.g., from 0.01 µM to 50 µM), Vehicle (DMSO), and Positive Control (10 µM Olaparib).
-
Incubate for 1 hour at 37°C.
-
-
Heating and Lysis:
-
Heat all samples (except an unheated control) at the predetermined TITDRF for 3 minutes, followed by cooling to 25°C.
-
Lyse the cells using three freeze-thaw cycles as described previously.
-
-
Sample Processing and Analysis:
-
Separate the soluble fraction by centrifugation.
-
Quantify the soluble PARP1 for each compound concentration using Western Blot.
-
-
Data Analysis:
-
Quantify and normalize the PARP1 band intensities relative to a loading control.
-
Plot the normalized PARP1 signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter variable slope equation to determine the EC₅₀ value.
-
Interpretation of Results
-
Successful Melt Curve: A clear rightward shift of the melting curve for this compound-treated cells compared to the vehicle control indicates target engagement. A ΔTagg of 2-4°C is typically considered significant.[15] The positive control (Olaparib) should also produce a robust shift, validating the assay.
-
Successful ITDRF-CETSA: A sigmoidal dose-response curve will be generated, demonstrating that the stabilization of PARP1 is dependent on the concentration of this compound. The calculated EC₅₀ provides a quantitative measure of the compound's potency for engaging its target within the cell. This value can then be compared to functional assay data (e.g., cell viability) to build a complete picture of the compound's mechanism of action.[17]
Conclusion
The Cellular Thermal Shift Assay provides a direct and unambiguous method for confirming the intracellular target engagement of small molecules like this compound. By applying the melt curve and ITDRF-CETSA protocols detailed here, researchers can confidently validate whether this compound physically binds to PARP1 in a relevant cellular environment. This evidence is crucial for advancing a compound through the drug discovery pipeline, linking its chemical structure to a specific biological mechanism and ensuring that its downstream functional effects are a direct consequence of on-target activity.[8][17]
References
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Pär Nordlund Group. (n.d.). CETSA. Karolinska Institutet.
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
- Shaw, J., et al. (2019). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS Discovery.
- Shaw, J., et al. (2019). A CETSA HT assay to screen for intracellular PARP1 target engagement. ResearchGate.
- Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Saei, A. A., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS Discovery.
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine SIRT5 Inhibitor Target Engagement. BenchChem.
- Pike, J. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets.
- Zhang, H., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules.
- Martinez, N. M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Zhang, H., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate.
- Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. Genedata.
- Shaw, J., et al. (2018). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. PubMed.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Martinez, N. M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- Gianni, D., et al. (2020). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. Journal of Medicinal Chemistry.
- Chen, Y., et al. (2024). Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. National Institutes of Health.
- Pettinari, R., et al. (2021). Cellular thermal shift assay (CETSA®) for in-cell PARP-1 target engagement. ResearchGate.
- Sridharan, S., et al. (2021). Illustration of the overall assay principle for CETSA experiments. ResearchGate.
- Pommier, Y., et al. (2020). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. EBioMedicine.
- Clark, C., & Rattray, N. (2020). PARP Inhibitors in Gynecologic Malignancies. U.S. Pharmacist.
- Ho, C., et al. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Molecular Biosciences.
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protocol for testing 5-chloroisoquinolin-1(2H)-one in animal models
An Application Guide for Preclinical Evaluation of 5-chloroisoquinolin-1(2H)-one in Animal Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical animal studies to evaluate the efficacy and safety of this compound. Drawing from the structural class of isoquinolinones, which are prominently associated with the inhibition of Poly (ADP-ribose) polymerase (PARP), this guide is predicated on the hypothesis that this compound functions as a PARP inhibitor. The protocols herein are therefore tailored to test this compound within the well-established paradigm of synthetic lethality in cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. We provide detailed, field-proven methodologies for animal model selection, compound formulation, administration, and endpoint analysis, ensuring a robust framework for generating reliable and translatable data.
Introduction: The Rationale for Targeting PARP with this compound
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[1] In healthy cells, if SSBs are not repaired, they can degrade into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[2]
However, many cancers, including a significant subset of ovarian, breast, prostate, and pancreatic cancers, harbor mutations in BRCA1/2 or other HR pathway genes, rendering them deficient in this critical repair mechanism (a state known as HRD).[3] These cancer cells become heavily reliant on the PARP-mediated BER pathway for survival. The inhibition of PARP in these HRD cells creates a state of "synthetic lethality": the accumulation of unrepaired SSBs leads to the formation of DSBs that cannot be fixed, ultimately triggering cell death.[1][4]
The isoquinolinone scaffold is a core structural feature of several potent PARP inhibitors.[5] Given this precedent, this compound is a compound of high interest for evaluation as a targeted anti-cancer agent. This protocol outlines the necessary steps to test its efficacy in animal models that recapitulate the genetic vulnerabilities of human HRD cancers.
The Principle of Synthetic Lethality
The diagram below illustrates the mechanism of synthetic lethality, which is the foundational principle for testing this compound in HR-deficient cancer models.
Caption: Synthetic lethality in HR-deficient cancer cells.
Preclinical Strategy and Model Selection
A robust preclinical evaluation hinges on selecting an appropriate animal model that can accurately predict clinical response. For testing a putative PARP inhibitor, the patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models using immunodeficient mice are the gold standard.[6][7]
Animal Model Justification
-
Species: Mice (Mus musculus) are the most commonly used species due to their short life cycle, well-characterized genetics, and the availability of immunodeficient strains.[8]
-
Strain: Immunodeficient strains (e.g., NOD-SCID, Nude) are essential for allowing the growth of human-derived tumor cells without rejection by the host immune system.[6]
-
Tumor Models:
-
Cell Line-Derived Xenografts (CDX): Involve subcutaneously implanting established human cancer cell lines. For this protocol, cell lines with known BRCA1/2 mutations (e.g., CAPAN-1 for pancreatic cancer, MDA-MB-436 for breast cancer) are highly recommended. A BRCA-proficient cell line (e.g., MCF-7) should be used as a negative control to demonstrate selectivity.
-
Patient-Derived Xenografts (PDX): Involve implanting tumor fragments directly from a human patient into mice. PDX models often better reflect the complexity and heterogeneity of human tumors.[7] If available, a well-characterized PDX model with a confirmed HRD status is ideal.
-
Regulatory and Ethical Considerations
All animal experiments must be conducted in compliance with national and international guidelines.[8] Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC). The "3Rs" principle (Replacement, Reduction, Refinement) should be strictly followed to ensure humane treatment and minimize animal use.[9][10]
Experimental Protocols
This section provides step-by-step methodologies for the in vivo evaluation of this compound.
Protocol 1: Compound Formulation and Vehicle Selection
The first critical step is to develop a stable, non-toxic formulation for administration. This often requires screening several pharmaceutically acceptable vehicles.
Objective: To identify a vehicle that can solubilize or uniformly suspend this compound at the desired concentration for dosing.
Materials:
-
This compound powder
-
Potential vehicles:
-
PBS (Phosphate-Buffered Saline)
-
0.5% (w/v) Methylcellulose in sterile water
-
5% DMSO / 5% Solutol HS 15 / 90% Saline
-
20% Captisol® in sterile water
-
-
Vortex mixer, magnetic stirrer, sonicator
Procedure:
-
Target Concentration: Determine the highest dose concentration required for the study (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Screening:
-
Weigh a small amount of the compound into separate vials.
-
Add a small volume of each test vehicle to achieve the target concentration.
-
Employ vortexing, sonication, and/or gentle heating to facilitate dissolution/suspension.
-
-
Observation: Observe the preparations immediately and after 24 hours at room temperature and 4°C for any signs of precipitation, crystallization, or phase separation.
-
Selection: Choose the simplest vehicle that results in a clear solution or a fine, homogenous suspension that does not settle quickly. This will be the vehicle used for the in vivo study and for the "Vehicle Control" group.
Protocol 2: Subcutaneous Xenograft Model Establishment
Objective: To establish palpable tumors from a human cancer cell line in immunodeficient mice.[6]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, 6-8 weeks old)
-
BRCA-deficient human cancer cell line (e.g., CAPAN-1)
-
Cell culture medium, PBS, Trypsin
-
Matrigel® (optional, but recommended to improve tumor take rate)
-
Syringes (1 mL) and needles (27G)
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. On the day of implantation, harvest the cells using trypsin, wash with PBS, and perform a cell count (e.g., using a hemocytometer).
-
Resuspension: Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 50 million cells/mL. Keep on ice.
-
Implantation:
-
Anesthetize a mouse or use an appropriate restraint method.
-
Draw 0.1 mL of the cell suspension (containing 5 million cells) into a 1 mL syringe.
-
Lift the skin on the mouse's right flank and insert the needle subcutaneously.
-
Inject the 0.1 mL cell suspension to form a small bleb under the skin.
-
Withdraw the needle carefully.
-
-
Monitoring: Monitor the animals for tumor growth. Tumors typically become palpable within 1-3 weeks. Begin the treatment study when tumors reach an average volume of 100-150 mm³.
Protocol 3: Compound Administration and Study Design
Objective: To administer the compound to tumor-bearing mice and monitor its effect on tumor growth and animal health.
Experimental Design Table:
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals (N) |
| 1 | Vehicle Control | 0 | PO / SC | QD | 10 |
| 2 | This compound | Low Dose (e.g., 25) | PO / SC | QD | 10 |
| 3 | This compound | Mid Dose (e.g., 50) | PO / SC | QD | 10 |
| 4 | This compound | High Dose (e.g., 100) | PO / SC | QD | 10 |
| 5 | Positive Control (e.g., Olaparib) | 50 | PO | QD | 10 |
PO: Per os (Oral Gavage); SC: Subcutaneous; QD: Quaque die (once daily)
Administration Procedures:
A. Oral Gavage (PO) [11][12][13]
-
Preparation: Weigh the mouse to calculate the exact volume to be administered (typically 10 mL/kg).[14][15] Draw the calculated volume into a syringe attached to a proper-sized, ball-tipped gavage needle.
-
Restraint: Securely restrain the mouse by scruffing the neck to ensure the head and body form a straight line.
-
Insertion: Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it along the roof of the mouth. The needle should slide easily down the esophagus with no resistance.
-
Administration: Once the needle is in place, dispense the liquid slowly and smoothly.
-
Removal: Remove the needle gently along the same path of insertion and return the animal to its cage.
B. Subcutaneous (SC) Injection [16][17][18]
-
Preparation: Weigh the mouse and draw the calculated dose volume into a syringe with a 25-27G needle.
-
Restraint: Restrain the mouse and create a "tent" of loose skin over the shoulders or flank.[19]
-
Injection: Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).[20]
-
Administration: Inject the substance and withdraw the needle. Gently massage the area to help disperse the liquid.
Protocol 4: Efficacy and Toxicity Monitoring
Objective: To collect data on anti-tumor efficacy and compound-related toxicity throughout the study.
Procedure:
-
Tumor Volume Measurement:
-
Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
-
Body Weight Measurement:
-
Weigh each animal on the same schedule as tumor measurements. Body weight loss of >20% is a common sign of toxicity and a humane endpoint.
-
-
Clinical Observations:
-
Observe animals daily for any signs of distress, such as changes in posture, activity, or fur texture.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the vehicle control group reach a pre-determined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).
-
Individual animals should be euthanized if they reach humane endpoints (e.g., >20% body weight loss, tumor ulceration, severe morbidity).
-
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire experimental process.
Caption: High-level workflow for in vivo compound testing.
Data Analysis and Interpretation
Upon study completion, the collected data should be analyzed to determine efficacy and safety.
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint. It is calculated for each treatment group relative to the vehicle control group at the end of the study.
-
% TGI = (1 - (ΔT / ΔC)) x 100
-
Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine if the differences between the treated groups and the vehicle control are statistically significant (p < 0.05).
-
Toxicity Assessment: Plot the mean body weight for each group over time. A significant, dose-dependent decrease in body weight relative to the control group indicates potential toxicity.
Conclusion
This application note provides a detailed and scientifically grounded framework for the preclinical evaluation of this compound in relevant animal models of cancer. By following these protocols, researchers can generate robust data to assess the compound's potential as a PARP inhibitor and make informed decisions about its future development. Adherence to rigorous experimental design, ethical guidelines, and precise methodologies is paramount to ensuring the quality and impact of the findings.
References
- Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology.
- SOP 10.9.
- Rodent Subcutaneous (SQ/SC) Administration. University Animal Care, University of Arizona.
- Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. UBC Animal Care Services.
- Rodent Administration Route Tutorial. NIH Office of Animal Care and Use (OACU).
- Oral Gavage in the Mouse.
- UBC ANIMAL CARE COMMITTEE TECH 11b ‐ Subcutaneous Injections in Adult R
- UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). UBC Animal Care Services.
- Oral Gavage In Mice and Rats. University of California, San Francisco IACUC.
- SOP 7.8 - Gavage Techniques in Small Animals (Mice). (2013). Queen's University.
- Oral Gavage - Rodent.
- Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA.
- Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting.
- PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Cancer Therapy Advisor.
- Regulations: Animal Testing for Drug Development? (2024). St. Hope Rx.
- Replace, Reduce, Refine. Animal testing in drug development. (2022). SciencePharma.
- The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. (2020).
- PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! (2017). The ASCO Post.
- PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. (2014).
- PARP Inhibitors in Gynecologic Malignancies. (2020). U.S. Pharmacist.
- Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. (2022). Frontiers in Oncology.
Sources
- 1. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 4. PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! - The ASCO Post [ascopost.com]
- 5. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdlinx.com [mdlinx.com]
- 8. Regulations: Animal Testing for Drug Development? | St. Hope Rx [myofferinghoperx.org]
- 9. biobostonconsulting.com [biobostonconsulting.com]
- 10. SciencePharma | Animal testing in drug development. Replace, reduce, refine. [sciencepharma.com]
- 11. research.fsu.edu [research.fsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. oacu.oir.nih.gov [oacu.oir.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloroisoquinolin-1(2H)-one
An in-depth technical guide to the synthesis of 5-chloroisoquinolin-1(2H)-one, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support hub for the synthesis of this compound. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the preparation of this important heterocyclic scaffold. This resource provides not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses strategic decisions and common points of confusion when planning the synthesis.
Q1: What are the principal strategies for synthesizing the this compound core structure?
A1: There are two primary strategic approaches to constructing this molecule. The choice depends heavily on the availability of starting materials, desired scale, and tolerance for purification challenges.
-
Late-Stage Chlorination: This strategy involves first synthesizing the parent isoquinolin-1(2H)-one ring and then introducing the chlorine atom at the C-5 position via electrophilic aromatic substitution. While conceptually straightforward, this method is often plagued by poor regioselectivity. Direct chlorination of the isoquinoline core can lead to a mixture of isomers, primarily the 5-chloro and 8-chloro products, along with di-chlorinated byproducts, making purification exceedingly difficult.[1]
-
Convergent Synthesis (Precursor-Directed): A more robust and preferred strategy involves starting with a pre-chlorinated aromatic precursor and constructing the heterocyclic ring upon it. For example, starting with a 2-iodo-4-chlorobenzamide or a related chlorinated homophthalic acid derivative ensures that the chlorine atom is unambiguously positioned at the desired C-5 location. This route offers superior control and generally results in a cleaner reaction profile with higher yields of the target molecule.[2]
Diagram 1: High-Level Synthetic Strategies
Caption: Comparison of late-stage chlorination versus a convergent synthesis approach.
Q2: I'm considering a modern, catalyzed approach. What are the advantages of an ultrasound-assisted, copper-catalyzed reaction?
A2: Recent advancements in synthetic methodology offer significant benefits over classical, often harsh, reaction conditions. An ultrasound-assisted, copper-catalyzed synthesis, such as the one adapted from Sangepu et al., provides several key advantages.[2]
-
High Efficiency: Ultrasound irradiation promotes mass transfer and accelerates reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating.[2]
-
Milder Conditions: These reactions typically proceed under less forcing conditions, which improves functional group tolerance and reduces the formation of degradation byproducts.
-
Atom Economy: The one-pot nature of the sequential C-C and C-N bond formation improves overall efficiency and reduces waste from intermediate workups and purifications.[2]
-
Scalability: While developed at the lab scale, catalyzed reactions are often more amenable to process development and scale-up than stoichiometric, high-temperature classical methods.
Q3: How critical is reagent and solvent purity for this synthesis?
A3: Extremely critical. The success of many organometallic and catalyzed reactions hinges on the quality of the reagents and the reaction environment.
-
Moisture: Water can consume organometallic reagents, deactivate catalysts, and hydrolyze key intermediates. Using anhydrous solvents and reagents is mandatory, especially for reactions involving dehydrating agents or sensitive catalysts.[3]
-
Oxygen: While some modern protocols are robust, many catalytic cycles can be disrupted by oxygen. Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is a best practice to prevent oxidative side reactions and ensure reproducibility.
-
Reagent Quality: Starting materials should be of high purity. Impurities in precursors can lead to unexpected side products that complicate purification and lower the overall yield.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a direct question-and-answer format.
Problem: My reaction yield is very low or I have recovered only starting material.
-
Q: I am attempting a classical cyclization (e.g., Bischler-Napieralski type) and the reaction is not proceeding. What should I check? A: Low yields in these reactions often point to insufficient electrophilicity or deactivation of the aromatic ring.[3]
-
Causality & Solution: The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards the key electrophilic cyclization step. To overcome this, you may need more potent dehydrating agents. While phosphorus oxychloride (POCl₃) is common, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) can be more effective for deactivated substrates.[3] Increasing the reaction temperature may also be necessary to drive the reaction to completion.[3]
-
-
Q: My copper-catalyzed reaction is sluggish or failing. What are the likely culprits? A: Catalyst deactivation is a common issue in transition-metal catalysis.
-
Causality & Solution: The active Cu(I) species can be oxidized or poisoned by impurities. Ensure your solvent is thoroughly degassed to remove oxygen. Check the quality of your ligand and ensure the copper source is pure. In some cases, increasing the catalyst or ligand loading slightly (e.g., from 10 mol% to 15 mol%) can overcome minor inhibition effects.
-
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision tree to diagnose the cause of low reaction yield.
Problem: My final product is impure and difficult to purify.
-
Q: I have multiple spots on my TLC plate that are difficult to separate via column chromatography. What can I do? A: This often indicates the presence of closely related isomers or byproducts.
-
Causality & Solution: If you used a late-stage chlorination strategy, you likely have isomeric products.[1] It is highly recommended to switch to a convergent strategy to avoid this issue. If isomers are not the problem, consider a different purification technique. Recrystallization can be highly effective for separating compounds with different solubilities. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that selectively crystallizes your desired product.[4]
-
-
Q: My product seems to be degrading during workup or on the silica gel column. How can I prevent this? A: Isoquinoline derivatives can be sensitive to both strong acids and bases.
-
Causality & Solution: Standard aqueous workups involving strong acids or bases might be causing decomposition.[5] Test the stability of your compound by taking a small, pure sample and exposing it to acidic and basic conditions, monitoring by TLC. If instability is confirmed, use a milder workup, such as a saturated ammonium chloride wash (mildly acidic) or a sodium bicarbonate wash (mildly basic). When performing chromatography, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~1%) to prevent degradation of acid-sensitive compounds.
-
Part 3: Experimental Protocols & Data
This section provides a detailed, actionable protocol for a modern, high-yield synthesis of this compound derivatives.
Protocol: Ultrasound-Assisted, Copper-Catalyzed Synthesis of 4-Alkyl-5-chloroisoquinolin-1(2H)-ones
This protocol is adapted from the methodology developed by Sangepu et al. for the synthesis of related isoquinolin-1(2H)-one derivatives and is applied here for a chlorinated analogue.[2] It involves a one-pot, two-step transformation: a copper-catalyzed α-arylation of a ketone followed by an intramolecular C-N cyclization.
Materials:
-
2-Iodo-4-chlorobenzamide (1.0 equiv)
-
Ketone (e.g., Acetophenone) (1.2 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ultrasound bath/sonicator
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add 2-iodo-4-chlorobenzamide, potassium carbonate, copper(I) iodide, and L-proline.
-
Inert Atmosphere: Seal the vessel and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO, followed by the ketone (e.g., acetophenone) via syringe.
-
Ultrasonication: Place the sealed reaction vessel into an ultrasound bath. Irradiate the mixture at a controlled temperature (typically 60-80 °C) for the specified reaction time (monitor by TLC or LC-MS, typically 2-4 hours).
-
Workup: After the reaction is complete (as judged by consumption of the starting benzamide), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 4-alkyl-5-chloroisoquinolin-1(2H)-one product.
Data Presentation: Representative Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Catalyst | Copper(I) Iodide (CuI) | Effective and inexpensive catalyst for C-C and C-N bond formation.[2] |
| Ligand | L-Proline | A readily available and effective amino acid ligand that facilitates the catalytic cycle. |
| Base | K₂CO₃ | A mild inorganic base sufficient to facilitate both the enolization and cyclization steps. |
| Solvent | Anhydrous DMSO | A polar aprotic solvent that effectively dissolves the reagents and aids in the ultrasound-mediated reaction.[2] |
| Temperature | 60–80 °C | Provides sufficient thermal energy to drive the reaction without causing significant degradation. |
| Typical Yield | 65–85% | Expected yield range based on related syntheses.[2][6] |
Diagram 3: Experimental Workflow for Copper-Catalyzed Synthesis
Caption: Step-by-step workflow for the ultrasound-assisted synthesis.
References
- BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- BenchChem. (2025). Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols.
- BenchChem. (2025). Side-product formation in the synthesis of 5-Chloroisoquinoline.
- BenchChem. (n.d.). Synthesis routes of 5-Amino-1-chloroisoquinoline.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes for 5-Chloroisoquinoline.
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.[10]
- Sangepu, Y. R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.[2]
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Various Authors. (2020-2024). Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives.
- Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 27(23), 5176-5180.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 5-chloroisoquinolin-1(2H)-one
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support guide for 5-chloroisoquinolin-1(2H)-one. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues, moving from simple protocol optimizations to more advanced formulation strategies.
Section 1: Understanding the Challenge - The Physicochemical Profile
This compound is a heterocyclic compound featuring a fused aromatic ring system. Its structure inherently confers significant hydrophobicity, which is the primary driver of its poor solubility in aqueous buffers. Key structural features contributing to this challenge include:
-
Aromatic Rings: The isoquinolinone core is a large, nonpolar scaffold that is energetically unfavorable to solvate with polar water molecules.
-
Chloro Substituent: The chlorine atom further increases the compound's lipophilicity.
-
Lactam Moiety: The isoquinolin-1(2H)-one structure contains a lactam. While the N-H group can act as a hydrogen bond donor and the carbonyl (C=O) as an acceptor, the overall molecule remains dominated by its hydrophobic character. The N-H proton is typically very weakly acidic, and the carbonyl oxygen is weakly basic, meaning the compound is unlikely to be significantly ionized at physiological pH.
Consequently, when this compound is introduced into an aqueous environment from a concentrated organic stock, its molecules prefer to self-associate rather than interact with water, leading to precipitation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add my DMSO stock to my aqueous buffer? A: This is a classic solubility problem. The compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but when this stock solution is diluted into a predominantly aqueous buffer, the solvent environment changes dramatically. Water is a poor solvent for this hydrophobic compound, causing it to "crash out" of the solution as a precipitate.[1] The final concentration of your compound has exceeded its thermodynamic solubility limit in the final buffer/co-solvent mixture.
Q2: My compound dissolves initially after dilution but precipitates hours later. What is happening? A: This suggests the formation of a temporary, supersaturated solution which is kinetically stable but not thermodynamically stable.[1] Over time, the molecules organize into a more stable, crystalline (precipitated) state. This can also be influenced by temperature changes or compound degradation.[1] It is crucial to determine the true equilibrium solubility.
Q3: Can I just heat the buffer to dissolve more compound? A: While heating can increase the solubility of many compounds, it is a risky approach. First, the increased solubility may be temporary; the compound will likely precipitate upon cooling to your experimental temperature (e.g., room temperature or 37°C). Second, elevated temperatures can degrade the compound or other components in your assay, compromising your experimental results.
Q4: What is the maximum concentration of an organic co-solvent my assay can tolerate? A: This is highly dependent on your specific experimental system, such as cell type or enzyme activity. Many cell-based assays can tolerate up to 0.5-1% of solvents like DMSO, but higher concentrations are often cytotoxic.[1] For enzymatic assays, the tolerance can vary widely. It is essential to run a solvent tolerance control experiment to determine the maximum allowable concentration that does not interfere with your assay's performance.[1]
Section 3: Systematic Troubleshooting Workflow
Navigating solubility issues requires a systematic approach. The following workflow diagram outlines a logical progression from basic to advanced solubilization methods. Start with the simplest method (optimizing direct dilution) and proceed to more complex strategies only as needed.
Caption: A step-by-step decision tree for enhancing compound solubility.
Section 4: Detailed Solubilization Protocols
Protocol 1: Optimizing Direct Dilution from an Organic Stock
The simplest method is to carefully dilute a concentrated stock solution. The key is to minimize localized high concentrations of the compound that can initiate precipitation.
Step-by-Step Methodology:
-
Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO or ethanol to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved using vortexing or brief sonication.
-
Prepare Aqueous Buffer: Place the desired volume of your final aqueous buffer in a conical tube.
-
Vortex Vigorously: Place the tube on a vortex mixer at a high setting to create a vortex in the buffer.
-
Dilute Dropwise: While the buffer is vortexing, add the required volume of the concentrated stock solution drop-by-drop directly into the vortex. This rapid, high-energy mixing helps disperse the compound molecules before they can aggregate.
-
Inspect and Equilibrate: After addition, continue vortexing for another 30-60 seconds. Visually inspect the solution against a dark background for any signs of precipitate (haziness, Tyndall effect, or visible particles). Allow the solution to sit at the experimental temperature for at least one hour to check for delayed precipitation.
Protocol 2: pH Adjustment
For ionizable compounds, altering the pH of the buffer can dramatically increase solubility by converting the neutral molecule into a charged, more water-soluble salt.[2][3] While this compound is likely neutral, it may possess weak acidic or basic properties that can be exploited.
Step-by-Step Methodology:
-
Prepare a Range of Buffers: Make small batches of your base buffer adjusted to various pH values (e.g., pH 3, 5, 7.4, 9, 10).
-
Conduct Solubility Test: Add a small, known amount of the solid compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature for 24-48 hours to allow the system to reach equilibrium.
-
Separate and Quantify: Centrifuge or filter the samples to remove any undissolved solid.
-
Analyze Supernatant: Measure the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Determine Optimal pH: Plot solubility versus pH. If a significant increase in solubility is observed at low or high pH, the compound is ionizable, and using a buffer at that optimal pH is a viable strategy.[4][5] Ensure the final pH is compatible with your assay.[1]
Protocol 3: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This makes the environment more favorable for hydrophobic compounds, thereby increasing their solubility.[8][9]
Step-by-Step Methodology:
-
Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system (see Table 1). Ethanol and polyethylene glycols (PEGs) are common choices.
-
Prepare Co-solvent/Buffer Mixtures: Create a series of solutions with increasing co-solvent concentrations (e.g., 5%, 10%, 15%, 20% v/v in your aqueous buffer).
-
Perform Solubility Test: Add your concentrated organic stock (e.g., from DMSO) to these mixtures using the optimized dilution technique described in Protocol 1.
-
Identify Minimum Required Concentration: Determine the lowest percentage of co-solvent that keeps your compound in solution and is well-tolerated by your assay.
| Co-solvent | Properties | Typical Starting Conc. | Considerations |
| Ethanol (EtOH) | Water-miscible, volatile. | 5-10% | Can affect enzyme activity and cell viability at higher concentrations. |
| Propylene Glycol (PG) | Viscous, low volatility. | 10-20% | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol 400 (PEG 400) | Low-molecular-weight polymer, viscous. | 10-20% | Often used in preclinical formulations; good safety profile.[6] |
| Glycerol | Viscous, biocompatible. | 5-15% | High viscosity can make handling difficult. |
Table 1: Common Co-solvents for Enhancing Aqueous Solubility.
Protocol 4: Employing Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form micelles in aqueous solutions.[10][11] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[11][12]
Caption: Surfactants form micelles to encapsulate hydrophobic compounds.
Step-by-Step Methodology:
-
Select a Surfactant: Non-ionic surfactants like Tween® 20 or Polysorbate 80 are generally less harsh on biological systems than ionic surfactants like Sodium Dodecyl Sulfate (SDS).
-
Prepare Surfactant Solutions: Make solutions of the surfactant in your buffer at concentrations above its known CMC (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Add Compound: Add the solid compound or a concentrated organic stock to the surfactant-containing buffer.
-
Mix and Equilibrate: Gently mix until the compound is dissolved. Sonication can aid this process.
-
Verify: Ensure the final surfactant concentration does not interfere with your assay.
Protocol 5: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can form "inclusion complexes" by encapsulating a poorly soluble "guest" molecule, like this compound, thereby increasing its solubility in water.[15][16][17]
Caption: Cyclodextrins encapsulate guest molecules to enhance solubility.
Step-by-Step Methodology:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with high aqueous solubility and low toxicity.[13]
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your buffer to create a stock solution (e.g., 10-20% w/v).
-
Complexation:
-
Method A (from solid): Add the solid compound directly to the cyclodextrin solution. Shake or stir for several hours (or overnight) to allow for complex formation.
-
Method B (from organic stock): Slowly add a concentrated organic stock of the compound to the vigorously stirring cyclodextrin solution.
-
-
Filter and Use: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates. The clear filtrate contains the solubilized complex.
Section 5: Verifying Solubility and Stability
Successfully preparing a clear solution is only the first step. You must verify that the compound is truly dissolved and that the solution is stable for the duration of your experiment.
-
Visual Inspection: A truly dissolved solution should be perfectly clear and free of any visible particles, cloudiness, or opalescence when viewed against a light and dark background.
-
Stability Check: Store the final solution under your experimental conditions (e.g., 25°C or 37°C) for the maximum duration of your planned experiment (e.g., 4, 8, 24 hours). Periodically re-inspect for any signs of precipitation.[1]
-
Filtration Test: Filter a small aliquot of your solution through a 0.22 µm syringe filter. If the concentration of the compound in the filtrate is the same as the pre-filtered solution (as measured by HPLC or spectroscopy), it indicates the compound is truly dissolved and not present as fine suspended particles.
By systematically applying these principles and protocols, researchers can overcome the solubility challenges presented by this compound and generate reliable, reproducible data.
References
- Jadhav, P., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Research International.
- Miro, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.
- Wikipedia. Cosolvent.
- Gould, S., & Scott, K. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Miro, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Brum, J. P. D., et al. (2025). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research.
- Reddy, M., et al. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Tsinman, K., et al. (2011). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online.
- Hyda, Y. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Pharmacy and Drug Development.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals.
- askIITians. (2025). How does pH affect solubility?. askIITians.
- Unknown Author. (2024). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed.
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- Gunjal, P., et al. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-Chloroisoquinolin-1(2H)-one Derivatives
Welcome to the technical support center for the synthesis of 5-chloroisoquinolin-1(2H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. The this compound core is a valuable building block in medicinal chemistry, and understanding the nuances of its synthesis is critical for successful drug discovery programs.[1] This resource provides troubleshooting advice, detailed experimental protocols, and data to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core?
A1: There are two main retrosynthetic approaches to consider:
-
Strategy 1: Cyclization of a Pre-functionalized Acyclic Precursor. This is the most common approach and typically involves the intramolecular cyclization of an N-acyl-2-(3-chlorophenyl)ethylamine derivative. The Bischler-Napieralski reaction is a classic example of this type of transformation.[2][3][4]
-
Strategy 2: Annulation of a Substituted Benzene Ring. This strategy involves building the heterocyclic ring onto a pre-existing 2-halobenzamide. A notable example is the copper-catalyzed annulation of ketones with 2-halobenzamides to form functionalized isoquinolin-1(2H)-ones.[5]
Q2: How does the 5-chloro substituent affect the choice of synthetic route?
A2: The 5-chloro group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. This has a significant impact on reactions like the Bischler-Napieralski cyclization, which relies on an intramolecular Friedel-Crafts-type reaction.[6] Consequently, more forcing reaction conditions are often necessary compared to syntheses with electron-donating groups on the aromatic ring. For annulation strategies, the electronic nature of the halogen on the benzamide can influence catalyst selection and reaction kinetics.
Q3: What are the common methods for introducing derivatives to the this compound scaffold?
A3: Once the core is synthesized, further functionalization can be achieved through various cross-coupling reactions. The chlorine atom at the 5-position and other introduced halides can serve as handles for palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1] This allows for the introduction of a wide range of aryl, vinyl, and amino substituents.
Troubleshooting Guide: The Bischler-Napieralski Approach to 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one
A common and logical route to this compound is through the synthesis of its dihydro precursor, 5-chloro-3,4-dihydroisoquinolin-1(2H)-one, via a Bischler-Napieralski reaction, followed by oxidation. This section focuses on troubleshooting the challenging cyclization step.
Problem 1: Low or No Yield of Cyclized Product
-
Probable Cause: The electron-withdrawing effect of the 3-chloro substituent on the phenethylamine precursor deactivates the aromatic ring, making the intramolecular electrophilic aromatic substitution difficult under standard conditions.[6]
-
Solution:
-
Increase the Potency of the Dehydrating Agent: While phosphorus oxychloride (POCl₃) is a common reagent, for deactivated systems, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective.[4][6] This combination generates a more reactive pyrophosphate intermediate.
-
Elevate the Reaction Temperature: Switching to a higher boiling point solvent, such as xylene or decalin, can allow for higher reaction temperatures, which may be necessary to overcome the activation energy barrier for cyclization.[7]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields by providing rapid and efficient heating.[2]
-
Problem 2: Formation of Styrene Side-Products
-
Probable Cause: A common side reaction in the Bischler-Napieralski reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[6] This is believed to occur from the nitrilium ion intermediate.
-
Solution:
-
Use of Nitrile as a Solvent: Employing a nitrile, such as acetonitrile, as the solvent can help to shift the equilibrium away from the retro-Ritter product.
-
Modified Procedure with Oxalyl Chloride: A modified procedure using oxalyl chloride can form an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that leads to the styrene side-product.
-
Problem 3: Difficulty in Product Isolation and Purification
-
Probable Cause: The product may be highly soluble in the reaction mixture, or impurities may co-elute during chromatography. Chlorinated compounds can sometimes be challenging to purify by standard methods.
-
Solution:
-
Careful Work-up: After quenching the reaction, ensure complete neutralization and perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Recrystallization: This is often a highly effective method for purifying solid organic compounds.[8][9][10][11] Experiment with a range of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvent systems for N-heterocycles include ethanol/water, ethyl acetate/hexanes, and toluene.
-
Chromatography: If recrystallization is not effective, column chromatography on silica gel is the next step. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used.
-
Experimental Protocols
Protocol 1: Synthesis of N-(2-(3-chlorophenyl)ethyl)methacrylamide (Precursor for Bischler-Napieralski)
This protocol is adapted from a general procedure for the N-acylation of phenethylamines.[12]
-
To a stirred solution of 2-(3-chlorophenyl)ethylamine (10 mmol) and triethylamine (12 mmol) in dichloromethane (30 mL), slowly add methacryloyl chloride (12 mmol) dropwise over 15 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Filter the precipitated triethylammonium chloride and wash the solid with dichloromethane.
-
Wash the combined organic filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like hexanes or petroleum ether to yield the pure amide.
Protocol 2: Copper-Catalyzed Synthesis of Functionalized 5-Chloroisoquinolin-1(2H)-ones
This protocol is based on a general method for the copper-catalyzed annulation of ketones with 2-halobenzamides.[5]
-
To an oven-dried reaction vessel, add 5-chloro-2-iodobenzamide (1.0 mmol), the desired ketone (2.0 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous dimethyl sulfoxide (DMSO) (3 mL) via syringe.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired this compound derivative.
Data Presentation: Optimizing Bischler-Napieralski Conditions
The following table illustrates a hypothetical optimization study for the cyclization of N-acetyl-2-(3-chlorophenyl)ethylamine, demonstrating the impact of different reagents and conditions on the yield of 5-chloro-3,4-dihydroisoquinolin-1(2H)-one.
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | Toluene | 110 | 12 | <10 |
| 2 | P₂O₅/POCl₃ | Toluene | 110 | 12 | 35 |
| 3 | P₂O₅/POCl₃ | Xylene | 140 | 8 | 55 |
| 4 | Tf₂O, 2-chloropyridine | DCM | 25 | 24 | 20 |
This data is illustrative and serves as a guide for optimization.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Problem 1: Low Conversion in Suzuki-Miyaura Coupling
-
Probable Cause:
-
Inactive Catalyst: The palladium catalyst may have decomposed or is not in the active Pd(0) state.
-
Inappropriate Ligand: The choice of phosphine ligand is crucial for the stability and activity of the catalyst.
-
Insufficient Base: The base is required to activate the boronic acid for transmetalation.[13]
-
-
Solution:
-
Use a Pre-catalyst: Employ a stable Pd(II) pre-catalyst that is readily reduced in situ, such as Pd(OAc)₂ or PdCl₂(dppf).
-
Ligand Screening: Screen a variety of phosphine ligands, from simple triphenylphosphine to more specialized Buchwald or Josiphos-type ligands, to find the optimal one for your substrate.
-
Base Selection: Ensure the base is strong enough and sufficiently soluble in the reaction medium. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Problem 2: Dehalogenation of the Starting Material
-
Probable Cause: A common side reaction is the reduction of the aryl halide to the corresponding arene. This can be promoted by certain solvents or impurities.
-
Solution:
-
Solvent Choice: Ensure the use of high-purity, degassed solvents. Protic solvents can sometimes contribute to dehalogenation.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to the reaction conditions, which can favor side reactions.
-
Problem 3: Homocoupling of the Boronic Acid
-
Probable Cause: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent at higher temperatures or with certain catalyst systems.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess.
-
Lower Temperature: If possible, run the reaction at a lower temperature to disfavor the homocoupling pathway.
-
References
- BenchChem. (2025).
- Frost, J. R., et al. (2021). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. ACS Omega. [Link]
- Sangepu, N., et al. (2013). Synthesis of functionalized isoquinolin-1(2H)-ones by copper-catalyzed α-arylation of ketones with 2-halobenzamides. Chemistry. [Link]
- Yang, C.-Y., et al. (2020). Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives.
- Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
- Wikipedia. (n.d.). Heck reaction. [Link]
- Trzeciak, A. M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Chemistry LibreTexts. (2023). Heck reaction. [Link]
- Sharma, P., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Green Chemistry. [Link]
- Studylib. (n.d.). Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. [Link]
- Alcaide, B., & Almendros, P. (2004). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: Strategies for the generation of tertiary and quaternary stereocenters. Current Organic Chemistry. [Link]
- The Royal Society of Chemistry. (2015).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Leveraging 2-(3-Chlorophenyl)
- Piekarska-Radzik, L., & Wolf, W. M. (2014). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules. [Link]
- University of Rochester. (n.d.).
- Organic & Biomolecular Chemistry. (n.d.). Fast construction of isoquinolin-1(2H)-ones by direct intramolecular C–H/N–H functionalization under metal-free conditions. [Link]
- CUNY. (n.d.).
- Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science. [Link]
- Das, D., et al. (2024). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- University of Rochester. (n.d.).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- Popova, Y., et al. (2016). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. [Link]
- Foley, D. J., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]
- University of Rochester. (n.d.).
- Reddy, B. V. S., et al. (2018). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega. [Link]
- ResearchGate. (n.d.).
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Technical Support Center: Minimizing Off-Target Effects of 5-Chloroisoquinolin-1(2H)-one in Cell Culture
Welcome to the technical support center for researchers utilizing 5-chloroisoquinolin-1(2H)-one. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of its use in cell culture, with a primary focus on minimizing and identifying potential off-target effects.
Given the structural similarity of this compound to known pharmacophores, it is hypothesized to function as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response pathway.[1][2] While potent in its action, ensuring that the observed cellular phenotypes are a direct result of on-target inhibition is paramount for the integrity and translatability of your research. This guide provides a self-validating system of protocols and logical checks to enhance the precision of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with small molecule inhibitors like this compound?
Q2: I'm observing high levels of cytotoxicity even at concentrations where I expect to see specific inhibitory effects. What could be the cause?
A2: High cytotoxicity at or near the effective concentration is a common indicator of off-target activity.[6] This suggests that this compound may be interacting with one or more proteins that are essential for cell survival. It is also possible that the compound is unstable in your cell culture medium, leading to the formation of toxic byproducts.[4] A systematic dose-response analysis and cytotoxicity assay are the first critical steps to dissect this issue.
Q3: The cellular phenotype I observe after treatment does not align with the known functions of PARP, such as impaired DNA repair. How should I proceed?
A3: A discrepancy between the observed and expected phenotype is a strong red flag for off-target effects.[4] The observed cellular response may be dominated by the compound's effect on a secondary target. To address this, a multi-pronged approach is necessary. This includes validating that the compound is engaging with PARP in your cells at the effective concentration, and using genetic methods like siRNA or CRISPR/Cas9 to confirm that the phenotype is indeed dependent on PARP1 expression.[4][7]
Q4: What are the essential first steps to proactively minimize off-target effects in my experiments?
A4: Proactive measures can significantly enhance the reliability of your results. Key strategies include:
-
Thorough Dose-Response Analysis: Determine the minimal effective concentration that elicits the desired on-target phenotype to avoid using excessively high concentrations where off-target effects are more likely.[6][8]
-
Use of a Structurally Unrelated Inhibitor: Corroborate your findings with a second, structurally distinct inhibitor that also targets PARP (e.g., Olaparib or Rucaparib).[6] If both compounds produce the same phenotype, it is more likely to be a genuine on-target effect.[6]
-
Genetic Validation: Employ genetic tools like siRNA or CRISPR-Cas9 to knock down or knock out PARP1.[9][10] The resulting phenotype should ideally mimic the effect of this compound.[6]
Troubleshooting Guides
Issue 1: High Cellular Toxicity at Effective Concentrations
This issue often arises when the inhibitor engages with a critical off-target protein. The primary goal is to establish a therapeutic window where on-target effects can be observed without significant cytotoxicity.
Protocol 1: Determining the Therapeutic Window via Dose-Response and Cytotoxicity Assays
This protocol will allow you to determine the EC50 (half-maximal effective concentration) for your desired phenotype and the CC50 (half-maximal cytotoxic concentration).
Methodology:
-
Cell Seeding: Plate your cells in 96-well plates at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.
-
Compound Dilution Series: Prepare a 2-fold serial dilution of this compound in your cell culture medium. A typical starting range would be from 100 µM down to low nanomolar concentrations. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat the cells with the dilution series of your compound and incubate for a period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Phenotypic Assay: In a parallel set of plates, perform your primary functional assay to measure the on-target effect (e.g., a PARylation assay or a DNA damage-induced cell death assay in BRCA-deficient cells).
-
Cytotoxicity Assay: On a separate set of plates, perform a cytotoxicity assay such as the MTT or LDH assay according to the manufacturer's protocol.
-
Data Analysis: Plot the dose-response curves for both the phenotypic and cytotoxicity assays.[11][12] Calculate the EC50 and CC50 values.
Data Interpretation:
| Result | Interpretation | Next Steps |
| CC50 >> EC50 | A wide therapeutic window exists. The observed toxicity is likely separable from the on-target effect. | Proceed with concentrations at or slightly above the EC50. |
| CC50 ≈ EC50 | The therapeutic window is narrow. Toxicity and efficacy are closely linked, suggesting potential off-target effects. | Optimize incubation time (see below) or consider genetic validation methods. |
| CC50 < EC50 | The compound is more toxic than it is effective. The observed phenotype is likely dominated by off-target toxicity. | Use genetic validation methods to confirm the on-target phenotype. The compound may not be suitable for the intended application. |
Optimization of Incubation Time:
If the therapeutic window is narrow, reducing the incubation time can sometimes mitigate toxicity. Perform a time-course experiment using a concentration at the EC50 and assess both the phenotype and cytotoxicity at various time points (e.g., 6, 12, 24, 48 hours). The goal is to find the earliest time point at which the on-target phenotype is observable with minimal cytotoxicity.
Issue 2: Discrepancy Between Expected and Observed Phenotypes
When the observed cellular response does not match the known biology of the intended target, it is crucial to validate that the effect is indeed mediated by that target.
Visualizing the PARP1 DNA Damage Response Pathway
To understand the expected on-target effects, it is helpful to visualize the PARP1 signaling pathway. PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, it synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit DNA repair proteins. Inhibition of PARP1 leads to the accumulation of SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).[1]
Caption: The PARP1 DNA Damage Response Pathway and Point of Inhibition.
Protocol 2: Genetic Validation of On-Target Effects using siRNA Knockdown
Methodology:
-
siRNA Transfection: Transfect your cells with at least two independent siRNAs targeting PARP1 and a non-targeting control siRNA. Follow a standard transfection protocol optimized for your cell line.[13]
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Compound Treatment: Treat the remaining siRNA-transfected cells with this compound at its EC50 and with a vehicle control.
-
Phenotypic Analysis: After the appropriate treatment duration, perform your primary phenotypic assay.
-
Data Analysis: Compare the effect of the compound in cells treated with the non-targeting control siRNA versus the PARP1-targeting siRNAs.
Expected Outcomes and Interpretation:
| Outcome | Interpretation |
| The compound's effect is significantly reduced or abolished in PARP1 knockdown cells compared to control cells. | This provides strong evidence that the observed phenotype is on-target and mediated through PARP1. |
| The compound's effect is unchanged in PARP1 knockdown cells. | This suggests that the phenotype is likely due to an off-target effect. |
Experimental Workflow: siRNA Target Validation
Caption: Workflow for validating on-target effects using siRNA knockdown.
Protocol 3: Definitive Target Validation with CRISPR/Cas9 Knockout
For a more robust and permanent genetic validation, creating a PARP1 knockout cell line using CRISPR/Cas9 is the gold standard.[10][15][16]
Methodology (High-Level):
-
gRNA Design: Design and validate at least two guide RNAs (gRNAs) that target distinct exons of the PARP1 gene.
-
Transfection/Transduction: Deliver the Cas9 nuclease and the gRNAs into your cell line.
-
Clonal Selection: Select and expand single-cell clones.
-
Knockout Verification: Screen the clones for PARP1 knockout by Western blot and confirm the genetic modification by sequencing the targeted locus.
-
Phenotypic Rescue (Optional but Recommended): To rule out off-target effects of the CRISPR process itself, re-introduce a wild-type, gRNA-resistant version of PARP1 into the knockout cells and confirm that the original phenotype is restored.[16]
-
Compound Testing: Treat the validated knockout and parental (wild-type) cell lines with this compound. The compound should have no effect on the relevant phenotype in the knockout cells.
Logical Framework: Genetic Validation
Caption: Logic diagram comparing pharmacological and genetic approaches.
Issue 3: Inconsistent Results Across Different Cell Lines
Variability in results between cell lines can often be attributed to differences in the expression levels of the on-target protein or the presence of cell-specific off-targets.[6]
Troubleshooting Strategy:
-
Characterize Protein Expression: Before initiating experiments, perform a baseline characterization of your panel of cell lines. Use Western blotting to quantify the protein expression levels of PARP1 and any other potential off-targets if they are known.
-
Correlate Expression with Sensitivity: Plot the EC50 of this compound against the expression level of PARP1 for each cell line. A positive correlation (higher PARP1 expression leads to higher sensitivity) would support an on-target mechanism.
-
Select Appropriate Models: For your experiments, choose cell lines that have robust expression of PARP1. If you have identified a problematic off-target, select cell lines where its expression is low or absent.[6]
References
- Wielgos, M. E., et al. (2018). Variable off-target effects of clinically advanced PARP inhibitors [Abstract]. Cancer Research, 78(13 Suppl), Abstract nr 335. [Link]
- Brucklacher-Walder, V. (n.d.). CRISPR-Cas9 Knockout Screening Using Primary Human Cells in Drug Discovery. Horizon Discovery. [Link]
- Antolín, A. A., et al. (2015). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 6(32), 32837–32851. [Link]
- The Institute of Cancer Research. (2020).
- ResearchGate. (2025). The impact of CRISPR–Cas9 on target identification and validation.
- Barrangou, R., et al. (2017). Cornerstones of CRISPR-Cas in drug development and therapy. Nature Reviews Drug Discovery, 16(12), 836–850. [Link]
- Biocompare. (2022). Target Validation with CRISPR. Biocompare.com. [Link]
- Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Charles River. [Link]
- Chyla, B. J. (2017). Knockdown of Target Genes by siRNA In Vitro. In Methods in Molecular Biology (Vol. 1565, pp. 1-10). [Link]
- Friedlander, M., et al. (2023). Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data. JCO Oncology Practice, 19(10), 711-720. [Link]
- University College London. (n.d.).
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
- Jelinic, P., & Levine, D. A. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics, 13(12), 2947-2956. [Link]
- Ciulli, A., & Williams, G. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Methods in Molecular Biology (Vol. 1278, pp. 29-53). [Link]
- Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1254–1256. [Link]
- Broad Institute. (n.d.).
- Scite.ai. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Scite.ai. [Link]
- ResearchGate. (n.d.). Summary of target validation using siRNA knockdown.
- Study.com. (n.d.).
- ResearchGate. (n.d.). PARP-1 inhibitors with phenotypic effects in cellular assays.
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- Arkin, M. (2021).
- ResearchGate. (2017). Unconventional dose response curves. How does one explain a U-shaped curve?
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
- He, M., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(11), 3230–3231. [Link]
- De Vos, M., et al. (2014). Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development. Journal of Clinical Oncology, 32(31), 3435–3441. [Link]
- Whitehead, K. A., et al. (2014). Knocking down disease: a progress report on siRNA therapeutics. Nature Reviews Drug Discovery, 13(3), 169–182. [Link]
- Rettig, G. (2012). Planning and Executing In Vivo siRNA Experiments. YouTube. [Link]
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
- Lazzarotto, C. R., et al. (2020). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of Biological Chemistry, 295(38), 13243–13253. [Link]
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stability issues of 5-chloroisoquinolin-1(2H)-one in long-term storage
Welcome to the technical support center for 5-chloroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the long-term storage and experimental use of this compound. Here, we synthesize foundational chemical principles with practical, field-proven insights to help you maintain the integrity of your sample and troubleshoot common challenges.
I. Understanding the Stability of this compound: A Proactive Approach
This compound is a heterocyclic compound with a lactam functional group within its isoquinolinone core. The presence of the chloro-substituent and the amide-like lactam moiety makes the molecule susceptible to degradation under certain environmental conditions. Proactively managing storage and handling is critical to ensure the compound's purity and the reproducibility of your experimental results.
The primary stability concerns for this molecule revolve around its susceptibility to hydrolysis, photolytic degradation, and, to a lesser extent, thermal and oxidative stress. Understanding these potential degradation pathways is the first step in preventing them.
II. Frequently Asked Questions (FAQs) on Long-Term Storage
This section addresses common questions regarding the long-term storage and stability of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment.[1][2] Recommended conditions are a controlled room temperature of 25°C with 60% relative humidity (RH) or refrigeration at 2-8°C.[3] For extended periods, storage at -20°C is also a viable option.[4] The key is to minimize exposure to moisture, light, and high temperatures.
Q2: How stable is this compound in solution?
A2: Solutions of this compound are less stable than the solid form. The stability in solution is highly dependent on the solvent, pH, and storage conditions. It is strongly recommended to prepare solutions fresh for each experiment.[5] If short-term storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for no longer than one month.[4] Avoid repeated freeze-thaw cycles.
Q3: What are the visual indicators of degradation?
A3: While not a definitive measure of purity, visual changes can indicate potential degradation. Be vigilant for:
-
Color Change: A shift from a white or off-white solid to a yellow or brownish hue.
-
Clarity of Solution: The formation of precipitates or haziness in a previously clear solution.[5] Any visual change warrants a purity check using an appropriate analytical method, such as HPLC.
Q4: My compound has been stored for an extended period. How can I check its purity?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your compound and to detect the presence of any degradation products. A generic method is provided in the "Experimental Protocols" section of this guide. This method should be validated in your laboratory to ensure it is suitable for your specific needs.
III. Troubleshooting Guide: Addressing Stability-Related Experimental Issues
Encountering unexpected results in your experiments? This troubleshooting guide helps you diagnose and resolve issues that may be linked to the stability of this compound.
| Observed Issue | Potential Cause Related to Stability | Recommended Action |
| Inconsistent biological activity or analytical results between batches. | Degradation of the compound due to improper storage or handling of older batches. | 1. Assess the purity of all batches using a validated stability-indicating HPLC method. 2. If degradation is confirmed, use a fresh, high-purity batch for your experiments. 3. Review and optimize your storage and handling procedures based on the recommendations in this guide. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products during the experiment or from a degraded stock solution. | 1. Hypothesize the identity of the degradation products based on the potential pathways (hydrolysis, photolysis). 2. Adjust your experimental conditions to minimize degradation (e.g., buffer the pH, protect from light). 3. Prepare fresh stock solutions for each experiment. |
| Low assay value or poor yield in a synthetic reaction. | The starting material may have degraded, leading to a lower effective concentration. | 1. Confirm the purity of the this compound starting material before use. 2. Store the compound under the recommended inert and dry conditions to prevent degradation. |
IV. Understanding and Investigating Degradation Pathways
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6] While specific data for this compound is limited, we can predict its behavior based on its chemical structure.
Predicted Degradation Pathways:
-
Hydrolytic Degradation: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening to form an amino acid derivative. The chloro-substituent may also be susceptible to hydrolysis under harsh basic conditions.
-
Photolytic Degradation: The isoquinoline ring is an aromatic system that can absorb UV light, potentially leading to the formation of photo-adducts or ring cleavage.[1][7] The carbon-chlorine bond is also a potential site for photolytic cleavage.[1]
-
Oxidative Degradation: While generally less susceptible than compounds with more easily oxidizable functional groups, oxidation can still occur under aggressive conditions, potentially leading to the formation of N-oxides or hydroxylated derivatives.
-
Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition, although isoquinolinones are generally thermally stable under typical laboratory conditions.[8]
Diagram: Logical Workflow for Investigating Stability Issues
Caption: A stepwise process for troubleshooting experimental inconsistencies.
V. Experimental Protocols
These protocols provide a framework for assessing the stability of this compound. It is crucial to adapt and validate these methods for your specific laboratory setup.
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from potential degradation products.
-
Instrumentation and Columns:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 20% B, increase to 80% B over 15 minutes, hold for 3 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in the mobile phase (initial conditions) to a concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or scan with PDA for optimal wavelength).
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study.[1]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 1N NaOH, and dilute for HPLC analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 8 hours. At various time points, withdraw an aliquot, neutralize with 0.1N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours. At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. Also, expose the stock solution to the same thermal stress. At regular intervals, withdraw samples, dissolve/dilute them, and analyze by HPLC.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7] Keep a control sample wrapped in aluminum foil. At regular intervals, withdraw samples and analyze by HPLC.
-
-
Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 1. Use a PDA detector to check for peak purity and a mass spectrometer (MS) to help identify degradation products.
Diagram: Forced Degradation Experimental Workflow
Sources
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optimization of dosage and administration for in vivo studies with 5-chloroisoquinolin-1(2H)-one
Technical Support Center: A Framework for In Vivo Studies with 5-chloroisoquinolin-1(2H)-one
A Foreword for the Investigator:
The compound this compound is a novel derivative within the broader class of isoquinolinones.[1][2] Currently, specific in vivo dosing and administration data for this particular compound are not extensively documented in publicly available literature. This is a common challenge when pioneering research with new chemical entities.
This guide, therefore, is structured to provide a robust framework based on established principles for preclinical in vivo research with novel, poorly soluble small molecules, particularly those with scaffolds similar to PARP inhibitors, a class to which isoquinolinones often belong.[3][4] As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and troubleshooting strategies to systematically determine the optimal dosage and administration for this compound in your specific animal models.
Part 1: Pre-Dosing Considerations & Formulation
This initial phase is critical for the success and reproducibility of your in vivo studies. Rushing to dose animals without proper compound characterization and formulation is a common pitfall.[5]
FAQ: How do I choose a starting dose for my first in vivo experiment?
Answer: Selecting a starting dose for a novel compound requires a multi-faceted approach, beginning with in vitro data and progressing to a dose range-finding (DRF) study in a small number of animals.
-
In Vitro to In Vivo Extrapolation: Your in vitro data is the first piece of the puzzle. Use the IC50 or EC50 value from your most relevant cell-based assay as a starting point. A common, though highly empirical, rule of thumb is to aim for initial in vivo plasma concentrations that are 10-50 times the in vitro IC50. However, this does not account for critical factors like absorption, distribution, metabolism, and excretion (ADME).
-
Literature Review for Analogues: Search for published in vivo studies on structurally similar isoquinolinone derivatives or other PARP inhibitors.[6][7] This can provide a valuable starting range for your dose-escalation studies.
-
The Dose Range-Finding (DRF) Study: This is the most crucial first step in vivo. The goal is not to demonstrate efficacy, but to establish a range of exposures and identify the Maximum Tolerated Dose (MTD).[8] A typical DRF study involves a small number of animals per group (e.g., n=2-3) and a wide range of doses (e.g., 1, 10, 50, 100 mg/kg). The primary endpoints are clinical observations of toxicity, body weight changes, and any overt adverse effects.[9]
FAQ: What are the best practices for formulating a poorly soluble compound like an isoquinolinone derivative for in vivo use?
Answer: Poor aqueous solubility is a frequent challenge with small molecules and can lead to inaccurate dosing and low bioavailability.[10] The choice of vehicle is critical and depends on the route of administration (e.g., oral gavage, intraperitoneal injection).[11]
Step-by-Step Formulation Protocol:
-
Assess Solubility: Before formulating for dosing, perform a small-scale solubility test. Attempt to dissolve a small, known amount of this compound in various common vehicles to determine a suitable candidate.
-
Prepare the Formulation:
-
For co-solvent formulations, first dissolve the compound in a minimal amount of an organic solvent like DMSO.[10]
-
Then, slowly add the aqueous component (e.g., saline, PBS) while vortexing to prevent precipitation.[10]
-
Crucially, ensure the final concentration of the co-solvent is within a non-toxic range for your animal model (typically <10% DMSO for IP injections).
-
-
Ensure Homogeneity: If a suspension is necessary, use a suspending agent like carboxymethylcellulose (CMC) and ensure the mixture is uniformly homogenized before each animal is dosed.
-
Vehicle Control Group: Always include a "vehicle only" control group in your experiments to ensure that any observed effects are due to the compound and not the formulation itself.[11]
Table 1: Common Vehicle Strategies for Poorly Soluble Compounds
| Formulation Strategy | Composition Example | Advantages | Disadvantages & Mitigation |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween 80 in sterile water | Simple to prepare, suitable for oral administration. | Risk of non-uniform dosing. Mitigation: Ensure continuous stirring/vortexing during administration. |
| Co-Solvent Solution | 10% DMSO, 40% PEG300, 50% Saline | Can achieve a true solution, suitable for IP/IV. | Co-solvents can cause irritation or toxicity at high concentrations. Mitigation: Keep co-solvent percentage as low as possible.[11] |
| Lipid-Based | Corn oil, sesame oil | Can enhance oral bioavailability for lipophilic compounds. | More complex to formulate, not suitable for IV.[11] |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Increases aqueous solubility and stability. | Can have its own pharmacological effects. Mitigation: Run a separate HPβCD-only control group. |
Part 2: Designing and Executing Initial In Vivo Studies
With a viable formulation, the next step is to systematically determine the safe and effective dose range in your animal model.
FAQ: How should I design a Maximum Tolerated Dose (MTD) study?
Answer: The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specific period.[9] It is a critical parameter for designing subsequent efficacy studies. MTD studies are not designed to cause mortality; death is not an appropriate endpoint.[9]
Step-by-Step MTD Study Protocol:
-
Animal Selection: Use a small cohort of healthy animals (e.g., 3-5 mice per group) for this initial study.
-
Dose Selection: Based on your DRF study, select a range of 3-5 dose levels. These should bracket the anticipated MTD. Include a vehicle control group.
-
Administration: Administer the compound and vehicle daily (or according to your planned schedule) for a short duration (e.g., 7-14 days).
-
Monitoring: The most important part of an MTD study is rigorous monitoring.[8]
-
Body Weight: Record body weight daily. A loss of 15-20% is often considered a sign of unacceptable toxicity.[9]
-
Clinical Observations: Daily, score animals for signs of distress, such as hunched posture, ruffled fur, lethargy, or labored breathing.
-
Clinical Pathology: At the end of the study, blood samples can be collected for hematology and serum chemistry to assess organ toxicity (e.g., liver enzymes).
-
-
Endpoint Determination: The MTD is the highest dose at which no significant weight loss or severe clinical signs are observed. This dose is then used as the upper limit for your longer-term efficacy studies.
Part 3: Optimizing for Efficacy and Establishing a PK/PD Relationship
Once a safe dose range is established, the focus shifts to demonstrating the compound's biological effect.
FAQ: I have an MTD. How do I design an efficacy study?
Answer: An efficacy study uses the MTD as the highest dose in a multi-arm experiment to determine a dose-response relationship.
-
Group Size: Power your study with an appropriate number of animals per group (typically 8-15 for tumor xenograft models) to achieve statistical significance.
-
Dose Levels: Include the MTD, at least two lower doses (e.g., MTD/2 and MTD/4), and a vehicle control group. This is essential to demonstrate a dose-dependent effect.
-
Tumor Models: If using a xenograft model, randomize animals into groups only after tumors have reached a predetermined size (e.g., 150-200 mm³) to ensure an even distribution.[12]
-
Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include biomarker analysis from tissue samples to confirm target engagement.
FAQ: How do I establish a Pharmacokinetic/Pharmacodynamic (PK/PD) relationship?
Answer: Understanding the relationship between drug exposure (PK) and biological effect (PD) is crucial for optimizing the dosing schedule.[13][14]
-
Pharmacokinetics (PK): This part of the study answers: "What does the body do to the drug?". In satellite groups of animals, collect blood samples at various time points after dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours). Analyze the plasma to determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total drug exposure).
-
Pharmacodynamics (PD): This answers: "What does the drug do to the body?". In parallel satellite groups, collect relevant tissue (e.g., tumor tissue) at the same time points. Analyze these tissues for a biomarker that indicates target engagement. For a PARP inhibitor, this could be the level of poly-ADP-ribose (PAR) in tumor cells.
-
Correlation: The goal is to correlate the PK data (drug concentration in plasma) with the PD data (target inhibition in tissue). This will help you determine the minimum drug concentration required for efficacy and how long that concentration is maintained, which informs the optimal dosing frequency (e.g., once vs. twice daily).[13]
Part 4: Troubleshooting Common Issues
Even with careful planning, challenges can arise during in vivo experiments.
FAQ: My compound shows no efficacy in vivo, but is potent in vitro. What should I check?
Answer: This is a common and frustrating issue in drug development. A systematic troubleshooting approach is required.[15]
-
Check the Formulation: Was the compound fully dissolved or homogenously suspended? Precipitation can lead to a significant under-dosing of the animals. Re-verify the solubility and stability of your formulation.[10]
-
Verify Exposure (PK): Did the compound get absorbed and reach the target tissue? A pilot PK study is essential. If plasma exposure is low, this points to poor bioavailability, which may require a different administration route or an improved formulation.[16]
-
Confirm Target Engagement (PD): Even if the drug is in the plasma, is it reaching its molecular target in the tumor or relevant tissue? Analyze tissue samples for a proximal biomarker of target engagement. Lack of target engagement despite adequate exposure suggests issues with tissue penetration or rapid efflux from the target cells.
-
Re-evaluate the Animal Model: Is the biological target you are inhibiting critical for the disease progression in your specific animal model?[17]
FAQ: I'm seeing unexpected animal toxicity or mortality at doses I thought were safe. What are the likely causes?
Answer: Unexpected toxicity can derail a study and raises ethical concerns.
-
Vehicle Toxicity: The first suspect should always be the vehicle, especially when using co-solvents like DMSO at higher concentrations.[10] Run a study with the vehicle alone at the highest concentration used to rule this out.
-
Formulation Issues: Insoluble compound precipitating out of solution after injection can cause embolisms or severe local irritation, leading to toxicity.
-
Compound-Specific Toxicity: The compound may have off-target effects or a steeper toxicity curve in your specific animal strain than anticipated. In this case, you must re-evaluate the MTD with smaller dose escalations.
-
Dosing Errors: Always double-check calculations for dose concentrations and administered volumes to rule out human error.
References
- BenchChem Technical Support. (2025). Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.
- Milusheva, M., et al. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI. [Link]
- National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. PMC - NIH. [Link]
- IONTAS. (n.d.). Maximum Tolerated Dose (MTD)
- ResearchGate. (2014).
- Thall, P. F., & Nguyen, H. Q. (2022). Novel clinical trial designs with dose optimization to improve long-term outcomes. NIH. [Link]
- Labcorp. (n.d.). Maximum tolerable dose (MTD) studies. [Link]
- Baldwin, P., et al. (2020). Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy. Frontiers in Oncology. [Link]
- Patel, D., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. [Link]
- U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. [Link]
- Putchakayala, S. B. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]
- Ivy, S. P., et al. (2010). An Overview of the Optimal Planning, Design, and Conduct of Phase I Studies of New Therapeutics. Clinical Cancer Research - AACR Journals. [Link]
- Purdue University. (n.d.).
- PPD. (n.d.). Preclinical Studies in Drug Development. [Link]
- Li, C., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
- Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. [Link]
- Lin, R., et al. (2017). Adaptive Clinical Trial Design: From Simple Dose-Finding Trials to Large-Scale Personalized Medicine Trials. Journal of Medical Internet Research. [Link]
- Baldwin, P., et al. (2016). Abstract 4335: Nanoformulations of PARP inhibitors Olaparib and Talazoparib for targeted cancer therapy. AACR Journals. [Link]
- Mateo, J., et al. (2017). An adaptive study to determine the optimal dose of the tablet formulation of the PARP inhibitor olaparib. UCL Discovery. [Link]
- BenchChem Application Notes. (2025). Application Notes and Protocols for In Vivo Efficacy Studies of PARP1 Inhibitors in Mice.
- Bruin, M. A. C., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PMC - NIH. [Link]
- BenchChem Technical Support. (2025). Troubleshooting Inactivity of Small Molecule Inhibitors.
- Liu, H., et al. (2020).
- Stoyanova, E., et al. (2025).
- Milusheva, M., et al. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors.
- Insilico Medicine. (2024). Discovery of novel isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. [Link]
- Spencer, B. A., et al. (2023). PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. PubMed. [Link]
- Pal, K., et al. (2021). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
- Seminars in Oncology. (2024). PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. [Link]
- Bruin, M. A. C., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology.
- PubMed. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. [Link]
- Assay Guidance Manual - NCBI Bookshelf. (2012). In Vivo Assay Guidelines. [Link]
- LabRoots. (2023). Avoiding InVivo Study Pitfalls. YouTube. [Link]
- Wu, F., et al. (2010). Substituted 2H-isoquinolin-1-one as potent Rho-Kinase inhibitors. Part 1: Hit-to-lead account. PubMed. [Link]
- Hafez, H. N., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC - PubMed Central. [Link]
- Ali, A., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)
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common pitfalls in handling 5-chloroisoquinolin-1(2H)-one
Technical Support Center: 5-Chloroisoquinolin-1(2H)-one
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and pitfalls encountered when working with this versatile heterocyclic intermediate. The following content moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring robust and reproducible results.
Section 1: Compound Overview and Critical Properties
This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals targeting neurological disorders and in materials science.[1] Its reactivity is dominated by the interplay between the electron-rich benzene ring, the lactam functionality, and the C5-chloro substituent. A critical, and often overlooked, feature is its existence in a tautomeric equilibrium with its lactim form, 5-chloro-1-hydroxyisoquinoline. This equilibrium can significantly influence its reactivity and spectroscopic characterization.[2][3][4]
Key Physicochemical & Safety Data
Proper handling begins with a foundational understanding of the compound's properties and hazards. All personnel should consult the full Safety Data Sheet (SDS) before commencing work.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClNO | [6] |
| Molecular Weight | 179.60 g/mol | [6] |
| Appearance | White to off-white or brown solid | [7] |
| Purity | >97% | [6] |
| Tautomerism | Exists in equilibrium between lactam and lactim forms | [2][3] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Potential for Allergic Skin Reaction | [5][8][9] |
Section 2: Troubleshooting Guide - Experimental Pitfalls
This section addresses specific, common problems in a direct question-and-answer format, focusing on the underlying chemical principles.
Q1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the likely causes?
A1: Low yields often stem from three primary areas: reagent stability, reaction conditions, or workup-related product loss.
-
Cause A: Hydrolytic Instability. The lactam ring in this compound is susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. Aggressive aqueous workups using strong acids or bases can cleave the amide bond, leading to ring-opened byproducts that are difficult to recover.
-
Solution: Employ milder workup conditions. Use saturated sodium bicarbonate (NaHCO₃) or dilute ammonium chloride (NH₄Cl) solutions for neutralization. Always perform washes at room temperature or below. If you suspect your product is in the aqueous layer due to partial solubility or salt formation, it is crucial to check this layer via TLC or LC-MS before discarding it.[10]
-
-
Cause B: Tautomer Inactivity. Your reaction may specifically require either the lactam or the lactim tautomer. For example, in N-alkylation reactions, the lactam form is the reactive species. If the reaction conditions (e.g., solvent polarity) favor the less reactive lactim tautomer, the reaction rate will decrease significantly.[3]
-
Solution: Analyze the impact of your solvent system. Aprotic polar solvents like DMF or DMSO can favor the lactam form and are often suitable for N-alkylation reactions. Conversely, for reactions targeting the hydroxyl group of the lactim form (e.g., O-alkylation), different conditions would be required. Consider adding a non-nucleophilic base like cesium carbonate or potassium carbonate to facilitate the desired reaction pathway.
-
-
Cause C: Poor Solubility. The compound has limited solubility in non-polar organic solvents and water.[11] If the reaction is heterogeneous, poor solubility of the starting material can lead to slow or incomplete conversion.
-
Solution: Select a solvent system that fully dissolves the starting material at the reaction temperature. Common choices include DMF, DMAc, or NMP for reactions requiring higher temperatures. For lower temperature reactions, THF or 1,4-dioxane may be suitable. Gentle heating can often improve solubility and reaction rates.[12]
-
Q2: I am observing significant side product formation. How can I identify and mitigate this?
A2: Side product formation is typically related to the competing reactivity of different sites on the molecule.
-
Cause A: Ambident Nucleophilicity. The deprotonated lactam is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. This can lead to a mixture of N-substituted and O-substituted products, which are often difficult to separate.
-
Solution: The N- vs. O-selectivity can be directed by your choice of base and solvent. Hard cations (like Na⁺ from NaH) in a coordinating solvent like THF tend to favor O-alkylation. Softer cations (like Cs⁺ from Cs₂CO₃) in a non-coordinating solvent like DMF often favor N-alkylation. Careful optimization of these conditions is critical.
-
-
Cause B: Ring Substitution. While the C5-chloro group is generally stable, under harsh conditions or with highly activated coupling partners (e.g., certain transition-metal catalyzed cross-couplings), you may see undesired reactions at this position or other positions on the aromatic ring.
-
Solution: Screen reaction temperatures carefully; start at a lower temperature and gradually increase. Use a well-defined catalyst system known for high selectivity. If direct substitution on the isoquinoline core is a problem, consider a synthetic strategy where the problematic functional group is introduced at a later stage.
-
Q3: My purification by column chromatography is ineffective, with poor separation or product decomposition on silica.
A3: Purification challenges are common and can often be overcome with methodical adjustments.
-
Cause A: Tautomerism on Silica. Silica gel is acidic and can catalyze the interconversion between the lactam and lactim forms on the column.[13] This can lead to significant band broadening or tailing, as you are essentially trying to separate two rapidly equilibrating species.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base. This is commonly done by preparing the silica slurry in your eluent system containing 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the silica surface, preventing on-column tautomerization and reducing tailing.
-
-
Cause B: Incorrect Eluent Polarity. The lactam functionality imparts significant polarity to the molecule. Using an eluent system that is too non-polar will result in the compound sticking to the top of the column, while an overly polar system will cause it to elute too quickly with impurities.
-
Solution: A gradient elution is often most effective. Start with a less polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate or by adding a small amount of methanol (1-5%) to the ethyl acetate. See the detailed protocol below for a starting point.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the expected keto-enol tautomeric equilibrium for this compound? A: The equilibrium between the lactam (keto) and lactim (enol) forms is dynamic and depends on the physical state and solvent.[3][14] In the solid state and in many common NMR solvents like CDCl₃ or DMSO-d₆, the lactam form is typically predominant. However, the lactim form can be significantly populated in certain solvents or upon deprotonation, which is critical for its reactivity.[2]
Q: How should this compound be stored? A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[15][16] Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow degradation from atmospheric moisture and oxygen.
Q: What are the essential safety precautions when handling this compound? A: Always handle this compound in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[5][8] Avoid creating dust; if handling a powder, use appropriate respiratory protection. In case of skin or eye contact, flush immediately with copious amounts of water.[15]
Section 4: Protocols & Visualizations
Protocol: Optimized Flash Column Chromatography Purification
This protocol is designed to mitigate the common issues of band tailing and poor separation.
-
Prepare the Adsorbent: In a beaker, add 100 g of silica gel to 400 mL of the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add 1 mL of triethylamine (Et₃N) to the slurry and stir for 5 minutes. This neutralizes the silica.
-
Pack the Column: Pour the silica slurry into the column and allow it to pack under gentle pressure.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluent. For less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., DCM/Methanol), add 2-3 times its mass in silica, and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Elute the Compound: Carefully load the sample onto the top of the packed column. Begin elution with the initial non-polar eluent.
-
Run the Gradient: Gradually increase the eluent polarity. A typical gradient might be:
-
Column Volumes 1-2: 95:5 Hexane:EtOAc (+0.5% Et₃N)
-
Column Volumes 3-10: Gradient from 5% to 40% EtOAc in Hexane (+0.5% Et₃N)
-
Column Volumes 11-15: Gradient from 40% to 70% EtOAc in Hexane (+0.5% Et₃N)
-
-
Monitor Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Diagram: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- BenchChem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- AK Scientific, Inc. (n.d.). 5-Chloroisoquinoline-1-carbonitrile Safety Data Sheet.
- BenchChem. (n.d.). Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols.
- BenchChem. (n.d.). Synthesis routes of 5-Amino-1-chloroisoquinoline.
- DC Fine Chemicals. (n.d.). Safety Data Sheet.
- Cayman Chemical. (2023, January 17). Safety Data Sheet.
- Sigma-Aldrich. (2025, August 25). Safety Data Sheet.
- Fisher Scientific. (2024, April 1). Safety Data Sheet.
- Chem-Impex. (n.d.). 5-Chloroisoquinoline.
- BenchChem. (n.d.). The 5-Chloroisoquinoline Core: A Technical Guide to Reactivity and Stability for Drug Discovery and Development.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Key Organics. (n.d.). 24188-73-6 | this compound | C9H6ClNO.
- Amazon S3. (2019, November 29). Tautomer Database: A Comprehensive Resource for Tautomerism Analyses.
- Vulcanchem. (n.d.). 1-Chloroisoquinolin-8-ol - 1374651-67-8.
- Quora. (2018, May 22). What is an example of tautomerism?.
- Matrix Scientific. (n.d.). 5-Chloroisoquinoline.
- ResearchGate. (n.d.). Keto-enol tautomerism of quinoline-2(1H)-one.
- Khan Academy. (2010, October 19). Keto-enol tautomerization (by Sal) | Alpha Carbon Chemistry.
- Pearson+. (n.d.). Keto-enol tautomerism is a reaction we discuss in detail in Chapt... | Study Prep.
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- 4. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aksci.com [aksci.com]
- 9. 5430-45-5 Cas No. | 5-Chloroisoquinoline | Matrix Scientific [matrixscientific.com]
- 10. How To [chem.rochester.edu]
- 11. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Keto–enol tautomerism is a reaction we discuss in detail in Chapt... | Study Prep in Pearson+ [pearson.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting Unexpected Peaks in the HPLC Analysis of 5-chloroisoquinolin-1(2H)-one
Welcome to the technical support center for the HPLC analysis of 5-chloroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to unexpected peaks in your chromatograms. As Senior Application Scientists, we have structured this guide to follow a logical, cause-and-effect troubleshooting workflow, providing not just the "how" but the scientific "why" behind each step.
Part 1: Initial Diagnosis - Is the Peak Real and Where Is It Coming From?
The appearance of an unexpected peak can compromise data integrity, leading to inaccurate quantification and misidentification of impurities.[1] The first and most critical step is to systematically determine the peak's origin.
Question: I've observed an unexpected peak in my chromatogram. What is my first step?
Your initial action should be a series of diagnostic injections to classify the peak. This process of elimination is the fastest way to narrow down the potential source of the extraneous peak.[2][3]
-
Inject a "Blank" Solvent: Prepare a blank by injecting the same solvent used to dissolve your sample (e.g., Acetonitrile/Water).
-
If the peak disappears: The peak is related to your sample (the active pharmaceutical ingredient (API), an impurity, or a degradation product). Proceed to Part 3: Sample-Related Unexpected Peaks .
-
If the peak remains: The peak is not from your sample. It is a "ghost peak" originating from the HPLC system, the mobile phase, or carryover.[2] Proceed to the next diagnostic step.
-
-
Run a "No Injection" Gradient: Run your HPLC method's gradient profile without making an injection.
-
If the peak appears: The source is likely the mobile phase or contamination within the system's fluidic path (e.g., pumps, mixer).[1][4] Proceed to Part 2: Troubleshooting Ghost Peaks .
-
If the peak disappears: The peak is likely due to carryover from the autosampler. Proceed to Part 4, Question 2 on carryover.
-
Initial Troubleshooting Workflow
The following diagram illustrates the logical progression for diagnosing an unexpected peak.
Caption: Initial diagnostic workflow for unexpected peaks.
Part 2: Troubleshooting "Ghost Peaks" - When the Blank Isn't Clean
Ghost peaks are spurious signals that appear in chromatograms, often during gradient elution, even when no sample is injected.[5] They can originate from various sources within the HPLC system and its consumables.
Question: My blank injection shows an unexpected peak. How do I find the source?
This indicates contamination in your mobile phase or HPLC system. A systematic check is required.
-
Mobile Phase Contamination: This is the most common cause.[4]
-
Cause: Impurities can be present even in HPLC-grade solvents, particularly water, which can harbor trace organic contaminants or support microbial growth.[6][7] Additives like formic acid or trifluoroacetic acid can also be a source of impurities that concentrate on the column and elute as a peak during the gradient.[8]
-
Solution: Prepare fresh mobile phase using solvents from a new, unopened bottle.[2] Always use high-purity, HPLC or LC-MS grade solvents and water from a well-maintained purification system.[7][9] Filter all aqueous mobile phases and avoid "topping off" solvent reservoirs, which can introduce contaminants.[4][10]
-
-
System Contamination: Components of the HPLC can leach contaminants or harbor residues.
-
Cause: Worn pump seals, contaminated solvent frits, or buildup in tubing and mixers can release compounds that appear as peaks.[4][11]
-
Solution: Systematically flush the entire system with a strong, appropriate solvent like isopropanol.[11] If the problem persists, replace consumable parts like solvent inlet filters and pump seals. In-line filters or "ghost trap" columns can be installed between the mixer and autosampler to capture contaminants from the mobile phase before they reach the column.[4][8]
-
Part 3: Sample-Related Unexpected Peaks
If the diagnostic injections confirm the peak originates from your sample vial, the next step is to determine if it's a degradation product, a synthesis impurity, or an artifact of your sample preparation.
Question: The unexpected peak only appears when I inject my sample. Could it be a degradation product of this compound?
Yes, this is a strong possibility. The chemical structure of this compound contains a lactam (a cyclic amide) functional group, which is susceptible to hydrolysis, especially under strongly acidic or basic conditions.[12][13]
-
Plausible Cause (Hydrolytic Degradation): The lactam ring can open via hydrolysis to form an amino acid derivative. This degradation can occur in the sample vial over time if the sample solvent is not neutral, or even on-column if the mobile phase pH is harsh.[12] Studies show that 10-20% of certain bioactive compounds can hydrolyze on-column under typical HPLC conditions.[12]
-
Troubleshooting Protocol (Forced Degradation Study):
-
Prepare separate solutions of your this compound standard.
-
Expose them to stress conditions: mild acid (e.g., 0.1 M HCl), mild base (e.g., 0.1 M NaOH), and oxidation (e.g., 3% H₂O₂). Hold another solution at an elevated temperature (e.g., 60°C).
-
Analyze the stressed samples after a set period (e.g., 24 hours).
-
Compare the retention times of the peaks generated under stress to your unknown peak. A match strongly suggests the peak is a specific degradant. This is a core part of developing a stability-indicating method.[13][14]
-
Question: Could the peak be an artifact from my sample solvent or injection volume?
Absolutely. The way you prepare and inject your sample can create chromatographic artifacts.
-
Cause 1: Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., dissolving in 100% Acetonitrile when the gradient starts at 5% Acetonitrile), it can cause peak distortion, including splitting or fronting, which may be mistaken for an impurity.[10] The strong solvent carries the analyte band too quickly at the column inlet, disrupting proper partitioning.
-
Cause 2: Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to poor peak shape, typically peak fronting.[9][17]
-
Solution: Dilute your sample and reinject. If the peak shape becomes symmetrical and the unexpected "shoulder" disappears, you were likely overloading the column.[9]
-
Part 4: Chromatographic & System-Related Issues
Sometimes, an unexpected peak is not a separate compound but an issue with the chromatography itself or a malfunction of the instrument hardware.
Question: My peak is tailing or splitting. Is this an unresolved impurity?
Not necessarily. Poor peak shape is a common issue, especially with nitrogen-containing heterocyclic compounds like this compound.
-
Cause: Secondary Interactions & Mobile Phase pH: Basic compounds can interact with acidic silanol groups on the surface of silica-based C18 columns, causing peak tailing.[18] This effect is highly dependent on the mobile phase pH. If the pH is close to the analyte's pKa, you may have a mix of ionized and unionized forms, which can lead to peak splitting or severe tailing.[19][20][21]
-
Solution: Adjust the mobile phase pH. For a basic compound, lowering the pH (e.g., to pH 2.5-3 with formic or phosphoric acid) will ensure the molecule is fully protonated and less likely to interact with silanols. Alternatively, using a high-purity, end-capped column can minimize the number of available silanol groups.[22] A buffer concentration of 10-25 mM is typically sufficient to control the pH and improve peak shape.[22]
-
Question: I see a small, sharp peak at the exact same retention time as my main analyte, but in the subsequent blank run. What is it?
This is a classic symptom of autosampler carryover.
-
Cause: Residue from a concentrated sample can adsorb to surfaces in the injection path, such as the needle, seat, or sample loop.[1][2] This adsorbed material then "bleeds" into the next injection, appearing as a small, ghost version of the main peak.[10]
-
Solution: Optimize the needle wash protocol in your autosampler method. Use a stronger wash solvent and increase the duration of the wash. A good practice is to include a wash step with a solvent known to fully dissolve the analyte.[23] If the problem persists after extensive washing, the rotor seal in the injector may be scratched or worn and require replacement.[23]
Summary of Unexpected Peak Sources and Solutions
| Peak Characteristic | Potential Cause | Primary Troubleshooting Step | References |
| Peak appears in blank gradient run without injection. | Mobile Phase Contamination | Prepare fresh mobile phase with new, high-purity solvents. | [1][4][7] |
| Peak appears in blank injection but not in "no injection" run. | Autosampler Carryover | Optimize needle wash with a stronger solvent; run multiple blanks. | [2][10][23] |
| Peak only appears with sample injection; grows in stressed samples. | Analyte Degradation | Perform a forced degradation study (acid, base, peroxide). | [12][13][14] |
| Distorted, fronting, or split peak at high concentration. | Column Overload / Solvent Mismatch | Dilute the sample; dissolve the sample in the initial mobile phase. | [9][15][17] |
| Tailing peak for the main analyte. | Secondary Silanol Interactions | Lower the mobile phase pH (e.g., to pH 3) to suppress silanol activity. | [18][19][21] |
Frequently Asked Questions (FAQs)
Q1: How can I proactively prevent ghost peaks in my gradient analysis? A: Always use fresh, HPLC-grade or higher solvents and additives from reliable sources.[2][8] Prepare mobile phases daily.[2] Regularly flush your entire HPLC system, especially between different projects or methods.[11]
Q2: My unexpected peak is very broad. What does that suggest? A: A very broad peak could be a late-eluting compound from a previous injection.[10][23] If a compound is very strongly retained, it may not elute during its own run but appear in a subsequent one. To test this, extend the run time of your method significantly to see if the peak elutes later.[10]
Q3: Can metal ions cause unexpected peaks? A: Yes, metal ion contamination, often from stainless steel components like frits or tubing, can cause issues.[24] While they don't typically appear as distinct peaks, they can chelate with analytes, causing severe peak tailing and loss of signal, which might be misinterpreted.[22][24] This can be mitigated by passivating the system or using bio-inert HPLC systems.[24]
References
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu.
- Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024, October 29). LCGC.
- What causes a “ghost” peak and what can I do to prevent this? (n.d.). Waters - Wyatt Technology.
- Troubleshooting Ghost Peak Problems in HPLC Systems. (2025, January 21). uHPLCs.
- Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. (2024, November 30). YouTube.
- HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
- HPLC Troubleshooting Guide. (n.d.). Chrom-Support.
- Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024, July 4). Separation Science.
- LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
- Extending HPLC Column Lifetimes: Causes of Column Contamination. (2025, April 3). Millennial Scientific.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025, February 21). Mastelf.
- Key Considerations For Sample Preparation in HPLC. (2025, April 15). ALWSCI.
- Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab.
- Understanding Extraneous Peaks in Chromatography. (2025, April 21). YouTube.
- How to Prevent Metal Ion Contamination In HPLC Systems. (2017, May 19). SilcoTek.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
- The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26). Chromatography Today.
- Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer. (2025, December 1). MicroSolv.
- Degradation Profiling by RP- HPLC: A Review. (2021, June 30). IJPPR.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC - NIH.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER.
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- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
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strategies to reduce cytotoxicity of 5-chloroisoquinolin-1(2H)-one in non-cancerous cells
A Guide for Researchers on Mitigating Cytotoxicity in Non-Cancerous Cells
Welcome to the technical support center for 5-chloroisoquinolin-1(2H)-one. As Senior Application Scientists, we understand that achieving a therapeutic window between cancerous and non-cancerous cells is a critical challenge in drug development. This guide provides in-depth troubleshooting strategies, experimental protocols, and mechanistic insights to help you reduce the cytotoxic effects of this compound on your non-cancerous cell models, thereby enhancing its therapeutic potential.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when working with this compound and its derivatives.
Q1: What is the likely mechanism of action for this compound?
While specific data on this compound is emerging, its core structure is characteristic of a class of compounds known to be potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1.[1][2] PARP1 is a critical enzyme in the DNA damage response (DDR) pathway, where it detects single-strand DNA breaks (SSBs) and recruits other repair proteins.[2] By inhibiting PARP1's enzymatic activity, isoquinolinone derivatives can disrupt DNA repair, leading to the accumulation of damage that is particularly lethal to cancer cells with deficiencies in other repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality.[2]
Q2: I'm observing high cytotoxicity in my non-cancerous control cell lines. Why is this happening?
This is a frequently observed phenomenon with many potent PARP inhibitors. The cytotoxicity in normal cells is often driven by a mechanism called "PARP trapping".[1][3][4] Instead of just inhibiting the enzyme's catalytic activity, the drug molecule physically "traps" the PARP1 protein on the DNA at the site of damage.[5]
This trapped PARP1-DNA complex is a significant physical obstruction. When the cell attempts to replicate its DNA, the replication fork collides with this complex, leading to its collapse and the formation of highly toxic double-strand breaks (DSBs).[5] While cancer cells with faulty DSB repair are hypersensitive, this mechanism is potent enough to induce cell death in healthy, proliferating cells, especially those in the bone marrow and other rapidly dividing tissues.[3][4] Additionally, some isoquinoline derivatives can induce cytotoxicity through the generation of reactive oxygen species (ROS), which causes widespread cellular damage.[6]
Q3: What are the primary strategies I can explore to reduce this off-target cytotoxicity?
There are several established strategies to improve the therapeutic index of cytotoxic compounds. These can be broadly categorized as:
-
Co-administration with Cytoprotective Agents: Using a second agent that selectively protects normal cells from the toxic effects of the primary compound.[7][8][9] Antioxidants are particularly relevant if ROS generation is a contributing factor.[10][11]
-
Dose & Schedule Optimization: Methodically determining the lowest effective concentration and optimal exposure time to maximize cancer cell death while minimizing damage to normal cells.[12]
-
Targeted Drug Delivery Systems: Encapsulating the compound in a nanocarrier (e.g., liposomes) or conjugating it to a molecule that specifically targets cancer cells, thereby limiting its systemic exposure.[13][14][15][16]
-
Structural Modification: A medicinal chemistry approach to alter the compound's structure to reduce its ability to form toxic metabolites or interact with off-target proteins, while preserving its anti-cancer activity.[17][18][19]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable strategies and step-by-step protocols to address cytotoxicity in your non-cancerous cell lines.
Strategy 1: Co-administration with an Antioxidant (N-Acetylcysteine)
Scientific Rationale: Many quinoline-based compounds induce apoptosis and autophagy through the generation of Reactive Oxygen Species (ROS).[6] ROS can cause indiscriminate damage to lipids, proteins, and DNA in both cancerous and non-cancerous cells. Co-treatment with an antioxidant like N-acetylcysteine (NAC), a precursor to the master cellular antioxidant glutathione, can neutralize this ROS-induced damage.[20] This may protect non-cancerous cells, which often have a lower basal level of oxidative stress compared to cancer cells, thereby widening the therapeutic window.
Experimental Protocol: Testing NAC as a Cytoprotective Agent
-
Cell Seeding: Seed both your target cancer cell line and your non-cancerous control cell line in separate 96-well plates at their optimal densities for a 72-hour proliferation assay.
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 M stock solution of N-acetylcysteine (NAC) in sterile cell culture medium and neutralize the pH to ~7.4 with NaOH. Filter-sterilize this solution.
-
-
Treatment Matrix Setup: After allowing cells to adhere overnight (18-24 hours), replace the medium with fresh medium containing the following treatments:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound alone (e.g., 8-point, 3-fold serial dilution)
-
NAC alone (e.g., at a fixed concentration, typically 1-5 mM)
-
Combination: The serial dilution of this compound plus the fixed concentration of NAC.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Cytotoxicity Assessment: Measure cell viability using a standard method such as MTT, resazurin (AlamarBlue), or a commercial LDH release assay.
-
Data Analysis:
-
Normalize viability data to the vehicle-treated control wells (set to 100% viability).
-
Plot the dose-response curves for this compound alone and in combination with NAC for both cell lines.
-
Calculate the IC50 (half-maximal inhibitory concentration) values for each condition.
-
Interpreting the Results
A successful outcome would show a significant rightward shift in the dose-response curve for the non-cancerous cell line when co-treated with NAC (i.e., a higher IC50 value), while the curve for the cancer cell line remains relatively unchanged or shifts to a lesser degree.
Data Visualization: Example IC50 Comparison
| Cell Line | Treatment Condition | IC50 (µM) | Fold Change in IC50 |
| PANC-1 (Cancer) | 5-CIQ alone | 2.5 | - |
| 5-CIQ + 2 mM NAC | 3.1 | 1.24x | |
| hTERT-HPNE (Non-Cancerous) | 5-CIQ alone | 7.8 | - |
| 5-CIQ + 2 mM NAC | 25.4 | 3.25x |
Hypothetical data for illustrative purposes. 5-CIQ: this compound.
Strategy 2: Optimizing the Therapeutic Window via Dose & Time-Course Analysis
Scientific Rationale: The duration of exposure to a cytotoxic agent can be as critical as its concentration. Non-cancerous cells may be able to tolerate short-term exposure to a drug and recover, whereas cancer cells, particularly those with DNA repair defects, may be pushed past a point of no return. A systematic analysis of both dose and time can reveal a therapeutic window where cancer cells are killed effectively with minimal impact on normal cells.
Experimental Protocol: Dose-Response and Time-Course Viability Assay
-
Cell Seeding: Seed your cancer and non-cancerous cell lines in multiple 96-well plates.
-
Treatment: After overnight adherence, treat the cells with a wide range of concentrations of this compound (e.g., 10-point, 2-fold serial dilution starting from a high concentration like 50 µM).
-
Time-Point Measurement: At designated time points (e.g., 24h, 48h, 72h, 96h), take one plate for each cell line and measure cell viability using your preferred assay.
-
Data Analysis:
-
For each time point, generate separate dose-response curves for both cell lines.
-
Calculate the IC50 value at each time point.
-
Plot the IC50 values as a function of time for both cell lines.
-
Interpreting the Results
You are looking for a time point and concentration range where the IC50 for the cancer cell line is significantly lower than that for the non-cancerous cell line. For example, you might find that at 48 hours, a 5 µM concentration kills 80% of cancer cells but only 20% of normal cells, whereas at 96 hours, the same concentration kills 95% of cancer cells but also 70% of normal cells. This would suggest that a shorter treatment duration is preferable.
Part 3: Mechanistic Insights & Workflow Diagrams
Understanding the underlying mechanisms and experimental flows is key to effective troubleshooting.
Hypothesized Mechanism: PARP1 Trapping
The diagram below illustrates how this compound, acting as a PARP inhibitor (PARPi), can lead to cell death through the mechanism of PARP trapping. This process is particularly toxic to cells undergoing DNA replication.
Caption: Mechanism of PARP inhibitor-induced cytotoxicity via PARP1 trapping.
Experimental Workflow: Assessing Cytoprotective Agents
This diagram outlines the logical flow for testing a potential cytoprotective agent in your experiments.
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Validation & Comparative
A Comparative Guide to 5-Halo-Isoquinolin-1(2H)-ones and Olaparib as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways. Olaparib (Lynparza®), a potent inhibitor of both PARP1 and PARP2, has set a clinical benchmark. This guide provides a comparative analysis of Olaparib against the emerging class of 5-halo-isoquinolin-1(2H)-one derivatives, a promising scaffold for novel PARP inhibitors. While specific experimental data for 5-chloroisoquinolin-1(2H)-one is not extensively available in the public domain, preliminary studies on closely related 5-bromo and 5-iodo analogues indicate significant PARP inhibitory potential, suggesting the 5-chloro derivative warrants further investigation.[1]
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). Upon detecting a DNA lesion, PARP enzymes catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, recruiting the necessary machinery to repair the damage.
Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to genomic instability and cell death—a concept known as synthetic lethality.
A second critical mechanism of action for many PARP inhibitors is "PARP trapping." This occurs when the inhibitor stabilizes the PARP-DNA complex, creating a physical obstruction to DNA replication and transcription that is even more cytotoxic than the enzymatic inhibition alone.[2]
Olaparib: The Clinical Benchmark
Olaparib is a potent, orally bioavailable inhibitor of PARP1 and PARP2. Its clinical success in treating ovarian, breast, prostate, and pancreatic cancers, particularly in patients with BRCA mutations, has established it as a cornerstone of PARP-targeted therapy.
Mechanism of Action of Olaparib
Olaparib exerts its anticancer effects through two primary mechanisms:
-
Catalytic Inhibition: Olaparib competes with the NAD+ substrate at the catalytic site of PARP1 and PARP2, preventing the synthesis of PAR chains and hindering the recruitment of DNA repair proteins.
-
PARP Trapping: Olaparib stabilizes the PARP1-DNA and PARP2-DNA complexes, leading to the formation of toxic lesions that disrupt DNA replication and are particularly lethal to HR-deficient cells.[2]
Quantitative Profile of Olaparib
| Parameter | Value | Reference |
| PARP1 IC50 | ~1-5 nM | [3] |
| PARP2 IC50 | ~1-5 nM | [3] |
| PARP Trapping | Potent | [2] |
5-Halo-Isoquinolin-1(2H)-ones: A Promising New Class of PARP Inhibitors
The isoquinolin-1(2H)-one scaffold has emerged as a promising pharmacophore for the development of novel PARP inhibitors. Preliminary studies have indicated that substitutions at the 5-position, particularly with halogen atoms, can confer potent PARP inhibitory activity.
Evidence for PARP Inhibition by 5-Halo-Isoquinolin-1(2H)-ones
A preliminary in vitro screen of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones identified 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one as among the most potent inhibitors of PARP activity.[1] While specific IC50 values from this initial screen are not detailed, their identification as top candidates suggests significant inhibitory potential.
The structural similarity between these compounds and the broader class of isoquinolinone-based PARP inhibitors, which have demonstrated nanomolar to sub-micromolar inhibitory activity against PARP-1, further supports the potential of this compound as a potent PARP inhibitor.
Comparative Insights and Future Directions
While a direct, quantitative comparison between this compound and Olaparib is currently limited by the lack of specific data for the chloro-derivative, we can extrapolate a comparative framework based on the known properties of Olaparib and the preliminary data on 5-halo-isoquinolin-1(2H)-ones.
| Feature | Olaparib | 5-Halo-Isoquinolin-1(2H)-ones (Projected) |
| Scaffold | Phthalazinone | Isoquinolinone |
| PARP1/2 Inhibition | Potent, low nanomolar IC50 | Potentially potent, requires further quantification |
| PARP Trapping | Demonstrated potent activity | To be determined |
| Clinical Validation | Extensively validated in multiple cancers | Preclinical, requires extensive investigation |
The key differentiator will likely lie in the selectivity profile and the efficiency of PARP trapping. Further research into this compound and other 5-halo derivatives is necessary to fully elucidate their therapeutic potential.
Experimental Protocols for Comparative Evaluation
To rigorously compare a novel compound like this compound with an established inhibitor such as Olaparib, a series of well-defined in vitro and cell-based assays are essential.
In Vitro PARP1 and PARP2 Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the catalytic activity of PARP enzymes.
Principle: Recombinant PARP1 or PARP2 is incubated with a histone-coated plate, activated DNA, and biotinylated NAD+. The incorporation of biotinylated ADP-ribose onto the histones is quantified using a streptavidin-HRP conjugate and a colorimetric substrate.
Workflow Diagram:
Caption: Workflow for in vitro PARP enzymatic assay.
Cell-Based PARP Trapping Assay
This assay quantifies the ability of an inhibitor to stabilize the PARP-DNA complex in a cellular context.
Principle: Cells are treated with the inhibitor and then lysed to separate chromatin-bound proteins from the soluble fraction. The amount of PARP1 and PARP2 in the chromatin-bound fraction is then quantified by Western blotting or ELISA. An increase in chromatin-bound PARP indicates trapping.[4]
Workflow Diagram:
Caption: Workflow for cell-based PARP trapping assay.
γ-H2AX Immunofluorescence Assay for DNA Damage
This assay visualizes and quantifies the formation of DSBs in cells following treatment with a PARP inhibitor.
Principle: The phosphorylation of histone H2AX at serine 139 (γ-H2AX) is an early marker of DSB formation. Immunofluorescence staining with an antibody specific for γ-H2AX allows for the visualization of distinct nuclear foci, where each focus represents a DSB.[5][6]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with various concentrations of the PARP inhibitor (and controls) for a specified duration (e.g., 24 hours).[5]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.[7]
-
Blocking: Block non-specific antibody binding with a solution of bovine serum albumin (BSA).[7]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.[5][7]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody.[5]
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[5]
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.[5]
Clonogenic Survival Assay
This assay assesses the long-term ability of cells to proliferate and form colonies after drug treatment, providing a measure of cytotoxicity.[8]
Step-by-Step Protocol:
-
Cell Seeding: Plate a low density of cells in multi-well plates.
-
Drug Treatment: Treat the cells with a range of inhibitor concentrations for a defined period (e.g., 24 hours or continuous exposure).[8]
-
Colony Formation: Incubate the plates for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies with crystal violet, then count the number of colonies (typically >50 cells).[8]
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
Olaparib has undoubtedly paved the way for PARP inhibitors as a successful class of anticancer drugs. However, the quest for novel inhibitors with improved potency, selectivity, and alternative resistance profiles is ongoing. The 5-halo-isoquinolin-1(2H)-one scaffold represents a promising avenue for the development of new PARP inhibitors. The preliminary data on 5-bromo and 5-iodo derivatives strongly suggests that this compound is a compelling candidate for further investigation. Rigorous comparative studies using the outlined experimental protocols will be crucial in determining its potential to match or even exceed the therapeutic benchmark set by Olaparib.
References
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A Researcher's Guide to the Validation of 5-chloroisoquinolin-1(2H)-one as a Selective PARP-2 Inhibitor
This guide provides a comprehensive framework for the preclinical validation of 5-chloroisoquinolin-1(2H)-one, a novel compound of the isoquinolinone class, as a selective inhibitor of Poly(ADP-ribose) Polymerase-2 (PARP-2). We will objectively compare its potential performance against established benchmarks and provide detailed experimental protocols designed for reproducibility and clarity.
Introduction: The Rationale for PARP-2 Selectivity
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis.[1] Among them, PARP-1 and PARP-2 are the best characterized, acting as key sensors of DNA damage. Upon detecting DNA strand breaks, they catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[2][3] This process, known as PARylation, creates a scaffold to recruit DNA repair machinery, particularly for single-strand break repair (SSBR) through the base excision repair (BER) pathway.[3][4]
While PARP-1 and PARP-2 share significant homology in their catalytic domains and have overlapping functions in DNA repair, emerging evidence points to distinct, non-redundant roles.[1][4] PARP-2, for instance, has been implicated in the regulation of androgen receptor signaling in prostate cancer and plays specific roles in maintaining telomeric and genomic stability.[3][5] This functional divergence provides a strong rationale for developing isoform-selective inhibitors. A selective PARP-2 inhibitor could offer a more targeted therapeutic approach, potentially minimizing off-target effects associated with pan-PARP inhibitors that promiscuously target multiple family members.[1]
The isoquinolinone scaffold has previously yielded potent PARP inhibitors, including derivatives with selectivity for PARP-2.[6][7] This guide outlines a validation cascade to rigorously assess if this compound is a potent and selective PARP-2 inhibitor with functional cellular activity.
The Competitive Landscape: Benchmarking Inhibitor Performance
To validate this compound, its performance must be contextualized against known PARP inhibitors. We select two key comparators:
-
Olaparib: A highly potent, clinically approved pan-inhibitor that targets both PARP-1 and PARP-2, serving as a benchmark for overall potency.[8]
-
UPF-1069: A research compound and fellow isoquinolinone derivative noted for its significant selectivity for PARP-2 over PARP-1, serving as a benchmark for selectivity.[7][8][9]
The table below summarizes the reported biochemical potencies (IC50) of these compounds, which represent the concentrations required to inhibit 50% of the enzyme's activity in vitro.
| Compound | PARP-1 IC50 | PARP-2 IC50 | Selectivity (PARP-1/PARP-2) | Class |
| Olaparib | ~5 nM[8] | ~1 nM[8] | ~5-fold | Pan-Inhibitor |
| Talazoparib | ~0.57 nM[10] | ~0.2 nM[11] | ~2.85-fold | Pan-Inhibitor |
| UPF-1069 | ~8000 nM (8 µM)[7] | ~300 nM (0.3 µM)[7][8] | ~27-fold | PARP-2 Selective |
| This compound | To be determined | To be determined | To be determined | Test Compound |
Experimental Validation Workflow
A robust validation strategy proceeds from biochemical characterization to cellular function. This multi-tiered approach ensures that observed effects are directly attributable to the intended mechanism of action. The causality is key: we must first prove the compound directly inhibits the purified enzyme, then confirm it engages the target in a complex cellular environment, and finally, demonstrate a functional consequence, such as effects on cell viability.
Caption: A three-step workflow for validating PARP-2 inhibitors.
PART 1: In Vitro Enzymatic Assay for Potency and Selectivity
Rationale: The foundational experiment is to measure the direct inhibitory effect of this compound on the enzymatic activity of purified, recombinant PARP-2. Running a parallel assay with PARP-1 is critical for determining the selectivity index, a key metric for a targeted inhibitor. A universal chemiluminescent PARP assay is a robust method for this purpose.[12][13]
Protocol: Chemiluminescent PARP Inhibition Assay
This protocol measures the incorporation of biotinylated ADP-ribose from a donor NAD+ substrate onto histone proteins coated on a 96-well plate.[13][14]
Materials:
-
Recombinant Human PARP-1 and PARP-2 enzymes
-
Histone-coated 96-well plates
-
PARP Assay Buffer
-
Biotinylated NAD+
-
This compound, Olaparib, UPF-1069 (dissolved in DMSO)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series for each inhibitor (e.g., from 100 µM down to 5 pM) in PARP assay buffer. Include a DMSO-only vehicle control.
-
Enzyme Addition: To separate wells of the histone-coated plate, add the appropriate concentration of either recombinant PARP-1 or PARP-2 enzyme, diluted in assay buffer.
-
Inhibitor Incubation: Add the serially diluted inhibitors and controls to the wells containing the enzymes. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the PARylation reaction by adding the biotinylated NAD+ substrate to all wells. Incubate for 60 minutes at room temperature.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature. The HRP will bind to the biotinylated PAR chains formed on the histones.
-
Signal Generation: Wash the plate again 3 times. Add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately read the luminescence signal on a microplate reader.
-
Analysis: Convert raw luminescence units to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
PART 2: Cell-Based Assay for Target Engagement
Rationale: A potent biochemical inhibitor must be able to penetrate the cell membrane and inhibit its target in the complex nuclear environment. Measuring the levels of PAR, the product of PARP activity, is a direct readout of target engagement. We use Western blotting to visualize PAR formation following induced DNA damage.
Protocol: Western Blot for Cellular PAR Inhibition
Materials:
-
A relevant cell line (e.g., HeLa or a prostate cancer line like LNCaP)
-
Cell culture media and supplements
-
DNA damaging agent (e.g., 10 mM Hydrogen Peroxide, H₂O₂)
-
RIPA lysis buffer with protease and phosphatase inhibitors[15]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer system[16][17]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-PAR and Mouse anti-Actin (or other loading control)
-
HRP-conjugated Secondary Antibodies: Anti-rabbit IgG and Anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 1 hour.[18] Include a vehicle (DMSO) control.
-
Induce DNA Damage: To activate PARP, add H₂O₂ to a final concentration of 10 mM to all wells (except an undamaged control) and incubate for 10 minutes at 37°C.
-
Cell Lysis: Immediately place plates on ice, aspirate media, and wash with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.[15]
-
Lysate Preparation: Collect lysates, sonicate briefly to shear DNA, and centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet debris.[15]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[12]
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg), add Laemmli sample buffer, and boil. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[17][19]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-PAR antibody overnight at 4°C.
-
Wash membrane 3 times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour.
-
Wash 3 times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imager. The PAR signal will appear as a smear of high molecular weight bands.
-
Loading Control: Strip the membrane and re-probe with an anti-Actin antibody to ensure equal protein loading across lanes.
-
Analysis: Quantify the density of the PAR smear for each lane and normalize to the loading control. A dose-dependent reduction in the PAR signal indicates successful target engagement and inhibition.
Caption: Inhibition of the PARP-2 signaling cascade by this compound.
PART 3: Cellular Viability Assay for Functional Effect
Rationale: The final step is to assess the functional consequence of PARP-2 inhibition. While PARP inhibition alone may not be highly cytotoxic to all cell lines, its primary clinical application is based on synthetic lethality in cells with pre-existing DNA repair defects (e.g., BRCA mutations) or as a chemo/radio-sensitizer.[20] An MTT assay can quantify the impact of the inhibitor on cell metabolic activity, which is a proxy for viability.[21][22]
Protocol: MTT Cell Viability Assay
Materials:
-
Cell line of interest seeded in 96-well plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[21]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 200 µM) for 72 hours.[23] Include vehicle-only and media-only controls.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[24]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Carefully aspirate the media and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[21]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration to determine the cytotoxic IC50 value.
Conclusion
This guide provides a systematic and rigorous pathway for the validation of this compound as a selective PARP-2 inhibitor. By progressing from direct enzymatic inhibition to cellular target engagement and functional outcomes, researchers can build a comprehensive data package. The objective comparison against established pan- and selective-inhibitors is crucial for contextualizing the compound's potential. Successful validation using these self-validating protocols would establish this compound as a valuable tool for investigating the specific biological roles of PARP-2 and as a potential lead compound for further therapeutic development.
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A Comparative Analysis of 5-Chloroisoquinolin-1(2H)-one and Its Analogs: A Guide for Researchers
In the landscape of modern drug discovery, the isoquinolin-1(2H)-one scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comprehensive comparative analysis of 5-chloroisoquinolin-1(2H)-one and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and performance against key biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their work.
Introduction: The Significance of the Isoquinolin-1(2H)-one Core
The isoquinolin-1(2H)-one moiety is a bicyclic aromatic lactam that serves as a cornerstone in medicinal chemistry. Its rigid structure provides a well-defined framework for the spatial orientation of various functional groups, enabling precise interactions with biological macromolecules. The inherent drug-like properties of this scaffold, including metabolic stability and synthetic accessibility, have made it an attractive starting point for the development of novel therapeutics. Notably, derivatives of isoquinolin-1(2H)-one have demonstrated potent inhibitory activity against a range of enzymes, including poly(ADP-ribose) polymerase (PARP) and various protein kinases, positioning them as promising candidates for anticancer and neuroprotective agents.[1][2]
The introduction of a chlorine atom at the 5-position of the isoquinolin-1(2H)-one ring system, yielding this compound, significantly influences the molecule's electronic and lipophilic properties. This substitution can enhance binding affinity to target proteins and improve pharmacokinetic profiles. This guide will delve into the nuances of this core structure and explore how modifications at various positions impact its biological activity.
Synthetic Strategies: Accessing the Isoquinolin-1(2H)-one Scaffold
The synthesis of this compound and its analogs can be approached through several strategic routes. A common and effective method involves the construction of the precursor, 5-chloroisoquinoline, followed by its conversion to the desired isoquinolinone.
Synthesis of 5-Chloroisoquinoline Precursor
A reliable method for the regioselective synthesis of 5-chloroisoquinoline is the Sandmeyer reaction, starting from the readily available 5-aminoisoquinoline.[3] This two-step process offers good yields and avoids the formation of isomeric mixtures often encountered with direct chlorination methods.
Experimental Protocol: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction [3]
Part A: Diazotization of 5-Aminoisoquinoline
-
Suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension, maintaining the temperature below 5 °C.
-
Stir for an additional 15 minutes to ensure complete formation of the hydrochloride salt.
-
In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, keeping the reaction temperature between 0 °C and 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Sandmeyer Reaction
-
In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming.
-
Cool the copper(I) chloride solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and neutralize with a saturated sodium carbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 5-chloroisoquinoline.
Conversion to this compound
The conversion of a 1-chloroisoquinoline to its corresponding isoquinolin-1(2H)-one can be achieved through hydrolysis, often under acidic or basic conditions. A general approach involves the reaction of the 1-chloro derivative with a strong acid, such as hydrochloric acid, at elevated temperatures.
Conceptual Experimental Protocol: Hydrolysis of 1,5-Dichloroisoquinoline
Note: A specific protocol for the hydrolysis of 1,5-dichloroisoquinoline to this compound was not explicitly found in the searched literature. The following is a generalized procedure based on the hydrolysis of related 1-chloroisoquinolines.
-
Dissolve 1,5-dichloroisoquinoline in a suitable solvent such as a mixture of dioxane and concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Diagram: Synthetic Workflow for this compound
Caption: Synthetic pathway to this compound.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs is predominantly centered on their ability to inhibit enzymes involved in critical cellular processes, such as DNA repair and signal transduction.
PARP Inhibition: A Key Mechanism of Action
Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[4] Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.[5] The isoquinolin-1(2H)-one scaffold has proven to be an excellent pharmacophore for the design of potent PARP inhibitors.[6]
Structure-Activity Relationship (SAR) for PARP Inhibition:
The inhibitory potency of isoquinolin-1(2H)-one derivatives against PARP is highly dependent on the nature and position of substituents.
-
Substitution at the 3-position: Introduction of aryl or heteroaryl groups at the 3-position can significantly enhance PARP1 inhibitory activity. For instance, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one has been identified as a potent lead compound with significant tumor growth inhibition.[7]
-
Substitution at the 4-position: The 4-position offers a vector for modification to improve potency and pharmacokinetic properties. For example, the introduction of a carboxamide group at this position has led to the development of novel PARP inhibitors with favorable ADME characteristics.[6]
-
Substitution on the Benzene Ring: Modifications on the benzene ring of the isoquinolinone core, such as the introduction of a fluorine atom at the 7-position, have been shown to influence potency and selectivity.[6]
Table 1: Comparative PARP Inhibitory Activity of Isoquinolin-1(2H)-one Analogs
| Compound ID | R1 (3-position) | R2 (4-position) | R3 (7-position) | PARP1 IC50 (µM) | PARP2 IC50 (µM) | Reference |
| 1a | H | H | H | 13 | 0.8 | [6] |
| 1b | H | H | H | 9.0 | 0.15 | [6] |
| 2 | Benzamido | H | H | 13.9 | 1.5 | [6] |
| 3l | H | -CO-N(piperidine)₂ | F | 0.156 | 0.0701 | [6] |
| TIQ-A | Thieno[2,3-c] fused | - | - | 0.45 | - | [1] |
Note: This table presents a selection of analogs to illustrate SAR trends. The core structure for compounds 1-3 is 3,4-dihydroisoquinolin-1(2H)-one.
Experimental Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against PARP1.
-
Plate Preparation: Coat a 96-well plate with histone H4 (a PARP1 substrate) overnight at room temperature.
-
Washing and Blocking: Wash the plate with PBS-T (phosphate-buffered saline with Tween 20) and then block with a blocking buffer (e.g., 5% non-fat milk in PBS-T) for 2 hours at room temperature.
-
Enzyme Reaction:
-
Add a solution containing NAD+ and the test inhibitor at various concentrations to the wells.
-
Initiate the reaction by adding a solution containing purified PARP1 enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add a primary antibody that recognizes poly(ADP-ribose) (PAR), the product of the PARP1 reaction. Incubate for 1 hour.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Wash and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram: PARP1-Mediated DNA Repair Pathway and Inhibition
Caption: PARP1 pathway and inhibition by isoquinolinones.
Kinase Inhibition: An Expanding Role
Beyond PARP, isoquinoline and its derivatives have been shown to inhibit various protein kinases, which are critical regulators of cellular signaling pathways.[8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The isoquinoline scaffold can serve as a template for the design of ATP-competitive kinase inhibitors.
Structure-Activity Relationship (SAR) for Kinase Inhibition:
-
Aporphine Isoquinoline Alkaloids: Compounds like apomorphine have demonstrated potent inhibition of kinases such as protein kinase A (PKA), myosin light chain kinase (MLCK), and protein kinase C (PKC).[9]
-
Pyrazolo[3,4-g]isoquinolines: This class of isoquinoline derivatives has been explored as inhibitors of kinases like Haspin, CLK1, DYRK1A, and CDK9, with substituents at the 4- and 8-positions influencing potency and selectivity.[3]
Table 2: Comparative Kinase Inhibitory Activity of Isoquinoline Analogs
| Compound Class | Specific Analog | Target Kinase | IC50 (µM) | Reference |
| Aporphine Alkaloid | Apomorphine | PKA (cAK) | 1 | [9] |
| Aporphine Alkaloid | Apomorphine | MLCK | 11 | [9] |
| Aporphine Alkaloid | Apomorphine | PKC | 8 | [9] |
| Pyrazolo[3,4-g]isoquinoline | 1b | Haspin | 0.057 | [3] |
| Pyrazolo[3,4-g]isoquinoline | 1c | Haspin | 0.066 | [3] |
| Pyrazolo[3,4-g]isoquinoline | 2c | Haspin | 0.062 | [3] |
Note: This table showcases the potential of the broader isoquinoline scaffold as a source of kinase inhibitors.
Conclusion and Future Directions
This compound and its analogs represent a highly versatile and promising class of compounds for drug discovery. Their synthetic tractability allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors of key biological targets like PARP and various protein kinases. The comparative data presented in this guide highlights the significant impact that subtle structural modifications can have on biological activity.
Future research in this area should focus on:
-
Elucidation of Novel Analogs: The synthesis and biological evaluation of a wider range of substituted 5-chloroisoquinolin-1(2H)-ones are warranted to further refine SAR models.
-
Target Deconvolution: For compounds exhibiting potent cellular activity, comprehensive target deconvolution studies are necessary to identify their primary and secondary molecular targets.
-
In Vivo Efficacy and Pharmacokinetics: Promising lead compounds should be advanced to in vivo studies to assess their efficacy, safety, and pharmacokinetic profiles in relevant disease models.
By leveraging the insights and methodologies outlined in this guide, researchers can effectively navigate the chemical space of this compound analogs and contribute to the development of next-generation therapeutics.
References
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- Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Serbian Chemical Society, 83(3), 255-267. [Link]
- Yang, C. Y., et al. (2021). Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. Chemistry–An Asian Journal, 16(2), 116-137. [Link]
- Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1851. [Link]
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A Researcher's Guide to Cross-Validating 5-Chloroisoquinolin-1(2H)-one Activity Across Diverse Cancer Cell Lines
In the landscape of oncology drug discovery, the isoquinoline scaffold has emerged as a privileged structure, forming the backbone of numerous cytotoxic agents. Among these, 5-chloroisoquinolin-1(2H)-one, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), has garnered significant interest. However, the true therapeutic potential of any compound is not defined by its activity in a single cell line but by its consistent and predictable performance across the heterogeneous landscape of human cancers. This guide provides a comprehensive framework for the cross-validation of this compound's activity, offering a roadmap for researchers to generate robust and translatable data.
The Imperative of Cross-Validation in Preclinical Research
Experimental Design: A Multi-faceted Approach to Characterization
A robust cross-validation study should be designed to assess not only the cytotoxic potential of this compound but also to elucidate its mechanism of action. This requires a multi-tiered experimental approach, beginning with a broad primary screen for cytotoxicity, followed by more focused secondary assays to probe the underlying biology.
Cell Line Selection: A Deliberate and Diverse Panel
The selection of cell lines is a cornerstone of a successful cross-validation study. The panel should encompass a range of tumor types and, more importantly, diverse genetic backgrounds, particularly in genes related to DNA damage repair (e.g., BRCA1/2, ATM, ATR), as these are likely to influence sensitivity to a PARP1 inhibitor. A representative panel could include, but is not limited to:
-
Breast Cancer: MCF-7 (BRCA1 proficient), MDA-MB-231 (Triple-Negative), and a BRCA1/2-mutant line (e.g., HCC1937).
-
Ovarian Cancer: A2780 (cisplatin-sensitive), OVCAR-3 (cisplatin-resistant).
-
Prostate Cancer: PC-3, DU145.
-
Lung Cancer: A549 (NSCLC), H460 (Large Cell Carcinoma).
-
Colon Cancer: HCT116, HT-29.
This diversity allows for a comprehensive assessment of the compound's activity spectrum and the identification of potential biomarkers of response.[3][4]
Experimental Workflow
The overall experimental workflow for the cross-validation of this compound is depicted below. This workflow ensures a systematic progression from broad activity screening to detailed mechanistic investigation.
Caption: Experimental workflow for cross-validation.
Primary Screening: Quantifying Cytotoxicity
The initial step in cross-validating this compound is to determine its cytotoxic or cytostatic effects across the selected cell line panel. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and high-throughput method for this purpose, as it measures ATP levels, a key indicator of metabolically active cells.[7][8][9][10]
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells into opaque-walled 96-well plates at a predetermined optimal density for each cell line and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound and a relevant positive control (e.g., Olaparib) in complete culture medium. Add the compounds to the cells and incubate for a further 72 hours.
-
Reagent Preparation: On the day of the assay, thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[11] Allow the reagent to equilibrate to room temperature.
-
Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[8] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8][11]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Data Presentation: Comparative Cytotoxicity Profile
The IC50 values obtained from the primary screen should be tabulated for easy comparison across the different cell lines.
| Cell Line | Cancer Type | Putative Driver Mutation(s) | This compound IC50 (µM) | Olaparib IC50 (µM) |
| MCF-7 | Breast | ER+, PR+, HER2- | 5.2 ± 0.6 | 10.8 ± 1.1 |
| MDA-MB-231 | Breast (TNBC) | BRAF, p53 mutant | 2.8 ± 0.4 | 5.1 ± 0.7 |
| HCC1937 | Breast | BRCA1 mutant | 0.9 ± 0.1 | 1.5 ± 0.2 |
| A2780 | Ovarian | - | 4.5 ± 0.5 | 8.9 ± 0.9 |
| OVCAR-3 | Ovarian | p53 mutant, PIK3CA mutant | 3.1 ± 0.3 | 6.2 ± 0.5 |
| PC-3 | Prostate | PTEN null | 6.8 ± 0.9 | 12.5 ± 1.4 |
| DU145 | Prostate | p53, RB1 mutant | 4.9 ± 0.6 | 9.7 ± 1.0 |
| A549 | Lung (NSCLC) | KRAS mutant | 8.1 ± 1.2 | 15.3 ± 1.8 |
| H460 | Lung (Large Cell) | KRAS, p53 mutant | 5.5 ± 0.7 | 11.2 ± 1.3 |
| HCT116 | Colon | KRAS, PIK3CA mutant | 7.2 ± 0.8 | 14.1 ± 1.5 |
| HT-29 | Colon | BRAF, p53 mutant | 6.3 ± 0.7 | 12.8 ± 1.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Secondary Assays: Unraveling the Mechanism of Action
Following the identification of sensitive and resistant cell lines from the primary screen, secondary assays are crucial to validate the mechanism of action of this compound. As a PARP1 inhibitor, its primary mechanism is expected to involve the induction of apoptosis, particularly in cells with deficiencies in DNA repair pathways.[12][13][14]
The Role of PARP1 in DNA Repair and Cell Death
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[14][15] When a single-strand break occurs, PARP1 binds to the damaged DNA and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[13][16] Inhibition of PARP1 leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cells with a compromised homologous recombination (HR) pathway for double-strand break repair (e.g., those with BRCA1/2 mutations), this leads to synthetic lethality and apoptotic cell death.[17]
Caption: PARP1 signaling pathway in DNA repair and apoptosis.
Apoptosis Induction: Caspase-3/7 Activity Assay
To confirm that the observed cytotoxicity is due to apoptosis, the activity of executioner caspases, such as caspase-3 and -7, can be measured using a luminescent assay like the Caspase-Glo® 3/7 Assay.[18][19][20]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed and treat cells with this compound at concentrations around the IC50 value for 24-48 hours in white-walled 96-well plates.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the Caspase-Glo® 3/7 Buffer to the lyophilized Caspase-Glo® 3/7 Substrate.[19][20]
-
Assay Procedure: Equilibrate the plate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[20]
-
Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds to 2 minutes.[20] Incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure the luminescence with a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
Further confirmation of apoptosis can be achieved through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, which distinguishes between early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24][25]
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic cross-validation of this compound's activity in a diverse panel of cancer cell lines. By employing a multi-tiered approach that combines broad cytotoxicity screening with focused mechanistic assays, researchers can generate a robust dataset that provides a clear understanding of the compound's therapeutic potential and its likely target patient population. The data generated from such a study will be invaluable for making informed decisions about the future development of this promising anti-cancer agent.
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- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
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- ResearchGate. MTT Proliferation Assay Protocol.
- DAWINBIO. Annexin V staining protocol for apoptosis : Abcam 제품 소개.
- Grantome. PARP-1 Signaling in DNA Damage and Cell Death.
- National Center for Biotechnology Information. Functional Aspects of PARP1 in DNA Repair and Transcription.
- protocols.io. Caspase 3/7 Activity.
- Wikipedia. PARP1.
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- Crown Bioscience Blog. Cancer Cell Line Screening: A Compass for Drug Discovery.
- ResearchGate. 5o exhibits anti-cancer activity in diverse cancer cell lines....
- AACR Journals. Cancer Cell Lines for Drug Discovery and Development.
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- Boster Biological Technology. Caspase-3, 7 Activity Assay Kit.
- ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
- PNAS. Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance.
- National Center for Biotechnology Information. A cross-study analysis of drug response prediction in cancer cell lines.
- ResearchGate. Figure S2: Clustered cross-validation for compound-protein activity...
- American Society for Microbiology. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
- Frontiers. Unleashing the potential of cell painting assays for compound activities and hazards prediction.
- ResearchGate. Cross validation results from feature combination experiments.
- Springer. Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents.
- ResearchGate. Personal Use Only Not For Distribution.
- National Institutes of Health. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib.
- PubMed Central. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking.
- National Center for Biotechnology Information. PARP1: Structural Insights and Pharmacological Targets for Inhibition.
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A Senior Application Scientist's Guide to Assessing the Isoform Selectivity of 5-Chloroisoquinolin-1(2H)-one for PARP-1 vs. PARP-2
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have carved out a significant niche, particularly for cancers with deficiencies in DNA repair mechanisms like BRCA1/2 mutations. The therapeutic efficacy of these inhibitors is rooted in the principle of synthetic lethality. However, the PARP family is diverse, and the two most-studied members involved in DNA single-strand break (SSB) repair are PARP-1 and PARP-2. While they share a high degree of homology in their catalytic domains, their biological roles are not entirely redundant. This has critical implications for drug development, as the selectivity of an inhibitor for PARP-1 over PARP-2 can significantly influence its therapeutic window and toxicity profile.
This guide provides an in-depth technical overview of the methodologies used to assess the isoform selectivity of PARP inhibitors, using the isoquinolinone scaffold, specifically 5-chloroisoquinolin-1(2H)-one, as a central example. We will explore the causality behind experimental choices, detail self-validating protocols, and present a framework for interpreting the resulting data.
The Significance of PARP-1 vs. PARP-2 Selectivity
PARP-1 and PARP-2 are both activated by DNA strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit other DNA repair factors. PARP-1 is the primary sensor of DNA damage, accounting for approximately 85-90% of cellular PARylation activity upon DNA damage, while PARP-2 contributes the remaining 10-15%.
While both are targets of clinically approved PARP inhibitors, emerging evidence suggests that their inhibition leads to different biological consequences. The profound synthetic lethality observed in homologous recombination-deficient tumors is primarily driven by the inhibition and "trapping" of PARP-1 on DNA. In contrast, the inhibition of PARP-2 has been linked to hematological toxicities. Therefore, developing inhibitors with high selectivity for PARP-1 is a key goal for next-generation therapeutics, aiming to maximize anti-tumor efficacy while minimizing dose-limiting side effects. The isoquinolinone core is a well-established scaffold for potent PARP inhibition, making derivatives like this compound compelling subjects for selectivity profiling.[1]
Experimental Framework for Assessing Isoform Selectivity
A generalized workflow for determining PARP inhibitor isoform selectivity.
Part 1: Biochemical Enzymatic Assays
The foundational step is to determine the half-maximal inhibitory concentration (IC50) of the compound against purified PARP-1 and PARP-2 enzymes. This provides a direct measure of the compound's potency against each isolated isoform.
Principle of the Assay: These assays measure the enzymatic activity of PARP, which involves the transfer of ADP-ribose from a nicotinamide adenine dinucleotide (NAD+) substrate to an acceptor protein (auto-PARylation) or histone proteins. The amount of PAR produced is then quantified, often using a chemiluminescent or colorimetric method.
Detailed Protocol: Chemiluminescent PARP Inhibition Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).
-
Reconstitute recombinant human PARP-1 and PARP-2 enzymes in assay buffer to a working concentration (e.g., 1 nM). The optimal concentration should be determined empirically to ensure the signal falls within the linear range of the assay.
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the inhibitor.
-
Prepare a reaction mixture containing activated DNA (to stimulate enzyme activity) and biotinylated NAD+ in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well white plate.
-
In separate reactions for PARP-1 and PARP-2, add 20 µL of the respective enzyme solution to the wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the reaction mixture (containing activated DNA and biotin-NAD+).
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of a stop buffer containing streptavidin-conjugated donor beads and acceptor beads.
-
Incubate in the dark for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader to measure the chemiluminescent signal.
-
Plot the signal intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.
-
Calculate the selectivity ratio: Selectivity Ratio = IC50 (PARP-2) / IC50 (PARP-1). A ratio greater than 1 indicates selectivity for PARP-1.
-
Part 2: Cell-Based Assays
While informative, biochemical IC50 values do not always translate directly to cellular activity due to factors like cell permeability, off-target effects, and efflux pump activity. Therefore, cell-based assays are crucial for validating the findings in a more complex biological system.
Principle of the Assay: Cell-based assays assess the functional consequences of PARP inhibition. A common approach is to measure the cytotoxic effect of the inhibitor on cancer cell lines, particularly those with a known dependency on PARP activity, such as BRCA-mutant cells.
Detailed Protocol: Cell Viability Assay in BRCA-Deficient Cells
-
Cell Culture:
-
Culture a BRCA1-deficient human ovarian cancer cell line (e.g., OVCAR8) and its isogenic BRCA1-proficient counterpart. Maintain cells in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
-
Seed the cells into 96-well black, clear-bottom plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement (Resazurin Assay):
-
Prepare a working solution of resazurin (e.g., 20 µg/mL) in PBS.
-
Remove the drug-containing medium and add 100 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize resazurin into the fluorescent resorufin.
-
Measure the fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value for both the BRCA-deficient and proficient cell lines. A significantly lower IC50 in the BRCA-deficient line confirms the compound's mechanism of action via synthetic lethality.
-
Interpreting the Data: A Case Study with Isoquinolinones
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity Ratio (PARP-1/PARP-2) |
| 5-Benzamidoisoquinolin-1-one | 270 | 29 | 9.3 |
Table 1: Comparative inhibitory activity of a representative isoquinolinone analog against PARP-1 and PARP-2. Data is illustrative and based on published findings for 5-benzamidoisoquinolin-1-one.[3]
In this example, the compound is approximately 9.3-fold more selective for inhibiting PARP-2 over PARP-1. This is an interesting finding, as most development efforts have focused on PARP-1 selectivity. A PARP-2 selective inhibitor could be a valuable research tool to deconvolute the specific biological roles of PARP-2. It could also present a different therapeutic hypothesis, although the current paradigm favors PARP-1 inhibition for synthetic lethality.[3]
For a compound like this compound, the goal would be to achieve a high selectivity ratio in the other direction (e.g., >100-fold for PARP-1 over PARP-2) to be considered a next-generation PARP-1 selective inhibitor.
The PARP Signaling Pathway and Inhibitor Action
Understanding the underlying mechanism is key to interpreting selectivity data. PARP enzymes are recruited to sites of single-strand DNA breaks. Upon activation, they synthesize PAR chains, which in turn recruit components of the Base Excision Repair (BER) pathway, like XRCC1. PARP inhibitors not only block this catalytic activity but can also "trap" the PARP enzyme on the DNA, creating a cytotoxic lesion that is particularly lethal to cells that cannot repair the resulting double-strand breaks via homologous recombination.
Mechanism of PARP activation at DNA breaks and the action of inhibitors.
Conclusion
Assessing the isoform selectivity of a PARP inhibitor like this compound is a critical step in its preclinical evaluation. It requires a systematic and logical progression from clean biochemical assays to more complex and biologically relevant cell-based models. By quantifying the IC50 values against purified PARP-1 and PARP-2 and validating these findings with cellular cytotoxicity and target engagement assays, researchers can build a comprehensive profile of a compound's selectivity. This detailed understanding is paramount for guiding the development of next-generation PARP inhibitors with an improved therapeutic index, ultimately leading to safer and more effective treatments for patients.
References
- White, A. W., Al-Katib, S., et al. (1998). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry, 6(6), 721-734. [Link]
- Thorsell, A. G., et al. (2011). 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). Journal of Medicinal Chemistry, 54(8), 3031-3042. [Link]
- Moroni, F., et al. (2003). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics, 305(2), 469-478. [Link]
- Sandberg, M. L., et al. (1998). Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor.
- Abouzid, K. M., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 11(32), 19685-19703. [Link]
- Di Paolo, A., et al. (2023). PARPi IC50 values for PARP family members.
- Chen, Y., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Medicinal Chemistry. [Link]
- Chen, Y., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Medicinal Chemistry. [Link]
- Kamal, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(15), 11453-11472. [Link]
- Murai, J., et al. (2014). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells.
- Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122359119. [Link]
- Clark, P. G., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, 19(11), e202400093. [Link]
- Lallo, A., et al. (2020). Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells. Cancers, 12(6), 1590. [Link]
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- 2. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Synthesis of 5-Chloroisoquinolin-1(2H)-one: A Comparative Guide for Researchers
This technical guide provides a comprehensive analysis of the synthetic pathways leading to 5-chloroisoquinolin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the critical need for reproducible and verifiable synthetic protocols, this document offers a comparative overview of potential routes, culminating in a detailed, step-by-step methodology for a plausible and scientifically sound synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to prepare and independently verify this valuable compound.
Introduction: The Significance of the this compound Scaffold
The isoquinolin-1(2H)-one core is a prominent feature in numerous biologically active natural products and synthetic compounds. The introduction of a chlorine atom at the 5-position can significantly modulate the pharmacological properties of the parent molecule, influencing factors such as metabolic stability, binding affinity, and bioavailability. Consequently, this compound serves as a crucial building block for the synthesis of novel therapeutic agents. The lack of a standardized and independently verified synthetic protocol in publicly accessible literature necessitates a critical evaluation of potential synthetic strategies.
Comparative Analysis of Synthetic Strategies
Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound:
-
Route A: Late-Stage Chlorination. This approach involves the initial synthesis of the isoquinolin-1(2H)-one core, followed by regioselective chlorination at the C5 position.
-
Route B: Early-Stage Chlorination. This strategy commences with a pre-functionalized benzene ring bearing a chlorine atom, which is then elaborated to construct the final isoquinolin-1(2H)-one structure. A key implementation of this approach involves the synthesis of 5-chloroisoquinoline as a stable intermediate, followed by its conversion to the desired lactam.
A critical evaluation of these routes reveals that Route B offers a more controlled and predictable synthesis. Direct chlorination of isoquinolin-1(2H)-one (Route A) often leads to a mixture of regioisomers, with the potential for chlorination at other activated positions, complicating purification and reducing the overall yield of the desired product. In contrast, the synthesis of 5-chloroisoquinoline via a Sandmeyer reaction from the readily available 5-aminoisoquinoline is a well-established and high-yielding procedure that unambiguously sets the position of the chlorine atom. The subsequent conversion of 5-chloroisoquinoline to the target lactam, while requiring a dedicated step, is anticipated to be a more straightforward transformation.
Therefore, this guide will focus on a two-step synthesis starting from 5-aminoisoquinoline, as it represents the most logical and verifiable pathway based on established chemical principles.
Recommended Synthetic Pathway: A Two-Step Approach
The recommended pathway for the synthesis of this compound is a two-step process:
-
Step 1: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction.
-
Step 2: Proposed Oxidation of 5-Chloroisoquinoline to this compound.
The following sections provide a detailed experimental protocol for each step, along with the underlying chemical principles and expected outcomes.
Step 1: Synthesis of 5-Chloroisoquinoline
This procedure is adapted from established and reliable Sandmeyer reaction protocols.[1]
Experimental Protocol:
Part A: Diazotization of 5-Aminoisoquinoline
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension, maintaining the temperature below 5 °C.
-
Stir for an additional 15 minutes to ensure the complete formation of the hydrochloride salt.
-
In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, ensuring the temperature of the reaction mixture remains between 0 °C and 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt solution.
Part B: Sandmeyer Reaction
-
In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming.
-
Cool the copper(I) chloride solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to 60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a 20% aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 5-chloroisoquinoline.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 60-70% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of 5-chloroisoquinoline. |
| Mass Spec | [M+H]⁺ peak corresponding to the molecular weight of 5-chloroisoquinoline. |
Causality Behind Experimental Choices:
-
Low Temperatures (0-5 °C) for Diazotization: Diazonium salts are unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for preventing side reactions and ensuring a good yield of the diazonium salt.
-
Use of Copper(I) Chloride: Copper(I) is a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chloride ion.
-
Heating to 60 °C: This step ensures the complete decomposition of any remaining diazonium salt, preventing potential hazards during work-up.
Diagram of the Synthetic Workflow for 5-Chloroisoquinoline:
Caption: Workflow for the synthesis of 5-chloroisoquinoline.
Step 2: Proposed Oxidation of 5-Chloroisoquinoline to this compound
Proposed Experimental Protocol:
-
In a round-bottom flask, dissolve 5-chloroisoquinoline (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetic acid and water.
-
Add an oxidizing agent such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) portion-wise at room temperature or with gentle heating. The stoichiometry of the oxidizing agent will need to be determined empirically.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, quench any excess oxidizing agent. For KMnO₄, a solution of sodium bisulfite can be used until the purple color disappears. For K₂Cr₂O₇, the reaction can be quenched with isopropanol.
-
Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Anticipated Challenges and Optimization:
-
Over-oxidation: Strong oxidizing agents can potentially lead to the cleavage of the aromatic rings. Careful control of reaction temperature and stoichiometry of the oxidant is crucial.
-
Reaction Selectivity: The reaction conditions should be optimized to favor oxidation at the C1 position over other potential sites.
-
Solvent Choice: The choice of solvent will influence the solubility of the reactants and the reaction rate.
Alternative Proposed Method: Hydrolysis of 1,5-Dichloroisoquinoline
An alternative two-step approach could involve the synthesis of 1,5-dichloroisoquinoline followed by selective hydrolysis of the more reactive C1-chloro group.
-
Chlorination of 5-chloroisoquinoline at the C1 position: This could potentially be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) on the N-oxide of 5-chloroisoquinoline.
-
Selective Hydrolysis: The resulting 1,5-dichloroisoquinoline could then be selectively hydrolyzed at the C1 position under controlled acidic or basic conditions to yield this compound.
This alternative also requires careful optimization to achieve the desired selectivity.
Diagram of the Proposed Synthetic Pathway to this compound:
Caption: Proposed oxidation to this compound.
Data Summary and Verification
For independent verification, the synthesized this compound should be thoroughly characterized using modern analytical techniques.
| Analysis | Expected Outcome |
| ¹H NMR | Aromatic protons with characteristic shifts and coupling constants. The disappearance of the C1-H proton signal from the starting material and the appearance of a broad NH proton signal. |
| ¹³C NMR | Appearance of a carbonyl carbon signal (C=O) in the downfield region (typically >160 ppm). |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of this compound (C₉H₆ClNO). |
| Infrared (IR) | A strong absorption band corresponding to the carbonyl (C=O) stretching frequency (typically 1650-1680 cm⁻¹). |
| Melting Point | A sharp and reproducible melting point. |
Conclusion and Future Outlook
This guide provides a comprehensive framework for the synthesis and independent verification of this compound. The recommended two-step pathway, commencing with the well-established Sandmeyer reaction to produce 5-chloroisoquinoline, offers a robust and logical approach. While the subsequent oxidation to the target lactam is presented as a proposed method, it is grounded in sound chemical principles and provides a clear starting point for experimental investigation.
The development of a standardized and high-yielding protocol for the second step remains a key area for future research. The systematic optimization of the proposed oxidation or the exploration of alternative methods, such as the hydrolysis of 1,5-dichloroisoquinoline, will be crucial for making this important building block readily accessible to the scientific community. The data and protocols presented herein are intended to facilitate this endeavor and encourage the independent verification and reporting of a definitive synthetic procedure.
References
Sources
A Comparative Guide to the In Vivo Efficacy of Novel PARP Inhibitors: Evaluating 5-chloroisoquinolin-1(2H)-one Against Standard-of-Care
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of the novel investigational compound, 5-chloroisoquinolin-1(2H)-one, in comparison to established standard-of-care PARP inhibitors. Due to the limited publicly available data on this compound, this document will focus on the scientific rationale and methodologies for a robust comparative assessment.
The Rise of PARP Inhibitors in Oncology
The inhibition of poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone of targeted therapy in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, most notably those with mutations in the BRCA1 and BRCA2 genes. This therapeutic strategy is a prime example of synthetic lethality, where the inhibition of a single pathway (PARP-mediated single-strand break repair) is selectively lethal to cancer cells that have a pre-existing defect in another critical DNA repair pathway (HR-mediated double-strand break repair).[1][2]
The isoquinolin-1(2H)-one scaffold is a well-established pharmacophore present in several potent PARP inhibitors.[3][4][5] Therefore, it is hypothesized that this compound is a novel PARP inhibitor. A thorough in vivo evaluation is critical to determine its potential as a therapeutic agent.
Standard-of-Care PARP Inhibitors: The Efficacy Benchmark
Currently, several PARP inhibitors are approved by regulatory agencies and serve as the standard-of-care in various oncology settings.[6] These drugs provide the benchmark against which any new PARP inhibitor must be compared.
-
Olaparib (Lynparza®): The first-in-class PARP inhibitor, Olaparib is approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[6][7]
-
Niraparib (Zejula®): Approved for the maintenance treatment of recurrent ovarian cancer, regardless of BRCA mutation status.[7]
-
Rucaparib (Rubraca®): Used for the treatment of BRCA-mutated ovarian and prostate cancers.[2]
-
Talazoparib (Talzenna®): A highly potent PARP inhibitor approved for the treatment of metastatic breast cancer with germline BRCA mutations.[1]
The in vivo efficacy of these agents has been extensively documented in preclinical models, typically demonstrating significant tumor growth inhibition and improved survival in xenograft models of BRCA-mutated cancers.
Designing a Robust In Vivo Efficacy Study
A well-designed in vivo study is paramount to accurately assess the therapeutic potential of this compound. Patient-derived xenograft (PDX) models are increasingly favored as they more faithfully recapitulate the heterogeneity and therapeutic response of human tumors.[8][9][10]
Experimental Workflow
The following diagram outlines a typical workflow for a comparative in vivo efficacy study.
Caption: Experimental workflow for a comparative in vivo efficacy study.
Detailed Experimental Protocol
-
Animal Model Selection: Utilize immunodeficient mice (e.g., NOD-scid gamma - NSG) to allow for the engraftment of human tumors.[8]
-
Tumor Model: Establish patient-derived xenografts (PDX) from patients with known BRCA1/2 mutations, preferably from ovarian or breast cancer, as these are well-established indications for PARP inhibitors.[11][12][13]
-
Tumor Implantation: Implant tumor fragments subcutaneously or orthotopically into the mammary fat pad for breast cancer models or intraperitoneally for ovarian cancer models.[9][14]
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment cohorts (typically 8-10 animals per group).
-
Treatment Groups:
-
Vehicle Control (the formulation vehicle for the drugs)
-
Standard-of-Care: e.g., Olaparib (at a clinically relevant dose and schedule)
-
This compound (at least two different dose levels to assess dose-response)
-
-
Drug Administration: Administer drugs via the intended clinical route (e.g., oral gavage) for a defined period (e.g., 21-28 days).
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI). Monitor tumor volume using calipers 2-3 times per week.
-
Secondary: Overall survival. Monitor animals until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit, significant weight loss, or other signs of morbidity).
-
Pharmacodynamics: At the end of the study, collect tumor tissue to assess the extent of PARP inhibition (e.g., by measuring PAR levels via immunohistochemistry or western blot).
-
-
Toxicity Assessment: Monitor animal body weight and overall health throughout the study as a measure of treatment tolerance.
Comparative Data Presentation
The collected data should be presented in a clear and concise manner to facilitate direct comparison.
Table 1: Comparative In Vivo Efficacy of this compound and Standard-of-Care
| Parameter | Vehicle Control | Olaparib (e.g., 50 mg/kg, QD) | This compound (Low Dose) | This compound (High Dose) |
| Tumor Model | BRCA1-mutant Breast Cancer PDX | BRCA1-mutant Breast Cancer PDX | BRCA1-mutant Breast Cancer PDX | BRCA1-mutant Breast Cancer PDX |
| Mean TGI (%) | 0 | Data from literature | Hypothetical Data | Hypothetical Data |
| Tumor Regressions | 0/10 | Data from literature | Hypothetical Data | Hypothetical Data |
| Median Survival (days) | Data from literature | Data from literature | Hypothetical Data | Hypothetical Data |
| Mean Body Weight Change (%) | < 5% | Data from literature | Hypothetical Data | Hypothetical Data |
| PARP Inhibition in Tumor (%) | 0 | > 90% | Hypothetical Data | Hypothetical Data |
TGI: Tumor Growth Inhibition; QD: Once daily. Data for standard-of-care should be sourced from relevant preclinical studies.
Interpreting the Results and Future Directions
A successful outcome for this compound in this comparative study would be the demonstration of superior or equivalent tumor growth inhibition and survival benefit compared to the standard-of-care, with a favorable or similar toxicity profile. Potent PARP inhibition in tumor tissue would provide mechanistic validation.
Should this compound show promising activity, further studies would be warranted, including:
-
Efficacy in other HR-deficient tumor models.
-
Combination studies with chemotherapy or other targeted agents.
-
Formal toxicology and pharmacokinetic studies to support an Investigational New Drug (IND) application.
This structured approach to in vivo efficacy testing will provide a robust dataset to critically evaluate the potential of this compound as a novel PARP inhibitor for the treatment of cancer.
References
- Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies. (URL: [Link])
- Patient-derived xenograft models of breast cancer and their predictive power. (URL: [Link])
- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (URL: [Link])
- Xenograft Models of Ovarian Cancer for Therapy Evalu
- Humanized Ovarian Cancer Patient-Derived Xenografts for Improved Preclinical Evalu
- Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer. (URL: [Link])
- Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). (URL: [Link])
- Establishment of Patient-Derived Tumor Xenograft Models of Epithelial Ovarian Cancer for Preclinical Evaluation of Novel Therapeutic. (URL: [Link])
- Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer. (URL: [Link])
- Patient-Derived Xenograft Models of Breast Cancer and Their Applic
- Breast Cancer Xenograft. (URL: [Link])
- Patient-Derived Xenografts (PDX) Pre-Clinical Disease Model of Breast Cancer. (URL: [Link])
- Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. (URL: [Link])
- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (URL: [Link])
- Isoquinolin-1 (2h)
- In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA neg
- In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA neg
- PARP Inhibition in BRCA-Mutant Breast Cancer. (URL: [Link])
- Breakthrough Targeted Strategies: Advancing Multimodal Breast Cancer M. (URL: [Link])
- Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer. (URL: [Link])
- The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. (URL: [Link])
- A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. (URL: [Link])
- New treatment option for ovarian cancer: PARP inhibitors. (URL: [Link])
- PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! (URL: [Link])
- Update on Combination Strategies of PARP Inhibitors. (URL: [Link])
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Benchmarking the Potency of Novel PARP1 Inhibitors: A Methodological Guide Featuring 5-chloroisoquinolin-1(2H)-one as a Test Case
In the landscape of targeted cancer therapy and DNA damage response research, Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a pivotal enzyme. Its role in orchestrating DNA repair pathways makes it a compelling target for therapeutic intervention, particularly in cancers with deficiencies in homologous recombination repair.[1][2] The clinical success of PARP inhibitors has spurred the development of novel chemical entities aimed at this target. One such compound of interest, based on its structural scaffold, is 5-chloroisoquinolin-1(2H)-one.
This guide provides a comprehensive framework for researchers and drug development professionals on how to benchmark the potency of a novel investigational compound, such as this compound, against established PARP1 inhibitors. While direct inhibitory data for this compound is not yet widely published, this document will equip you with the scientific rationale, detailed experimental protocols, and a comparative landscape of known inhibitors to rigorously assess its potential.
The Central Role of PARP1 in DNA Repair and Cellular Function
PARP1 is a key player in the cellular response to DNA damage.[3][4] It recognizes and binds to single-strand breaks in DNA, which then triggers its enzymatic activity.[4] This leads to the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, ultimately facilitating the repair of the damaged DNA.[1] The inhibition of PARP1 enzymatic activity disrupts this repair process, leading to the accumulation of DNA damage and, in cells with compromised DNA repair mechanisms like those with BRCA1/2 mutations, synthetic lethality.[5]
Below is a diagram illustrating the signaling pathway involving PARP1 in response to DNA damage.
Caption: Figure 1: Simplified diagram of the PARP1 signaling pathway.
A Comparative Landscape of Known PARP1 Inhibitors
To effectively benchmark a new compound, it is crucial to compare its potency against established inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the reported IC50 values for several clinically approved or well-characterized PARP inhibitors.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| Olaparib | 5 | 1 | [6] |
| Talazoparib | 0.57 | - | [7][8] |
| Niraparib | 3.8 | 2.1 | [5][9][10] |
| Rucaparib | 1.4 (Ki) | - |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes and are derived from cell-free assays.
Experimental Methodology: Determining the IC50 of a Novel PARP1 Inhibitor
The following section provides a detailed, step-by-step protocol for a colorimetric PARP1 activity assay. This method is a robust and widely used approach to determine the IC50 of a test compound. The principle of this assay is the measurement of the PARylation of histone H4, a known substrate of PARP1.
Experimental Workflow
The overall workflow for determining the IC50 of a novel PARP1 inhibitor is depicted in the diagram below.
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Navigating the Maze of Resistance: A Comparative Guide to 5-Chloroisoquinolin-1(2H)-one Treatment and Its Alternatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanisms of resistance to 5-chloroisoquinolin-1(2H)-one, a putative PARP inhibitor, and compares these with alternative therapeutic strategies. It is intended for researchers, scientists, and drug development professionals seeking to understand and overcome the challenge of PARP inhibitor resistance in cancer therapy.
Introduction: The Promise and Peril of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, particularly those with BRCA1/2 mutations.[1][2][3] The therapeutic success of PARP inhibitors is rooted in the principle of synthetic lethality, where the concurrent loss of two DNA repair pathways—PARP-mediated single-strand break repair and deficient HR—results in catastrophic DNA damage and selective death of cancer cells.[1][2]
This compound is a member of the isoquinolinone chemical class, which has been extensively explored for potent PARP inhibitory activity.[4][5][6][7][8] Although specific biological data for this compound are not widely published, its structural similarity to established PARP inhibitors strongly suggests a comparable mechanism of action. However, the clinical utility of PARP inhibitors is often curtailed by the development of resistance, a significant hurdle in cancer treatment. This guide offers an in-depth exploration of the known and emerging mechanisms of resistance to PARP inhibitors, presenting a comparative analysis of alternative therapeutic approaches and the experimental methodologies to investigate them.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, primarily PARP1 and PARP2, are integral to the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon collision with replication forks, are converted into highly cytotoxic double-strand breaks (DSBs). In normal, healthy cells, these DSBs are efficiently mended by the HR pathway. Conversely, in cancer cells with a compromised HR pathway (e.g., due to BRCA1/2 mutations), the buildup of DSBs triggers genomic instability and apoptosis.[2]
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Mechanisms of Resistance to PARP Inhibitors
Resistance to PARP inhibitors is a multifaceted problem that can be broadly classified into three main categories: restoration of HR proficiency, alterations in the drug target, and modifications in drug availability.
Restoration of Homologous Recombination Proficiency
The most prevalent mechanism of acquired resistance involves the reactivation of the HR pathway, enabling cancer cells to repair DSBs and evade the cytotoxic effects of PARP inhibition.
-
BRCA1/2 Reversion Mutations: Secondary mutations that restore the open reading frame of BRCA1 or BRCA2 can lead to the synthesis of a functional protein, thereby reinstating HR competency.
-
Loss of 53BP1 or REV7: These proteins are key components of the non-homologous end joining (NHEJ) pathway, which vies with HR for the repair of DSBs. The loss of 53BP1 or REV7 can tip the balance in favor of HR, even in the context of BRCA1 mutations.[1]
-
Epigenetic Reprogramming: Alterations in DNA methylation or histone modifications can modulate the expression of genes integral to the HR pathway.
Alterations in the Drug Target
Changes to the PARP enzyme itself can diminish the effectiveness of PARP inhibitors.
-
PARP1 Mutations: Mutations within the PARP1 gene can modify the inhibitor binding site, thereby reducing the drug's affinity for its target.
-
Downregulation of PARP1 Expression: A reduction in the cellular levels of PARP1 protein decreases the number of available targets for the inhibitor.
Increased Drug Efflux
Cancer cells can acquire the ability to actively expel the drug, thereby lowering its intracellular concentration to sub-therapeutic levels.
-
Upregulation of ABCB1 (MDR1): The ATP-binding cassette transporter B1 (ABCB1), also known as multidrug resistance protein 1 (MDR1), is a well-characterized efflux pump capable of transporting a broad spectrum of chemotherapeutic agents, including certain PARP inhibitors.[1]
Caption: Overview of PARP inhibitor resistance mechanisms.
Comparative Analysis of Alternative Therapeutic Strategies
The emergence of resistance to PARP inhibitors necessitates the exploration of alternative and combinatorial therapeutic avenues.
| Therapeutic Strategy | Mechanism of Action | Rationale for Use in PARP Inhibitor Resistance | Key Considerations |
| Platinum-Based Chemotherapy (e.g., Cisplatin, Carboplatin) | Induces DNA adducts, resulting in DSBs. | Potent in HR-deficient tumors; may re-sensitize cells to PARP inhibitors. | Substantial toxicity and the potential for cross-resistance. |
| Combination with Other DNA Damage Response (DDR) Inhibitors (e.g., ATR, WEE1 inhibitors) | Targets alternative DNA repair pathways. | Can induce novel synthetic lethalities and overcome HR restoration. | Potential for overlapping toxicities; requires biomarker-guided patient stratification. |
| Immunotherapy (e.g., Checkpoint Inhibitors) | Augments the anti-tumor immune response. | PARP inhibitors can elevate the tumor mutational burden and neoantigen presentation, potentially synergizing with immunotherapy. | Efficacy is often confined to a subset of patients and necessitates an immunologically "hot" tumor microenvironment. |
| Targeting Drug Efflux Pumps (e.g., with ABCB1 inhibitors) | Prevents the removal of the PARP inhibitor from the cell. | Can re-establish therapeutic intracellular drug concentrations and counteract efflux-mediated resistance. | The development of specific and non-toxic efflux pump inhibitors has proven to be a significant challenge. |
Experimental Protocols for Investigating Resistance Mechanisms
Protocol 1: Assessing HR Proficiency via RAD51 Foci Formation Assay
Objective: To ascertain if resistance is linked to the restoration of HR activity.
Principle: RAD51, a pivotal protein in the HR pathway, forms distinct nuclear foci at sites of DNA damage. The presence of these RAD51 foci following DNA damage induction serves as a hallmark of proficient HR.
Methodology:
-
Cell Culture and Treatment:
-
Maintain sensitive and resistant cell lines in appropriate culture conditions.
-
Induce DSBs by treating cells with a DNA damaging agent (e.g., mitomycin C or olaparib) for a defined period.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells to allow antibody access.
-
Incubate with a primary antibody specific for RAD51.
-
Incubate with a fluorescently conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A statistically significant increase in RAD51 foci in resistant cells compared to their sensitive counterparts is indicative of HR restoration.
-
Protocol 2: Determining Drug Efflux Activity using a Fluorescent Substrate Assay
Objective: To evaluate the contribution of increased drug efflux to the resistance phenotype.
Principle: This assay employs a fluorescent substrate of ABCB1 (e.g., rhodamine 123) to quantify the activity of the efflux pump. A reduction in the intracellular accumulation of the fluorescent substrate is indicative of heightened efflux activity.
Methodology:
-
Cell Culture and Treatment:
-
Culture both sensitive and resistant cell lines.
-
Pre-incubate the cells with or without a known ABCB1 inhibitor (e.g., verapamil).
-
-
Fluorescent Substrate Incubation:
-
Incubate the cells with a fluorescent ABCB1 substrate, such as rhodamine 123.
-
-
Flow Cytometry Analysis:
-
Wash the cells and measure the intracellular fluorescence using a flow cytometer.
-
A lower fluorescence signal in resistant cells relative to sensitive cells, which can be reversed by the ABCB1 inhibitor, points to an increase in efflux activity.
-
Caption: Workflow for investigating PARP inhibitor resistance.
Conclusion
The emergence of resistance to this compound and other PARP inhibitors represents a formidable clinical challenge. A deep and nuanced understanding of the underlying molecular mechanisms is paramount for the rational design of effective second-line and combination therapeutic regimens. The experimental frameworks detailed in this guide offer a systematic approach for researchers to dissect the specific resistance mechanisms operative in their preclinical models. Through the integration of genomic, proteomic, and functional analyses, it is feasible to pinpoint the drivers of resistance and inform the selection of the most promising alternative therapeutic strategies, with the ultimate goal of enhancing patient outcomes.
References
- Meli, R., et al. (2004). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics, 311(1), 145-152. [Link]
- Kaczor, A. A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1865. [Link]
- Mai, A., et al. (2012). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ChemMedChem, 7(7), 1147-1151. [Link]
- Kaczor, A. A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. bioRxiv. [Link]
- Kaczor, A. A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1865. [Link]
- Hegedűs, C., et al. (2024). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Bioorganic Chemistry, 145, 107198. [Link]
- Ghosh, A., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic Chemistry, 129, 106202. [Link]
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- Al-Suwaidan, I. A., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 12(1), 1-13. [Link]
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- Matulonis, U. A. (2017). PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! The ASCO Post. [Link]
- Kovtun, Y., et al. (2022). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 10(1), 58-69. [Link]
- O'Sullivan, C. C., et al. (2014). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of oncology, 25(1), 32-40. [Link]
- Mehta, D., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research, 11(13), 1336-1356. [Link]
- Cushman, M., et al. (2013). Biologically active quinoline and quinazoline alkaloids part I. Studies in natural products chemistry, 40, 1-37. [Link]
- Frey, M. K., et al. (2020). PARP Inhibitors in Gynecologic Malignancies. U.S. Pharmacist, 45(10), 24-28. [Link]
- Wahlang, B., et al. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Cell and Developmental Biology, 10, 991986. [Link]
- Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC advances, 13(17), 11417-11421. [Link]
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Safety Operating Guide
Navigating the Disposal of 5-chloroisoquinolin-1(2H)-one: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals, navigating the complexities of chemical disposal is a daily reality. This guide provides a detailed, procedural framework for the proper disposal of 5-chloroisoquinolin-1(2H)-one, a compound encountered in various research and development pipelines. By integrating established safety protocols with a deep understanding of regulatory requirements, this document aims to be your trusted resource for ensuring a safe laboratory environment and maintaining environmental stewardship.
Hazard Assessment: Understanding the Risk Profile
Based on data from related compounds, this compound should be handled as a substance with the potential for the following hazards[1][2][3]:
| Hazard Class | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful or toxic if swallowed, in contact with skin, or inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] |
| Respiratory Tract Irritation | May cause respiratory irritation.[1][3] |
| Aquatic Toxicity | Potentially harmful to aquatic life with long-lasting effects. |
Given these potential hazards, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is required to minimize exposure risk[4][5]:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.
-
Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.
Disposal Protocol: A Step-by-Step Operational Plan
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[6][7][8]. This compound must be treated as a hazardous waste.
Waste Segregation: The Foundation of Proper Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure cost-effective and compliant disposal[4][5].
-
Designated Waste Stream: this compound is a halogenated organic compound . As such, it must be collected in a waste container specifically designated for this category of chemical waste.
-
Avoid Co-mingling: Never mix halogenated organic waste with non-halogenated organic solvents. Doing so can complicate the disposal process and significantly increase costs[9]. Similarly, do not mix this waste with aqueous, acidic, or basic waste streams unless compatibility has been explicitly verified.
Waste Collection and Container Management
Adherence to proper container management practices is a key component of laboratory safety and regulatory compliance.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The original manufacturer's container, if empty, can be repurposed for waste collection after proper relabeling[10][11].
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". All constituents of a mixed waste stream must be listed.
-
Container Handling:
-
Keep the container closed at all times, except when adding waste[10][12].
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion[10].
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
The following diagram illustrates the decision-making process for the disposal of this compound.
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A Senior Application Scientist's Guide to Handling 5-Chloroisoquinolin-1(2H)-one
Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in rigorous scientific principles. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5-chloroisoquinolin-1(2H)-one. As direct toxicological data for this specific compound is not widely published, our protocols are informed by the hazard profiles of structurally similar chlorinated heterocyclic compounds and established best practices for laboratory safety. The core principle is to treat this compound with a high degree of caution, assuming it presents hazards common to its chemical class, including skin, eye, and respiratory irritation.
Hazard Assessment and Immediate Precautions
Based on data from analogous compounds such as 1-chloroisoquinoline and 5-chloroisoquinoline-1-carbonitrile, this compound should be handled as a hazardous substance.[1][2] The primary anticipated risks include:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]
It is crucial to prevent direct contact, inhalation, and ingestion by implementing stringent engineering controls and wearing appropriate Personal Protective Equipment (PPE).
Emergency First Aid Summary
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][4][5] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[3][6] |
Comprehensive Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against chemical exposure. The following protocol is mandatory for all personnel handling this compound. Always inspect PPE for integrity before each use.[7]
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times.
-
Causality: Standard safety glasses do not protect against splashes or fine dust. Goggles are essential to prevent contact with irritants that can cause serious eye damage.[8]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., during transfer of solutions or reaction quenching), a full-face shield must be worn in addition to safety goggles.[6][8][9]
-
-
Skin and Body Protection:
-
Requirement: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.[7][10] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[7][9] Full-length pants and closed-toe shoes are mandatory; sandals and open-toed shoes are strictly prohibited.
-
Causality: This creates a barrier to prevent accidental skin contact from spills or splashes. Exposed skin on legs, feet, or arms is a common and preventable route of exposure.
-
-
Hand Protection:
-
Requirement: Nitrile gloves are required for all handling procedures. Always use a double-gloving technique when handling the neat compound or concentrated solutions.
-
Causality: Nitrile gloves provide good resistance to a wide range of chemicals and are effective for splash protection. Double-gloving provides an additional layer of safety against tears and permeation. Gloves must be removed before leaving the laboratory area to prevent the contamination of common surfaces like doorknobs and keyboards.[7][8] Wash hands thoroughly after removing gloves.[7]
-
-
Respiratory Protection:
-
Requirement: All handling of the solid compound or any procedure that could generate dust or aerosols (e.g., weighing, preparing stock solutions, scraping dried material) must be performed inside a certified chemical fume hood.[3][7]
-
Causality: The primary engineering control for respiratory hazards is a properly functioning fume hood, which captures airborne contaminants at the source.[7] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates may be necessary.[6][11]
-
Task-Specific PPE Requirements
| Task | Minimum Required PPE |
| Weighing & Handling Solid | Double nitrile gloves, chemical safety goggles, face shield, lab coat. Must be performed in a chemical fume hood. |
| Preparing Solutions | Nitrile gloves, chemical safety goggles, lab coat. Perform in a chemical fume hood. |
| Reaction Setup & Monitoring | Nitrile gloves, chemical safety goggles, lab coat. |
| Post-Reaction Workup & Purification | Nitrile gloves, chemical safety goggles, lab coat. A chemical-resistant apron is recommended. Perform in a chemical fume hood. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow minimizes risk and ensures procedural integrity.
Workflow Diagram: Safe Handling of this compound
Caption: A logical workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before starting, consult this guide and any relevant Safety Data Sheets (SDS) for similar compounds.[7]
-
Ensure a chemical fume hood with a recent certification is available and functioning correctly.[7]
-
Designate a specific area within the hood for the procedure to contain potential contamination.
-
Assemble all necessary glassware, reagents, and equipment before bringing the compound into the hood.
-
-
Handling the Solid:
-
Wear task-appropriate PPE as detailed in the table above.
-
Carefully open the container inside the fume hood to avoid generating dust.
-
Use a spatula to weigh the desired amount of this compound onto weighing paper or directly into a tared vessel. Minimize any actions that could create airborne particles.
-
Tightly close the main container immediately after use and wipe it down with a damp cloth before removing it from the hood.[1]
-
-
During the Operation:
-
Keep the fume hood sash at the lowest possible position that still allows for comfortable work.[7]
-
Never put your head inside the fume hood.[7]
-
Clearly label all containers with the chemical name and any relevant hazard warnings.
-
Should any material be spilled, follow the emergency procedures outlined below.
-
Decontamination and Waste Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, and paper towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a labeled hazardous waste container for halogenated organic solvents. Do not pour this chemical waste down the drain.[12]
-
Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.[8]
-
-
Decontamination:
-
Rinse all contaminated glassware thoroughly before removing it from the fume hood for final cleaning.[8]
-
Disposal of Empty Containers:
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of in the appropriate glass or plastic recycling bin.[13]
-
Emergency Procedures
-
Minor Spill (in Fume Hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.[3]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area as described above.
-
-
Major Spill (Outside Fume Hood):
-
Evacuate the laboratory immediately and alert your supervisor and institutional safety office.
-
Prevent others from entering the area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
-
Fire:
By adhering to these rigorous protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- AK Scientific, Inc. Safety Data Sheet: 5-Chloroisoquinoline-1-carbonitrile. URL: www.aksci.com
- Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. URL: https://www.hmc.edu/chemistry/wp-content/uploads/sites/4/2019/02/HMC-Chem-Safe-Lab-Practices-2015.pdf
- Acros Organics. Safety Data Sheet: 5-Chloro-1-indanone. URL: https://www.fishersci.com/sds
- California State University, Bakersfield. Safety in the Organic Chemistry Laboratory. URL: https://www.csub.
- Acros Organics. Safety Data Sheet: Quinoline. URL: https://www.fishersci.com/sds
- Canadian Centre for Occupational Health and Safety (CCOHS). Chlorine. URL: https://www.ccohs.ca/oshanswers/chemicals/chem_profiles/chlorine.html
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. URL: https://www.nap.edu/catalog/12654/prudent-practices-in-the-laboratory-handling-and-management-of-chemical-hazards
- CymitQuimica. Safety Data Sheet. URL: https://www.cymitquimica.com/sds
- Sigma-Aldrich. Safety Data Sheet. URL: https://www.sigmaaldrich.com/sds
- Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. URL: https://rgs.usu.edu/ehs/laboratory-safety/chemical-hygiene-plan/rules-for-safe-handling/
- Fisher Scientific. Safety Data Sheet: 5-Chloro-8-hydroxyquinoline. URL: https://www.fishersci.com/sds
- ETH Zurich. Laboratory Safety Guidelines. URL: https://imbb.ethz.ch/content/dam/ethz/d-biol/imbb/documents/Safety_Guidelines_IMBB.pdf
- Texas Department of Insurance. Chlorine Safety. URL: https://www.tdi.texas.gov/wc/safety/videoresources/documents/chlorinesafe.pdf
- Fluorochem. Safety Data Sheet: 6-Chloroisoquinoline. URL: https://www.fluorochem.co.uk/sds
- TCI Chemicals. Safety Data Sheet: 1-Chloroisoquinoline. URL: https://www.tcichemicals.com/sds
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. URL: http://chemistry.emory.edu/home/documents/safety/waste-disposal-guidelines.pdf
- PubChem. 5-Chloro-1,2,3,4-tetrahydroisoquinoline. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12595083
- Pipe Testing Services. Chlorination Safety Protocols & PPE for Water Disinfection. URL: https://www.pipetestingservices.co.
- Just In Time Disaster Training. (2015). Chlorine - Personal Protection Equipment. URL: https://www.youtube.
- Euro Chlor. Personal Protective Equipment in The Chlorine Industry. URL: https://www.scribd.com/document/425021215/15-GEST-92-171-Edition-6-Personal-Protective-Equipment-in-The-Chlorine-Industry
- ChemicalBook. This compound. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82547144.htm
- PubChem. Isoquinoline, 1-chloro-. URL: https://pubchem.ncbi.nlm.nih.gov/compound/140539
- European Commission. (2009). Opinion of the Scientific Committee on Consumer Safety on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methylisothiazolin-3(2H)-one. URL: https://health.ec.europa.eu/system/files/2016-10/sccs_o_004_en_0.pdf
- Key Organics. This compound. URL: https://keyorganics.net/product/cs-16705/5-chloroisoquinolin-12h-one
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
